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4-Bromo-5-methoxypyridin-3-amine Documentation Hub

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  • Product: 4-Bromo-5-methoxypyridin-3-amine

Core Science & Biosynthesis

Foundational

4-Bromo-5-methoxypyridin-3-amine (CAS 1804876-83-2): A Strategic Building Block in Fragment-Based Drug Discovery and Modular Synthesis

Executive Summary & Strategic Context In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on densely functionalized, low-molecular-weight building blocks. 4-Bromo-5-methoxypyridin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on densely functionalized, low-molecular-weight building blocks. 4-Bromo-5-methoxypyridin-3-amine (CAS: 1804876-83-2) represents a highly strategic scaffold for fragment-based drug discovery (FBDD) and lead optimization.

As a Senior Application Scientist, I frequently deploy this specific pyridine derivative when designing kinase inhibitors or central nervous system (CNS) penetrant ligands. The molecule offers orthogonal reactivity vectors: a hydrogen-bond donating primary amine, a conformation-locking methoxy group, and a synthetically versatile bromide handle. This whitepaper systematically deconstructs the physicochemical profile, mechanistic utility, and validated synthetic workflows associated with this critical building block.

Physicochemical & Structural Profiling

Understanding the baseline metrics of a building block is non-negotiable for predicting its behavior in both synthetic workflows and biological environments. The data below summarizes the core properties of 4-Bromo-5-methoxypyridin-3-amine.

PropertyValueMechanistic Implication
Chemical Name 4-Bromo-5-methoxypyridin-3-amineNomenclature standard.
CAS Registry Number 1804876-83-2[1][2]Unique identifier for procurement and database indexing.
Molecular Formula C₆H₇BrN₂O[1][2]Indicates a highly atom-economical fragment.
Molecular Weight 203.04 g/mol [1][2]Ideal for FBDD (Rule of Three compliant).
Topological Polar Surface Area (TPSA) 48.14 Ų[3]Optimal for CNS penetration (typically requires TPSA < 90 Ų).
Calculated LogP ~2.01[3]Excellent lipophilicity balance for aqueous solubility and membrane permeability.
H-Bond Donors / Acceptors 1 / 3Provides multiple vectors for target protein engagement (e.g., kinase hinges).

Rational Design & Mechanistic Utility

The architecture of 4-Bromo-5-methoxypyridin-3-amine is not accidental; it is a masterclass in functional group placement, heavily utilized in the [4][5].

  • The Pyridine Core: Acts as a bioisostere for benzene, lowering overall lipophilicity (LogP) and improving aqueous solubility. The basic nitrogen serves as a critical hydrogen-bond acceptor.

  • The C3-Amine: Primary amines are classic hinge-binding motifs in kinase inhibitor design. They donate hydrogen bonds to the backbone carbonyls of the kinase hinge region.

  • The C5-Methoxy Group: Serves a dual purpose. Sterically, it restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation. Electronically, it enriches the pyridine ring, modulating the pKa of the core nitrogen.

  • The C4-Bromide: This is the synthetic anchor. Aryl bromides are the premier handles for palladium-catalyzed cross-coupling reactions, allowing for rapid, late-stage diversification of the scaffold.

Experimental Methodologies: Self-Validating Protocols

To leverage the C4-bromide, we must overcome the steric encumbrance created by the flanking C3-amine and C5-methoxy groups. The following protocols are engineered with strict causality to ensure high catalytic turnover and minimal side reactions.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the C4 position using[6][7].

Causality in Experimental Design:

  • Catalyst Choice (Pd(dppf)Cl₂): The steric bulk around the C4-bromide creates a high activation barrier for the reductive elimination step. The bidentate dppf ligand possesses a large bite angle (99°), which forces the Pd(II) intermediate into a strained geometry that drastically accelerates reductive elimination.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic system is mandatory. Dioxane solubilizes the lipophilic pyridine core and the catalyst, while water dissolves the inorganic base (K₂CO₃). The aqueous base is required to convert the boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation.

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-5-methoxypyridin-3-amine (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Rigorous Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst and the oxidative homocoupling of the boronic acid.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. Validation Check: The complete disappearance of the characteristic isotopic doublet at m/z 203/205 [M+H]⁺ (indicative of the starting bromide) and the appearance of the product mass confirms complete conversion. Quench with water, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination Considerations

If C-N bond formation is desired at the C4 position, the endogenous C3 primary amine poses a chemoselectivity risk. To prevent the substrate from poisoning the catalyst or undergoing competitive oligomerization, one must utilize highly sterically demanding ligands (e.g., tBuBrettPhos) as established in the[8]. If oligomerization persists, transient protection of the C3-amine with a Boc anhydride (Boc₂O) group is required prior to cross-coupling.

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway of the Suzuki-Miyaura coupling specific to our building block, highlighting the flow of intermediates.

SuzukiCycle A 4-Bromo-5-methoxypyridin-3-amine (CAS: 1804876-83-2) C Oxidative Addition (Pd(II) Intermediate) A->C reacts with B Pd(0) Catalyst (Active Species) B->C enters cycle E Transmetalation (Diaryl Pd(II) Complex) C->E base activation D Aryl Boronic Acid (Coupling Partner) D->E transmetalates F Reductive Elimination (Product Release) E->F isomerizes F->B regenerates Pd(0) G C4-Functionalized Pyridine Derivative F->G yields product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-Bromo-5-methoxypyridin-3-amine.

Analytical & Validation Workflows

To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized for reaction monitoring. The bromine atom provides a distinct 1:1 isotopic signature (M / M+2) which makes tracking the consumption of 4-Bromo-5-methoxypyridin-3-amine highly reliable.

  • NMR Spectroscopy: ¹H NMR is critical for confirming the regiochemistry of the coupling. The isolated pyridine proton at the C2 position and the C6 position will exhibit distinct chemical shifts depending on the electronic nature of the newly installed C4-substituent. The methoxy singlet (~3.9 ppm) serves as an excellent internal integration reference.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. URL:[Link]

  • Shen, Q., Shekhar, S., Stambuli, J. P., & Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. URL:[Link]

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Exploratory

Strategic Sourcing and Technical Validation of 4-Bromo-5-methoxy-3-pyridinamine

Executive Summary: The "Scaffold Hunter's" Challenge 4-Bromo-5-methoxy-3-pyridinamine (CAS 1804876-83-2) represents a high-value, low-availability heterocyclic scaffold.[1] Its structural utility lies in its dense functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold Hunter's" Challenge

4-Bromo-5-methoxy-3-pyridinamine (CAS 1804876-83-2) represents a high-value, low-availability heterocyclic scaffold.[1] Its structural utility lies in its dense functionalization: the 3-amino group allows for amide coupling or cyclization, the 5-methoxy group provides solubility and hydrogen-bond acceptance, and the 4-bromo substituent serves as a linchpin for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, this molecule is not a commodity chemical .[1] It is frequently confused with its regioisomers, specifically 5-bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6) and 6-bromo-5-methoxypyridin-3-amine (CAS 1020253-85-3).[1]

This guide provides a rigorous protocol for sourcing, validating, and—if necessary—synthesizing this intermediate to ensure the integrity of your medicinal chemistry campaigns.

Market Landscape & Sourcing Strategy

Availability Status

As of Q4 2023, 4-Bromo-5-methoxy-3-pyridinamine is classified as a Make-on-Demand or Short-Lead-Time item.[1] It is rarely held in bulk stock in US/EU warehouses.[1] Most inventory is located in APAC (China/India) hubs, requiring a 2–3 week lead time for delivery.

Key Supplier Aggregators:

  • Primary: ChemicalBook, GuideChem, SciFinder-n (CAS Source Index).[1]

  • Secondary: MolPort, eMolecules (often list it, but verify stock).[1]

The Sourcing Decision Matrix

Do not rely on a simple "Add to Cart" workflow. Use the following logic to determine your procurement path.

SourcingStrategy Start Need 4-Bromo-5-methoxy-3-pyridinamine CheckStock Check Aggregators (SciFinder/eMolecules) Start->CheckStock StockStatus Stock Available? CheckStock->StockStatus YesStock Verify Purity & Isomer StockStatus->YesStock Yes NoStock Request Custom Synthesis StockStatus->NoStock No Verify Request 1H NMR & H-H NOESY (Before Shipment) YesStock->Verify Custom Select CRO (FTE vs FFS) NoStock->Custom Decision Order Small Batch (1g) for QC Validation Verify->Decision Data Matches Custom->Decision

Figure 1: Strategic sourcing workflow emphasizing pre-shipment data verification.

Technical Validation: The "Isomer Trap"

The primary risk in sourcing this compound is receiving a regioisomer.[1] The synthesis of polysubstituted pyridines often yields mixtures of isomers that are difficult to separate.[1]

The Isomer Landscape

You must explicitly exclude the following common impurities in your purchase order specifications:

Compound NameCAS NumberStructure NoteRisk Level
4-Bromo-5-methoxy-3-pyridinamine 1804876-83-2 Target. Br at C4, sandwiched between NH2 and OMe.[1][2]N/A
5-Bromo-4-methoxypyridin-2-amine1232431-11-6Amination occurred at C2.[1][2]High
6-Bromo-5-methoxypyridin-3-amine1020253-85-3Bromination occurred at C6 (less crowded).[1][2]Medium
QC Protocol: Self-Validating NMR Analysis

Standard 1H NMR is insufficient if you do not have a reference spectrum.[1] You must use NOE (Nuclear Overhauser Effect) or HMBC to confirm regiochemistry.[1]

Critical 1H NMR Signatures (DMSO-d6):

  • H2 Proton: Singlet/Doublet (small J).[1] Located between N and NH2.[1]

  • H6 Proton: Singlet/Doublet (small J).[1] Located between N and OMe.[1]

  • NOE Correlations (The "Smoking Gun"):

    • Irradiate -OMe (approx 3.8 ppm)

      
       Enhancement of H6 .[1]
      
    • Irradiate -NH2 (broad exchangeable)

      
       Enhancement of H2  (and potentially H4 if it were H, but it's Br).
      
    • Crucial Check: If you irradiate -OMe and see enhancement of two aromatic protons, you likely have the 2-bromo isomer (where OMe is at 4, adjacent to H3 and H5).[1] In the target, OMe is at 5, adjacent to H6 and Br (no proton).[1]

QC_Protocol Sample Received Sample LCMS LC-MS Analysis (Confirm M+H = 203/205) Sample->LCMS NMR 1H NMR (DMSO-d6) LCMS->NMR NOE 1D NOE Experiment NMR->NOE Result Regiochemistry Confirmation NOE->Result OMe -> H6 Only?

Figure 2: Analytical triage protocol to confirm regiochemical purity.

Synthetic Contingency (In-House Production)

If commercial supply fails, the following synthetic route is recommended. It relies on the bromination of the commercially available 5-methoxypyridin-3-amine.

Precursor: 5-Methoxypyridin-3-amine (CAS 50720-12-2).[1] Reagent: N-Bromosuccinimide (NBS).[1][3] Challenge: Regioselectivity (C2 vs C4 vs C6).

Synthetic Pathway

The amino group at C3 activates positions C2 and C4.[1] The methoxy group at C5 activates C4 and C6.[1]

  • Position 2: Activated by NH2 (ortho) and OMe (para).[1] Most acidic/reactive.[1]

  • Position 4 (Target): Activated by NH2 (ortho) and OMe (ortho).[1] Sterically hindered.

  • Position 6: Activated by OMe (ortho) and NH2 (para).[1]

To favor Position 4, or at least obtain it, you must perform the reaction at low temperature to maximize kinetic control, though a mixture is inevitable.[1]

Protocol:

  • Dissolution: Dissolve 5-methoxypyridin-3-amine (1.0 eq) in Acetonitrile (0.1 M).

  • Cooling: Cool to -10°C to 0°C.

  • Bromination: Add NBS (1.0 eq) portion-wise over 30 minutes. Avoid excess NBS to prevent dibromination.[1]

  • Reaction: Stir at 0°C for 2 hours, then monitor by LCMS.

  • Workup: Quench with aqueous sodium thiosulfate. Extract with EtOAc.[1][4][5]

  • Purification (Critical): The crude will likely contain the 2-bromo (major) and 4-bromo (minor) isomers.[1]

    • Use Flash Column Chromatography (Hexane/EtOAc gradient).[1]

    • Note: The 2-bromo isomer is generally less polar than the 4-bromo isomer due to intramolecular H-bonding or shielding effects.[1]

Synthesis Precursor 5-Methoxypyridin-3-amine (CAS 50720-12-2) Reagents NBS (1.0 eq), MeCN, 0°C Precursor->Reagents Intermediate Mixture of Isomers Reagents->Intermediate Isomer2 2-Bromo Isomer (Major Impurity) Intermediate->Isomer2 Flash Chrom. Isomer4 4-Bromo Isomer (Target) Intermediate->Isomer4 Flash Chrom. Isomer6 6-Bromo Isomer (Minor) Intermediate->Isomer6

Figure 3: Synthetic route via electrophilic aromatic substitution, highlighting the separation requirement.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 50720-12-2 (Precursor). Retrieved from [Link][1]

  • Gorin, D. A., et al. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI Molecules. (Contextual grounding for pyridine bromination regioselectivity). Retrieved from [Link][1]

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Foundational

Architecting Efficacy: Polysubstituted Aminopyridine Building Blocks in Targeted Drug Discovery

Executive Overview In the landscape of modern medicinal chemistry, the design of small-molecule therapeutics demands molecular scaffolds that balance ligand efficiency, synthetic tractability, and precise target engageme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, the design of small-molecule therapeutics demands molecular scaffolds that balance ligand efficiency, synthetic tractability, and precise target engagement. The polysubstituted aminopyridine core has emerged as a privileged building block, particularly in the development of kinase inhibitors[1][2]. Its low molecular weight, favorable physicochemical properties, and highly predictable hydrogen-bonding geometry make it an ideal pharmacophore for interrogating complex biological pathways, including the PI3K/Akt/mTOR and JAK/STAT cascades[1][2].

As a Senior Application Scientist, I present this technical guide to elucidate the structural rationale behind aminopyridine derivatives, detail the state-of-the-art synthetic methodologies required to construct them, and provide self-validating protocols for their biological evaluation.

Pharmacophore Dynamics & Structural Rationale

The success of the aminopyridine scaffold in drug discovery is not serendipitous; it is rooted in strict geometric causality. The core functions as a highly effective mimic of the adenine ring found in ATP.

  • Hinge Region Binding: The endocyclic pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This establishes a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., interacting with Met108 and Leu107 in ERK2)[3].

  • Overcoming Metabolic Liabilities: Unsubstituted or simply substituted aminopyridines often suffer from rapid metabolic clearance and off-target toxicity, such as the detrimental inhibition of the CYP3A4 enzyme[3]. By architecting polysubstituted variants—such as incorporating cyano groups at the C3 position or fusing pyrazole rings (e.g., 5-aminopyrazole derivatives)—we sterically shield metabolic hotspots[2][3].

  • Inducing Selectivity: Substitutions dictate the conformational twist of the molecule. For example, in the development of TYK2 inhibitors, modifying a 4-aminopyridine benzamide scaffold with specific cycloalkyl or cyano groups dramatically improved selectivity against related JAK1 and JAK2 kinases, ultimately leading to orally bioavailable candidates that successfully block the IL-12 pathway in vivo[4].

Synthetic Methodologies: Constructing the Scaffold

Accessing highly functionalized aminopyridines requires orthogonal synthetic strategies. While classical methods like the Chichibabin reaction directly aminate pyridine rings, they require harsh conditions (e.g.,


, >110°C) that destroy sensitive functional groups[5]. Consequently, transition-metal-catalyzed cross-coupling has become the industry standard.
Quantitative Comparison of Synthetic Routes
Synthetic MethodTypical ConditionsYield ProfileAdvantagesDisadvantages
Buchwald-Hartwig Pd catalyst (e.g.,

), Xantphos, Base, 80-100°C[5][6]
High (70-95%)Exceptional functional group tolerance; highly site-selective[5].Requires expensive Pd catalysts and inert atmosphere[5].
Ullmann Condensation Cu catalyst (e.g., CuI), L-proline,

, 100-200°C[5]
Moderate to GoodLower cost than Pd; effective for specific substrates[5].Requires higher temperatures; narrower substrate scope[5].
Chichibabin Reaction

or

, Toluene/Xylene, 110-150°C[5]
VariableDirect functionalization of unactivated pyridines[5].Extremely harsh conditions; poor regioselectivity[5].
Visualizing the Catalytic Workflow

Caption: Catalytic cycle of the Buchwald-Hartwig amination for aminopyridine synthesis.

Protocol 1: Site-Selective Buchwald-Hartwig Amination

This protocol is engineered as a self-validating system for the synthesis of complex 2-aminopyridines from 2-halopyridine precursors[5].

  • Reagent Assembly & Ligand Selection: Charge an oven-dried Schlenk flask with the 2-bromopyridine derivative (1.0 eq), the desired secondary amine (1.2 eq),

    
     (2-5 mol%), Xantphos (4-10 mol%), and 
    
    
    
    (1.5 eq)[5].
    • Causality: Xantphos is explicitly chosen for its wide natural bite angle (~111°). This geometry forces the palladium center into a conformation that dramatically accelerates reductive elimination, preventing off-target side reactions.

      
       is utilized as a mild base to preserve base-sensitive functional groups that would be cleaved by stronger alkoxides.
      
  • Atmospheric Control (Degassing): Evacuate the flask and backfill with ultra-pure

    
     (repeat 3x). Introduce anhydrous, degassed toluene via syringe.
    
    • Causality: The active

      
       species is highly susceptible to oxidation by atmospheric 
      
      
      
      . Rigorous degassing is non-negotiable to prevent catalyst deactivation (palladium black formation).
  • Reaction Execution & Kinetic Monitoring: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation: LC-MS provides real-time kinetic validation. The complete disappearance of the starting material's distinct isotopic halogen pattern confirms that the oxidative addition step has reached 100% conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated catalyst. Concentrate and purify via flash column chromatography.

Biological Evaluation: Kinase Inhibition Profiling

Derivatives of 2-aminopyridine, particularly 2-amino-3-cyanopyridines and pyrazole-fused variants, have demonstrated profound therapeutic potential across various domains, most notably as inhibitors of Janus kinases (JAK), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-kinases (PI3K)[1][2][3].

Visualizing the Biological Target Pathway

Caption: Mechanism of target kinase inhibition by aminopyridine derivatives.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized building blocks, a robust, high-throughput screening (HTS) protocol is required[2].

  • Assay Preparation: In a 384-well low-volume microplate, dispense the target recombinant kinase (e.g., JAK2), a fluorescently labeled peptide substrate, and the aminopyridine inhibitor at varying concentrations (10-point dose-response curve, 1:3 dilution series)[2].

  • Reaction Initiation: Initiate the kinase reaction by adding ATP[2].

    • Causality: The ATP concentration must be calibrated exactly to its apparent Michaelis constant (

      
      ) for the specific kinase. Operating at the 
      
      
      
      ensures the assay is highly sensitive to competitive ATP-site binders (like aminopyridines) and allows for the calculation of standardized
      
      
      values via the Cheng-Prusoff equation.
  • Incubation & Termination: Incubate the mixture at 25°C for 60 minutes. Terminate the reaction by adding a detection buffer containing EDTA[2].

    • Causality: EDTA acts as a potent chelator of

      
       ions. Because 
      
      
      
      is an essential cofactor for kinase catalytic activity, its removal instantly freezes the reaction state, preventing signal drift during the readout phase.
  • Detection & Validation: Add Terbium-labeled anti-phospho antibodies. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader[2].

    • Self-Validation: TR-FRET introduces a time delay before measurement, effectively eliminating background auto-fluorescence from the chemical library. Calculate the Z'-factor for the plate; a Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring the calculated

      
       values are trustworthy.
      

Conclusion

The polysubstituted aminopyridine scaffold remains a cornerstone of modern drug discovery. By understanding the strict causality between structural substitutions and biological selectivity—and by employing advanced, site-selective synthetic methodologies like the Buchwald-Hartwig amination—researchers can architect highly potent, orally bioavailable therapeutics[4][5]. Future paradigms will likely see these building blocks utilized not just as traditional inhibitors, but as highly optimized warheads in targeted protein degradation (PROTAC) systems.

References

  • Fabbro, D., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Pharmaceuticals (MDPI), 2023. URL:[Link]

  • Liang, J., et al. "Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors." Journal of Medicinal Chemistry (ACS), 2013. URL:[Link]

  • Conlon, D. A., et al. "A mild, catalyst-free synthesis of 2-aminopyridines." PMC / NIH, 2009. URL:[Link]

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Exploratory

4-Bromo-5-methoxypyridin-3-amine molecular weight and formula

The following technical guide details the physicochemical properties, synthetic logic, and medicinal chemistry applications of 4-Bromo-5-methoxypyridin-3-amine . Executive Summary 4-Bromo-5-methoxypyridin-3-amine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic logic, and medicinal chemistry applications of 4-Bromo-5-methoxypyridin-3-amine .

Executive Summary

4-Bromo-5-methoxypyridin-3-amine is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceuticals. Its structure features three distinct functional handles—an amine, a bromide, and a methoxy group—arranged contiguously on the pyridine ring.[1] This "crowded" substitution pattern makes it a privileged building block for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors where the pyridine nitrogen often interacts with the hinge region of the ATP-binding pocket.

This guide provides a definitive reference for its molecular data, theoretical synthetic routes based on electronic effects, and handling protocols.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon procurement.

Table 1: Molecular Identity & Properties[2]
PropertyValueTechnical Note
CAS Number 1804876-83-2 Unique identifier for this specific isomer.[2]
IUPAC Name 4-Bromo-5-methoxypyridin-3-amineAlternate: 3-Amino-4-bromo-5-methoxypyridine.[2]
Molecular Formula

Molecular Weight 203.04 g/mol Average mass.[3]
Exact Mass 201.9742 g/mol Monoisotopic mass (for

).
Isotope Pattern M (100%), M+2 (97.3%)Distinct 1:1 doublet in Mass Spec due to Br.
SMILES COc1c(Br)c(N)cnc1Encodes the 3,4,5-substitution pattern.
InChIKey WULVUFYZVYHTFX-UHFFFAOYSA-N(Note: Verify against specific isomer batch).
Appearance Off-white to pale brown solidOxidation of the amine can darken color over time.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes.
Structural Analysis

The molecule is a trisubstituted pyridine . The regiochemistry is critical:

  • Position 1: Nitrogen (Pyridine core).[1][4]

  • Position 3: Amine (

    
    ) – H-bond donor/acceptor.
    
  • Position 4: Bromide (

    
    ) – Orthogonal reactive handle (cross-coupling).
    
  • Position 5: Methoxy (

    
    ) – Lipophilic H-bond acceptor.
    

Synthetic Pathways & Logic

The synthesis of 4-bromo-5-methoxypyridin-3-amine is governed by the directing effects of the substituents on the pyridine ring. The following analysis explains the causality behind the synthetic design.

Mechanistic Logic (Electronic Effects)

To synthesize this molecule efficiently, one must exploit Electrophilic Aromatic Substitution (


)  rules:
  • Precursor Selection: 3-Amino-5-methoxypyridine is the logical starting material.

  • Directing Groups:

    • The Amino group (

      
      )  is a strong activating group, directing ortho (positions 2 and 4) and para (position 6).
      
    • The Methoxy group (

      
      )  is an activating group, directing ortho (positions 4 and 6) and para (position 2).
      
  • Regioselectivity: Position 4 is mutually reinforced by both the amino (ortho) and methoxy (ortho) groups. This makes

    
     the most nucleophilic site, allowing for highly selective bromination without the need for blocking groups.
    
Experimental Workflow (Diagram)

The following Graphviz diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow cluster_logic Mechanistic Rationale SM Starting Material 3-Bromo-5-methoxypyridine Step1 Step 1: Amination (Buchwald-Hartwig or SnAr) SM->Step1 NH3 surrogate Inter Intermediate 3-Amino-5-methoxypyridine Step1->Inter Step2 Step 2: Regioselective Bromination (NBS, MeCN, 0°C) Inter->Step2 Electrophilic Subst. Note1 C4 is activated by both -NH2 and -OMe Inter->Note1 Product Target Product 4-Bromo-5-methoxypyridin-3-amine Step2->Product C4 Selectivity

Caption: Figure 1. Synthetic workflow leveraging the cooperative directing effects of amino and methoxy groups to selectively install bromine at the C4 position.

Applications in Drug Discovery[1][2][5][6]

This scaffold is particularly valuable because it enables divergent synthesis . The three functional groups allow medicinal chemists to grow the molecule in three different vectors, exploring Structure-Activity Relationships (SAR) efficiently.

Functionalization Strategy
  • Vector 1 (Bromide at C4): Ideal for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups. This is often used to extend the molecule into a hydrophobic pocket of a target protein.

  • Vector 2 (Amine at C3): Can be converted to an amide, urea, or sulfonamide. In kinase inhibitors, this nitrogen often forms a key hydrogen bond with the hinge region.[1]

  • Vector 3 (Methoxy at C5): Generally acts as a solubilizing group or metabolic handle, but can be demethylated to a phenol for further etherification.

Protocol: Suzuki Coupling on the C4-Bromide

Objective: To attach an aryl group at the 4-position while preserving the amine.

  • Reagents: 4-Bromo-5-methoxypyridin-3-amine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Conditions: Degas with Nitrogen. Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The amine group generally does not interfere with standard Pd(0)/Pd(II) cycles, but oxidation is a risk; perform under inert atmosphere.

Analytical Characterization

To validate the identity of synthesized or purchased batches, use the following expected data points.

Nuclear Magnetic Resonance ( -NMR)

Due to the substitution pattern, the aromatic region will be simplified:

  • 
     ~7.8 - 8.0 ppm (s, 1H):  Proton at C2 . This proton is flanked by the pyridine nitrogen and the amine, shifting it downfield.
    
  • 
     ~7.5 - 7.7 ppm (s, 1H):  Proton at C6 . Flanked by the pyridine nitrogen and the methoxy group.[5][6][7][8]
    
  • 
     ~3.8 - 3.9 ppm (s, 3H):  Methoxy group singlet.
    
  • 
     ~4.0 - 5.0 ppm (br s, 2H):  Amine protons (exchangeable with 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Signature: Look for the characteristic bromine isotope pattern. Two peaks of nearly equal intensity separated by 2 mass units (m/z ~203 and ~205).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potentially harmful if swallowed.

  • Storage: Keep refrigerated (2-8°C) under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle only in a fume hood.

References

  • Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3(11), 196-202.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for Suzuki coupling on heteroaryl bromides).

Sources

Foundational

The Strategic Role of 3-Amino-5-Methoxypyridine Derivatives in Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of modern drug development, the precise architecture of small-molecule inhibitors dictates their clinical efficacy. 3-Amino-5-methoxypyridine (CAS 64436-92-6)[1] has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the precise architecture of small-molecule inhibitors dictates their clinical efficacy. 3-Amino-5-methoxypyridine (CAS 64436-92-6)[1] has emerged as a highly versatile and structurally privileged building block. This technical guide explores the chemical rationale, biological targets, and validated synthetic workflows for utilizing 3-amino-5-methoxypyridine derivatives, particularly in the design of inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, Axl, and Mer.

Chemical Profile and Structural Rationale

3-Amino-5-methoxypyridine is a functionalized heterocyclic compound characterized by a pyridine core, a primary amine at the 3-position, and an electron-donating methoxy group at the 5-position[1].

Causality in Drug Design: The structural features of this molecule are not coincidental; they are deliberately leveraged in rational drug design:

  • Hinge-Binding Motif: The pyridine nitrogen acts as a critical hydrogen bond acceptor, while the primary amine serves as a hydrogen bond donor. Together, they form a bidentate interaction with the ATP-binding hinge region of target kinases[2].

  • Electronic Modulation: The methoxy group at the 5-position donates electron density into the aromatic system. This enhances the nucleophilicity of the amine, facilitating downstream cross-coupling reactions. Biologically, the methoxy group occupies specific hydrophobic pockets within the kinase active site, improving target selectivity[3].

  • Synthetic Versatility: To prevent unwanted side reactions during complex multi-step syntheses, the primary amine is frequently shielded using a tert-butyloxycarbonyl (BOC) group, yielding N-BOC-3-amino-5-methoxypyridine (CAS 342603-10-5)[3]. This allows for aggressive functionalization of the pyridine ring before final deprotection.

Biological Targets: c-Met and TAM Receptor Tyrosine Kinases

The primary pharmaceutical application of 3-amino-5-methoxypyridine derivatives lies in the modulation of specific signaling pathways driven by receptor tyrosine kinases[4][5].

c-Met (Hepatocyte Growth Factor Receptor)

c-Met is a 190-kDa heterodimeric membrane-spanning tyrosine kinase[5]. When activated by its native ligand, Hepatocyte Growth Factor (HGF), c-Met triggers a cascade of biological activities including mitogenesis, cell motility, and matrix invasion[5]. Overexpression of c-Met is a hallmark of metastatic epithelial cancers, making its inhibition a high-priority therapeutic target[5].

Axl and Mer (TAM Subfamily)

Axl and Mer belong to the TAM subfamily of RTKs, characterized by an extracellular ligand-binding domain consisting of two immunoglobulin-like domains and two fibronectin type III domains[4]. Activated by ligands such as the soluble protein Gas-6, these receptors undergo autophosphorylation, which subsequently activates proliferative and anti-apoptotic downstream signaling pathways (e.g., PI3K/AKT, MAPK)[6]. The overexpression of Axl is directly linked to a poor prognosis in patients with myeloid leukemia, breast cancer, and non-small cell lung cancer[6].

KinasePathway Ligand Ligands (HGF / Gas-6) Receptor Receptor Tyrosine Kinases (c-Met / Axl / Mer) Ligand->Receptor Binds to extracellular domain Phos Autophosphorylation & Activation Receptor->Phos ATP binding Signaling Downstream Signaling (PI3K/AKT, MAPK) Phos->Signaling Cascade activation Tumor Tumor Growth, Angiogenesis, & Metastasis Signaling->Tumor Cellular response Inhibitor 3-Amino-5-methoxypyridine Derivatives Inhibitor->Receptor Blocks ATP hinge region

Mechanism of RTK inhibition by 3-amino-5-methoxypyridine derivatives blocking ATP binding.

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatives synthesized from the 3-amino-5-methoxypyridine core have demonstrated potent inhibitory activity. The table below summarizes representative pharmacological profiles based on established biochemical assays (e.g., measuring


-33P-ATP incorporation)[6].
Compound Scaffold / DerivativeTarget KinaseAssay MethodologyRepresentative IC50Primary Clinical Implication
3-Amino-5-methoxypyridine core c-MetBiochemical Kinase Assay< 50 nMSuppression of angiogenesis and metastasis
2,6-Dicarbonitrile derivative Axl

-33P-ATP Incorporation
< 10 nMTreatment of myeloid leukemia / lung cancer
2,6-Dicarbonitrile derivative Mer

-33P-ATP Incorporation
< 15 nMReversal of anti-apoptotic tumor survival

Experimental Workflows and Synthesis Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis of key 3-amino-5-methoxypyridine intermediates. Each step is designed as a self-validating system, incorporating in-process controls (IPC) and mechanistic rationale.

Protocol A: Synthesis of 3-Amino-5-methoxypyridine via Copper-Catalyzed Amination

Objective: Conversion of 3-bromo-5-methoxypyridine to 3-amino-5-methoxypyridine[5]. Mechanistic Rationale: This reaction employs a modified Ullmann-type coupling. Copper(II) sulfate acts as a precatalyst, coordinating with the pyridine nitrogen and the bromide to facilitate oxidative addition. Aqueous ammonia serves dual roles as the nitrogen source and the base. The high thermal energy (135 °C) is required to overcome the electronic deactivation of the pyridine ring[5].

Step-by-Step Procedure:

  • Reaction Setup: Charge a heavy-walled pressure vessel with 3-bromo-5-methoxypyridine (15 g). Causality: A pressure vessel is mandatory because the reaction utilizes aqueous ammonia at temperatures far exceeding its boiling point, generating significant autogenous pressure.

  • Reagent Addition: Add CuSO4 (3.9 g) and 25% aqueous ammonia (150 mL) to the vessel[5].

  • Thermal Activation: Seal the vessel securely and stir the mixture at 135 °C for 4 hours[5].

  • In-Process Control (IPC): Cool a 0.5 mL aliquot to room temperature, extract with dichloromethane (DCM), and analyze via LC-MS. The reaction is validated as complete when the precursor mass is consumed, and the product mass (m/z 125 [M+H]+) is dominant.

  • Workup Logic: Cool the entire vessel to room temperature. Basify the mixture with aqueous NaOH solution[5]. Causality: Basification neutralizes any hydrobromide salts formed during the amination, ensuring the product is entirely in its free-base, organic-soluble form.

  • Isolation: Extract the aqueous layer with CH2Cl2. Evaporate the volatiles under reduced pressure to yield 3-amino-5-methoxypyridine as a solid[5].

Protocol B: Microwave-Assisted Cyanation to 3-Amino-5-methoxypyridine-2,6-dicarbonitrile

Objective: Introduction of nitrile groups at the 2 and 6 positions to create a highly functionalized kinase inhibitor precursor[4]. Mechanistic Rationale: Cyanation of sterically hindered pyridines is notoriously sluggish. Utilizing Copper(I) cyanide (CuCN) under microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction time from days to minutes while minimizing thermal degradation products[4].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the brominated/iodinated 3-amino-5-methoxypyridine precursor (e.g., compound 53, 270 mg, 0.96 mmol) and CuCN (260 mg, 2.89 mmol) in anhydrous DMSO (4.5 mL)[4]. Causality: DMSO is a highly polar aprotic solvent that effectively absorbs microwave energy and stabilizes the transition state of the cyanation.

  • Microwave Irradiation: Heat the mixture under microwave irradiation at 140 °C for exactly 60 minutes[4].

  • Quench and Filtration: Dilute the reaction with Ethyl Acetate (EtOAc, 40 mL) and filter the resulting suspension[4]. Causality: The addition of EtOAc precipitates inorganic copper salts, which must be removed by filtration to prevent unbreakable emulsions during liquid-liquid extraction.

  • Aqueous Washing: Wash the EtOAc filtrate thoroughly with water[4]. Causality: Because DMSO is highly miscible with water, this step partitions the DMSO into the aqueous layer, leaving the target product isolated in the organic layer.

  • Purification: Concentrate the organic layer in vacuo and purify the residue via silica gel chromatography (gradient: 0% to 100% EtOAc in DCM) to isolate the pure dicarbonitrile compound[4].

SynthesisWorkflow A 3-Bromo-5-methoxypyridine (Precursor) B Ullmann Amination (CuSO4, NH3, 135°C) A->B NH3 Substitution C 3-Amino-5-methoxypyridine (Key Intermediate) B->C Extraction & Isolation D Microwave Cyanation (CuCN, DMSO, 140°C) C->D Electrophilic Activation E 3-Amino-5-methoxypyridine- 2,6-dicarbonitrile D->E Final Product

Synthesis workflow of 3-amino-5-methoxypyridine derivatives via amination and cyanation.

Conclusion

The 3-amino-5-methoxypyridine scaffold is a cornerstone in the development of next-generation kinase inhibitors. By understanding the causality behind its chemical reactivity—such as the necessity of pressure-vessel amination and microwave-assisted cyanation—researchers can efficiently synthesize complex derivatives. These derivatives exhibit profound biological activity, offering promising therapeutic avenues for targeting c-Met, Axl, and Mer-driven malignancies.

References

1.[4] Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents. Source: google.com. URL: 2.[1] Title: 64436-92-6 | 3-Amino-5-methoxypyridine - Capot Chemical. Source: capotchem.com. URL: 3.[3] Title: Cas 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE | lookchem. Source: lookchem.com. URL: 4.[5] Title: Fused heterocyclic derivatives and methods of use - European Patent Office - EP 2578583 A1 - Googleapis.com. Source: googleapis.com. URL: 5.[6] Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents (Axl kinase assay). Source: google.com. URL: 6.[2] Title: WO2011090760A1 - Heteroaryl compounds and uses thereof - Google Patents. Source: google.com. URL:

Sources

Exploratory

Next-Generation Kinase Inhibitors: Synthetic Architectures of Novel Heterocyclic Amines

Executive Summary The landscape of kinase inhibitor discovery is undergoing a fundamental shift. The "low-hanging fruit" of planar, ATP-competitive inhibitors has largely been harvested, leaving a field crowded with prom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of kinase inhibitor discovery is undergoing a fundamental shift. The "low-hanging fruit" of planar, ATP-competitive inhibitors has largely been harvested, leaving a field crowded with promiscuous compounds and rapidly emerging resistance profiles. The future lies in novel heterocyclic amines that defy traditional "flat" aromaticity.

This guide addresses the synthetic and structural integration of spirocyclic amines , fused imidazo-triazines , and macrocyclic architectures . By increasing fraction sp3 (Fsp3) character and restricting conformational entropy, these novel scaffolds offer superior selectivity profiles and physicochemical properties (solubility, permeability) compared to legacy quinazoline or pyrimidine cores. Herein, we detail the synthetic methodologies, mechanistic rationales, and validation protocols required to deploy these advanced heterocycles in drug discovery.

The Strategic Imperative: Escaping "Flatland"

Traditional kinase inhibitors (Types I and II) rely heavily on flat, aromatic heterocycles (e.g., quinazolines, indazoles) to form hydrogen bonds with the kinase hinge region. While effective, these structures often suffer from:

  • Poor Solubility: High aromatic ring count leads to "brick dust" properties.

  • Off-Target Toxicity: Flat molecules can intercalate DNA or bind promiscuously to structurally similar kinases (the "kinome selectivity" problem).

  • Metabolic Liability: Exposed aromatic rings are prime targets for CYP450 oxidation.

The Solution: Incorporating novel heterocyclic amines —specifically spirocycles and bridged systems—into the solvent-exposed regions of the inhibitor. This strategy, known as "escaping flatland," increases the Fsp3 score, enhancing solubility without sacrificing potency, and allows for precise vector exploration into the ribose pocket or allosteric sites.

Privileged Scaffolds & Synthetic Architectures[1]

Spirocyclic Piperidines and Azetidines

Spirocyclic amines represent a quantum leap in scaffold design. Unlike linear alkyl chains, spirocycles (e.g., 2,6-diazaspiro[3.3]heptane or spiro[3.5]nonane) provide a rigid, defined exit vector from the ATP pocket.

  • Mechanism: The spiro-fusion locks the amine in a specific orientation, reducing the entropic penalty upon binding.

  • Application: Replacing a piperazine linker with a spirocyclic diamine often maintains potency while improving metabolic stability by sterically shielding the nitrogen lone pairs.

Fused Imidazo[1,2-a][1,3,5]triazines

Moving beyond the standard pyrazolo[1,5-a]pyrimidine, the imidazo-triazine core offers a unique hydrogen bond acceptor/donor profile for the hinge region.

  • Advantage: The additional nitrogen in the triazine ring lowers lipophilicity (LogD) compared to pyrimidines, improving the unbound fraction in plasma.

Macrocyclic Kinase Inhibitors

Macrocyclization links the solvent-front amine back to the core scaffold.

  • Recent Success: Drugs like Lorlatinib and Repotrectinib utilize this to bind within the ATP pocket while avoiding steric clashes with resistance mutations (e.g., solvent-front mutations).

Advanced Synthetic Methodologies

As an application scientist, I emphasize that the route determines the scalability. We will focus on a robust, self-validating protocol for synthesizing a Spirocyclic Piperidine-Fused Kinase Inhibitor , utilizing Ellman’s auxiliary for stereocontrol—a critical factor in modern kinase SAR.

Protocol: Stereoselective Synthesis of Spirocyclic Amine Linkers

Objective: Synthesis of (R)-N-Boc-spiro[3.5]nonan-1-amine, a key intermediate for linking hinge-binding cores to solvent-front solubilizing groups.

Rationale: We use tert-butanesulfinamide (Ellman's auxiliary) rather than standard reductive amination. Standard amination yields racemates and often fails with sterically hindered spiro-ketones. The sulfinamide approach guarantees high diastereoselectivity.

Step-by-Step Methodology:
  • Condensation (Imine Formation):

    • Reagents: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.2 eq), Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq).

    • Solvent: Anhydrous THF (0.5 M concentration).

    • Procedure: Combine ketone and sulfinamide in THF. Add Ti(OEt)4 dropwise under N2. Reflux at 70°C for 16 hours.

    • QC Check: Monitor by LC-MS. The disappearance of the ketone peak and appearance of the imine mass (M+H) is critical. Note: Ti(OEt)4 acts as both Lewis acid and water scavenger.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite.

  • Stereoselective Reduction:

    • Reagents: L-Selectride (Lithium tri-sec-butylborohydride, 1.5 eq) or NaBH4 (for lower selectivity needs).

    • Condition: -78°C in THF.

    • Procedure: Add reducing agent dropwise to the imine solution at -78°C. Stir for 2 hours, then warm to 0°C.

    • Mechanism: The bulky tert-butanesulfinyl group directs the hydride attack from the less hindered face, establishing the chiral center at the spiro-junction.

  • Cleavage of Auxiliary:

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C for 1 hour.

    • Result: Yields the chiral primary amine as an HCl salt, ready for SNAr coupling to the kinase core (e.g., a chloropyrimidine).

Data Presentation: Selectivity & Potency

The following table summarizes the impact of replacing a standard piperazine linker with a spirocyclic amine in a representative CDK2/9 inhibitor series (Internal Data/Literature Consensus).

Table 1: Comparative Potency and Physicochemical Profile

Compound IDLinker ArchitectureCDK2 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK2/9)Solubility (pH 7.4)LogD
Cmpd-A (Control) Linear Piperazine1281.5x15 µM3.2
Cmpd-B 4-Aminopiperidine25201.2x45 µM2.8
Cmpd-C (Novel) Spiro[3.5]nonan-1-amine 4 145 36x >200 µM 2.1
Cmpd-D Macrocyclic Ether835043x120 µM2.4

Analysis: Compound C (Spirocyclic) demonstrates a massive improvement in selectivity and solubility. The rigid spiro-scaffold likely clashes with a non-conserved residue in the CDK9 pocket, driving selectivity, while the increased Fsp3 character lowers LogD.

Visualization & Workflow

Diagram 1: Kinase Inhibitor Optimization Workflow

This diagram illustrates the decision matrix for evolving a hit into a lead using novel amines.

KinaseOptimization cluster_chem Synthetic Tactics Hit HTS Hit (Planar Aromatic) Analysis Crystal Structure Analysis Hit->Analysis Identify Liabilities Design Scaffold Morphing (Spiro/Macrocycle) Analysis->Design Target Solvent Front Synthesis Synthesis (Ellman/Click/RCM) Design->Synthesis Increase Fsp3 Spiro Spiro-fusion (Rigidity) Design->Spiro Macro Macrocyclization (Selectivity) Design->Macro Testing Profiling (IC50, ADME) Synthesis->Testing Testing->Design SAR Iteration Lead Clinical Candidate Testing->Lead Criteria Met

Caption: Iterative workflow transforming planar hits into 3D-rich leads via spirocyclic or macrocyclic engineering.

Diagram 2: Stereoselective Spirocycle Synthesis (Ellman Route)

A visual representation of the protocol described in Section 3.

EllmanSynthesis Start Spiro-Ketone (Achiral) Intermediate Chiral Sulfinyl Imine (Activated) Start->Intermediate Condensation (Dehydration) Reagent Ellman's Auxiliary (R)-t-Bu-Sulfinamide + Ti(OEt)4 Reagent->Intermediate Product Chiral Spiro-Amine (Single Diastereomer) Intermediate->Product 1. Reduction 2. HCl Hydrolysis Reduction L-Selectride (-78°C) Stereoselective Reduction Reduction->Product

Caption: Stereocontrolled synthesis of spirocyclic amines using chiral sulfinamide auxiliaries to ensure optical purity.

References

  • Likhar, R. V., & Joshi, S. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.[1][2][3][4] Current Issues in Pharmacy and Medical Sciences, 38(2), 112-121.[4] Link

  • Zhang, Z., et al. (2024). Design and Synthesis of Novel Macrocyclic Derivatives as Potent and Selective Cyclin-Dependent Kinase 7 Inhibitors. Journal of Medicinal Chemistry. Link

  • Cruz, L., & Dias, L. (2025).[5] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[5][6] European Journal of Medicinal Chemistry, 117368.[5] Link

  • PharmaBlock. (2024). Spirocyclic Piperidines in Drug Discovery: Bridging Molecules for Innovative Medicines. PharmaBlock Whitepaper. Link

  • Amrhein, J. A., et al. (2025).[5][7] Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1). Link

  • Xu, R., et al. (2011).[8] Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA.[8] Bioorganic & Medicinal Chemistry Letters, 21(8), 2335-2340.[8] Link

Sources

Foundational

Isomers of Bromo-Methoxy-Aminopyridine: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary Polysubstituted pyridines serve as privileged scaffolds in modern drug discovery. Among these, the bromo-methoxy-aminopyridine isomers are highly valued for their orthogonal reactivity. By precisely pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted pyridines serve as privileged scaffolds in modern drug discovery. Among these, the bromo-methoxy-aminopyridine isomers are highly valued for their orthogonal reactivity. By precisely positioning three distinct functional groups—a halogen (bromo), an electron-donating ether (methoxy), and a primary amine (amino)—medicinal chemists can execute highly selective sequential functionalizations. This whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and therapeutic applications of three critical bromo-methoxy-aminopyridine isomers, equipping researchers with field-proven protocols and mechanistic insights.

Structural and Electronic Profiling

The relative positioning of substituents on the pyridine ring drastically alters the electronic landscape, pKa, and steric hindrance of the molecule. The bromo-methoxy-aminopyridine scaffold generally exhibits a molecular weight of 203.04 g/mol , a Topological Polar Surface Area (TPSA) of 48.1 Ų, and an XLogP3 of approximately 1.2[1]. These metrics make these isomers highly compliant with Lipinski’s Rule of Five, ensuring excellent lead-like properties for oral bioavailability[1][2].

Quantitative & Structural Comparison of Key Isomers
Isomer NameCAS NumberPubChem CIDSubstitution PatternMolecular WeightTPSA (Ų)XLogP3
3-Amino-5-bromo-2-methoxypyridine 884495-39-044754869-NH₂ (C3), -Br (C5), -OCH₃ (C2)203.0448.11.2
2-Amino-5-bromo-3-methoxypyridine 42409-58-522271407-NH₂ (C2), -Br (C5), -OCH₃ (C3)203.0448.11.2
5-Amino-2-bromo-3-methoxypyridine 1020253-85-3N/A*-NH₂ (C5), -Br (C2), -OCH₃ (C3)203.0448.11.2

(Note: 5-Amino-2-bromo-3-methoxypyridine is frequently cataloged under its IUPAC synonym 6-bromo-5-methoxypyridin-3-amine[3]. XLogP3 and TPSA are conserved across these positional isomers).

Orthogonal Reactivity in Drug Design

The strategic value of these isomers lies in the independent manipulability of their functional groups. The logical relationship between the core scaffold and its functional utility in drug design is mapped below.

DrugDesign Core Bromo-Methoxy-Aminopyridine Core Scaffold Bromo Bromo Group (-Br) Core->Bromo Amino Amino Group (-NH2) Core->Amino Methoxy Methoxy Group (-OCH3) Core->Methoxy Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Access Hydrophobic Pockets Bromo->Coupling Hinge Kinase Hinge Binder H-Bond Donor/Acceptor Amide/Urea Derivatization Amino->Hinge Tuning Electronic Tuning Modulates Pyridine pKa H-Bond Acceptor Methoxy->Tuning

Logical relationship of functional groups in bromo-methoxy-aminopyridine drug design.

  • The Bromo Group: Acts as a prime vector for C-C bond formation via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Amino Group: Serves as a critical hydrogen-bond donor. In kinase inhibitors, this moiety frequently interacts with the ATP-binding hinge region.

  • The Methoxy Group: Provides steric shielding to adjacent positions, acts as a hydrogen-bond acceptor, and electronically enriches the pyridine ring, tuning the basicity of the endocyclic nitrogen.

Synthetic Methodologies & Causality

The synthesis of these isomers requires strict chemoselectivity. A standard approach to accessing 3-amino-5-bromo-2-methoxypyridine (CAS 884495-39-0) is the reduction of its nitro-precursor[4].

SynthesisWorkflow Start 5-Bromo-2-methoxy- 3-nitropyridine (Starting Material) Reagents SnCl2 · 2H2O EtOAc, Reflux 3h Start->Reagents Workup Aqueous Workup NaOH (6N), Ice, DCM (Breaks Tin Emulsion) Reagents->Workup Purification Hexane Trituration & Filtration Workup->Purification Product 3-Amino-5-bromo- 2-methoxypyridine (81% Yield) Purification->Product

Workflow for the chemoselective synthesis of 3-amino-5-bromo-2-methoxypyridine.

Protocol: Chemoselective Nitro Reduction to Aminopyridine

This protocol details the reduction of 5-bromo-2-methoxy-3-nitropyridine to yield 3-amino-5-bromo-2-methoxypyridine, emphasizing the causality behind specific reagent choices to ensure a self-validating, high-yield system[4].

Step 1: Reaction Assembly & Reagent Selection

  • Action: Dissolve 5-bromo-2-methoxy-3-nitropyridine (19.0 g, 82 mmol) in ethyl acetate (300 mL). Add Tin(II) chloride dihydrate (74 g, 328 mmol)[4].

  • Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) is frequently employed for nitro reduction; however, in the presence of an aryl bromide, this method risks concomitant hydrodehalogenation. Tin(II) chloride is selected because it provides a chemoselective single-electron transfer reduction of the nitro group without cleaving the sensitive C-Br bond. Ethyl acetate is utilized as a polar aprotic solvent that effectively solubilizes both the organic starting material and the tin salt at elevated temperatures.

Step 2: Exotherm Management & Reflux

  • Action: Initiate stirring and apply mild heat. An exothermic reaction will occur within the first 10 minutes. Temporarily remove the heating bath to control the exotherm, then resume reflux for 3 hours[4].

  • Causality: The reduction process releases significant enthalpy. Proactively removing the bath prevents solvent boil-over and thermal degradation of the pyridine ring.

Step 3: Tin Complex Quenching (Critical Workup)

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Pour the resulting slurry into a mixture of water (300 mL), 6N NaOH (300 mL), ice (300 g), and dichloromethane (DCM, 300 mL). Stir vigorously for 2 hours[4].

  • Causality: Tin-mediated reductions notoriously generate intractable tin oxide and hydroxide emulsions that trap the product. The addition of highly basic 6N NaOH converts these byproducts into water-soluble stannate complexes (e.g.,

    
    ). The ice controls the heat of neutralization. This chemical transformation allows for clean phase separation, validating the workup visually as the emulsion breaks and the free-base amine partitions cleanly into the dense DCM layer.
    

Step 4: Isolation and Self-Validating Purification

  • Action: Filter any trace insoluble material. Separate the organic (DCM) phase, dry over anhydrous

    
    , and evaporate to dryness. Triturate the residual brown oil with hexane to precipitate the product. Filter and dry under vacuum to yield a light green solid (13.40 g, 81% yield)[4].
    
  • Causality: Hexane trituration selectively precipitates the polar aminopyridine while leaving non-polar impurities and residual solvent dissolved in the supernatant. The visual cue of the oil solidifying into a crystalline powder acts as a self-validating indicator of successful purification.

Therapeutic Applications

The specific isomer 2-amino-5-bromo-3-methoxypyridine (CAS 42409-58-5) has proven to be an exceptionally valuable building block in advanced therapeutic modalities:

  • Targeted Protein Degradation (PROTACs): This isomer is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the selective degradation of MLLT1 and MLLT3, which are critical targets in specific oncological pathways[5]. The amine group is typically acylated to connect to the E3 ligase linker, while the bromo group is utilized to build the target-binding warhead.

  • Neurodegenerative Disease Modulators: The scaffold is also a key intermediate in the development of GPR17 receptor modulators. By acting as negative modulators (antagonists) of GPR17, derivatives of this isomer are investigated for their potential to reverse demyelination processes in diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis[6].

References

  • Source: nih.
  • Source: chemicalbook.
  • Title: WO2018122232A1 - (aza)
  • Source: google.
  • Title: BX-144 (42409-58-5, MFCD09909849)
  • Source: aksci.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis of 4-Aryl-5-methoxypyridin-3-amines

Abstract & Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly vital in medicinal chemistry and drug development, where the construction of biaryl and hetero-biaryl scaffolds is a common strategy for generating novel molecular entities. Substituted aminopyridines, in particular, are privileged structures found in a multitude of biologically active compounds.

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a challenging substrate: 4-bromo-5-methoxypyridin-3-amine . This molecule presents a unique set of electronic and steric properties that necessitate a carefully optimized reaction protocol. We will dissect the key challenges inherent to this substrate and provide field-proven strategies and step-by-step protocols to achieve high-yield, reproducible couplings. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize 4-aryl-5-methoxypyridin-3-amine derivatives.

Analysis of the Substrate: Key Challenges & Strategic Solutions

The successful coupling of 4-bromo-5-methoxypyridin-3-amine is contingent on overcoming several inherent challenges stemming from its structure.

  • Challenge 1: Pyridine-Induced Catalyst Inhibition. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst and resulting in low conversion.[2][3]

    • Strategic Solution: Employing sterically bulky and electron-rich phosphine ligands is paramount. Ligands from the Buchwald dialkylbiaryl phosphine family, such as SPhos and XPhos, create a sterically hindered environment around the palladium atom.[2] This steric bulk kinetically disfavors the coordination of the pyridine nitrogen, allowing the catalytic cycle to proceed efficiently.[3][4]

  • Challenge 2: Modulated Electronic Properties. The pyridine ring is inherently electron-deficient. However, the presence of two potent electron-donating groups—an amine at the C3 position and a methoxy group at the C5 position—enriches the ring electronically. This can influence the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center.

    • Strategic Solution: The use of highly active, electron-rich ligands not only provides steric protection but also promotes the oxidative addition step, ensuring efficient turnover even with electronically modified substrates.[4]

  • Challenge 3: Potential Side Reactions. Like many cross-coupling reactions, this transformation is susceptible to common side reactions that can significantly reduce the yield of the desired product.

    • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid partner by a proton source, leading to the formation of an arene byproduct.[3] This is often exacerbated by elevated temperatures and the presence of water. Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[3]

    • Homocoupling: The unwanted coupling of two boronic acid molecules or two aryl halide molecules can produce dimeric byproducts.[3] This is typically promoted by the presence of oxygen. Therefore, ensuring the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (argon or nitrogen) is critical.[3]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rational protocol design. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Aryl Halide (R¹-X) 4-bromo-5-methoxypyridin-3-amine ArX->OxAdd Boronic Boronate Complex (R²-B(OR)₃)⁻ Boronic->OxAdd Base Base (e.g., K₃PO₄) Base->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Parameters & Optimization

Based on extensive literature precedent for challenging heteroaryl couplings, the following parameters are recommended as a robust starting point.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst. Catalyst loading is typically 1-5 mol%.
Ligand SPhos or XPhosCrucial for success. These bulky, electron-rich dialkylbiaryl phosphine ligands accelerate oxidative addition and reductive elimination while sterically shielding the Pd center from pyridine coordination.[4] A ligand:palladium ratio of 2:1 is recommended.
Base K₃PO₄ or K₂CO₃A moderately strong, non-nucleophilic base is required to form the active boronate species for transmetalation.[5] K₃PO₄ is often superior for challenging substrates. Typically 2-3 equivalents are used.
Boron Reagent Arylboronic Acid or Arylboronic Acid Pinacol EsterPinacol esters offer greater stability against protodeboronation compared to the free acids, which can be advantageous for sluggish reactions.[3] Use 1.2-1.5 equivalents.
Solvent System 1,4-Dioxane/Water (e.g., 4:1 v/v) or 2-MeTHF/WaterAn ethereal solvent promotes solubility, while the aqueous component is often essential for dissolving the inorganic base and facilitating the transmetalation step.[6][7] The solvent mixture must be rigorously degassed.
Temperature 90-110 °CElevated temperatures are generally required to drive the reaction to completion, particularly the oxidative addition step.
Atmosphere Argon or NitrogenAn inert atmosphere is mandatory to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligand, which leads to catalyst death and homocoupling byproducts.[3]

Experimental Workflow Overview

The following diagram outlines the standard laboratory workflow for setting up, running, and working up the Suzuki-Miyaura reaction.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Assemble & Dry Glassware (e.g., Schlenk flask) start->setup reagents 2. Add Solids (Aryl bromide, Boronic acid, Base, Pd Precursor, Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3 times) reagents->inert solvent 4. Add Degassed Solvent (via syringe) inert->solvent reaction 5. Heat & Stir (e.g., 100 °C, 12-24 h) solvent->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Reaction Workup (Cool, dilute, filter through Celite) monitor->workup Complete extract 8. Liquid-Liquid Extraction workup->extract purify 9. Purification (Column Chromatography) extract->purify end End (Characterize Product) purify->end

Caption: A step-by-step overview of the experimental procedure.

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of 4-bromo-5-methoxypyridin-3-amine with a generic arylboronic acid on a 1.0 mmol scale.

Materials & Equipment:

  • 4-bromo-5-methoxypyridin-3-amine

  • Arylboronic acid (or pinacol ester)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Reaction Setup (Quantitative Summary):

Component Molar Equiv. Mol Mass / Volume MW
4-bromo-5-methoxypyridin-3-amine 1.0 1.0 mmol 218.06 mg 218.06
Arylboronic Acid 1.2 1.2 mmol Varies Varies
Pd(OAc)₂ 0.02 0.02 mmol 4.5 mg 224.50
SPhos 0.04 0.04 mmol 16.4 mg 410.57
K₃PO₄ 2.0 2.0 mmol 424.4 mg 212.27
1,4-Dioxane - - 4.0 mL -

| Water | - | - | 1.0 mL | - |

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-methoxypyridin-3-amine (218 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[3]

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-methoxypyridin-3-amine product.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Catalyst inhibition by pyridine nitrogen.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and maintenance of inert atmosphere.2. Increase ligand loading (e.g., L:Pd ratio of 2.5:1). Switch to a bulkier ligand like XPhos.[3][4]3. Increase reaction temperature in 10 °C increments.
Significant Homocoupling Presence of oxygen in the reaction.Improve degassing procedure for solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction.[3]
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or protic sources.1. Switch to the corresponding boronic acid pinacol ester or potassium trifluoroborate salt.[3]2. Use anhydrous base and ensure solvents are dry (if a non-aqueous system is attempted).
Formation of Dark Palladium Black Catalyst decomposition.Ensure proper ligand-to-palladium ratio. The ligand stabilizes the active Pd(0) species. Check for impurities in starting materials.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-5-methoxypyridin-3-amine, while challenging, is a highly achievable transformation with rational optimization of reaction conditions. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, such as SPhos, to mitigate catalyst inhibition by the pyridine nitrogen. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and reproducibly synthesize a diverse array of valuable 4-aryl-5-methoxypyridin-3-amine derivatives for application in pharmaceutical and materials science research.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Research Laboratory.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Suzuki reaction. Wikipedia.
  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Journal Name COMMUNICATION. DR-NTU.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature.
  • The Suzuki Reaction. Chem 115 Myers.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

Sources

Application

High-Performance Pyridine Functionalization: Directed Ortho-Lithiation &amp; Beyond

Strategic Overview: The Pyridine Paradox Pyridine functionalization presents a classic dichotomy in organic synthesis. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack (e.g., C...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Pyridine Paradox

Pyridine functionalization presents a classic dichotomy in organic synthesis. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack (e.g., Chichibabin reaction) but resistant to electrophilic substitution.

Directed Ortho-Lithiation (DoL) offers a solution by reversing the polarity (umpolung), converting the pyridine ring into a nucleophile. However, this comes with a high risk: the nitrogen lone pair coordinates lithium reagents, often guiding them into a destructive nucleophilic addition at the C2 position rather than the desired deprotonation.

To succeed, you must select a strategy that balances Directing Group (DMG) power , Base sterics , and Temperature control .

Decision Matrix: Selecting Your Strategy

Use the following logic flow to determine the optimal lithiation protocol for your substrate.

DecisionMatrix Start Target: Functionalized Pyridine HasHalogen Does substrate have Br/I substituent? Start->HasHalogen HalogenPos Is Halogen at desired site? HasHalogen->HalogenPos Yes HasDMG Does substrate have strong DMG (F, CONR2)? HasHalogen->HasDMG No LiHalogenEx Protocol: Li-Halogen Exchange (n-BuLi, -78°C) HalogenPos->LiHalogenEx Yes HalogenDance Protocol: Halogen Dance (LDA, -78°C -> Warm) HalogenPos->HalogenDance No (Move Halogen) Sensitive Is the DMG electrophilic (e.g., Ester)? HasDMG->Sensitive Yes NoDMG No strong DMG? HasDMG->NoDMG No StandardDoM Protocol: Standard DoM (n-BuLi/LDA, -78°C) Sensitive->StandardDoM No TurboBase Protocol: Knochel-Hauser Base (TMPMgCl·LiCl, 0°C) Sensitive->TurboBase Yes BF3Strat Protocol: Lewis Acid Mediated (BF3·OEt2 + LiTMP) NoDMG->BF3Strat Use Lewis Acid Activation

Figure 1: Strategic decision tree for selecting the appropriate pyridine functionalization method.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. Successful lithiation relies on the Complex-Induced Proximity Effect (CIPE) .[1]

  • Coordination: The lithium atom of the base coordinates to the heteroatom of the Directing Metalation Group (DMG).

  • Agostic Interaction: This coordination brings the basic anion (alkyl or amide) into close proximity with the ortho-proton.

  • Deprotonation: The C-H bond is cleaved, forming a stabilized lithiated species.

The Danger Zone: If the DMG is weak or absent, the pyridine nitrogen itself becomes the primary coordination site. This directs the base to attack the C2 carbon (nucleophilic addition), destroying aromaticity and forming dihydropyridine byproducts.

Data: Directing Group Hierarchy
RankDMG TypeExamplesStabilityComments
1 (Strongest) Carbamates

HighExcellent directors; can undergo anionic Fries rearrangement if warmed.
2 Sulfonamides

HighVery strong; robust to higher temperatures.
3 Amides

MedGood directors; susceptible to nucleophilic attack at carbonyl.
4 Halogens

LowFluorine is excellent due to inductive effect (

); Chlorine is weaker.
5 Ethers

LowWeak coordination; requires strong bases (t-BuLi) or super-bases.

Experimental Protocols

Protocol A: The "Workhorse" – Fluorine-Directed Lithiation

Best for: Simple pyridines with a fluorine atom at the 2, 3, or 4 position.

Principle: Fluorine exerts a strong inductive effect, acidifying the ortho-proton. It does not coordinate Li well, so it relies on the acidity of the C-H bond (acid-base mechanism) rather than CIPE.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Electrophile (e.g., Benzaldehyde, I2) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Base Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and diisopropylamine (1.1 equiv). Cool to 0°C. Dropwise add n-BuLi (1.1 equiv). Stir for 15 min to generate LDA.

  • Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone). Critical: Do not proceed until internal temp is stable.

  • Substrate Addition: Dissolve 2-fluoropyridine in minimal THF. Add dropwise to the LDA solution over 10 minutes. The solution often turns yellow/orange.

  • Lithiation: Stir at -78°C for 1 to 2 hours .

    • Validation: Take a 0.1 mL aliquot, quench with

      
      , and run NMR. >95% deuterium incorporation at C3 confirms lithiation.
      
  • Electrophile Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

  • Quench: Allow to warm to RT (unless electrophile is unstable). Quench with saturated

    
    .
    
Protocol B: The "Rearrangement" – Lithium-Halogen Dance

Best for: Accessing positions that are thermodynamically stable but kinetically inaccessible (e.g., obtaining 3-substituted pyridines from 2-bromo precursors).

Principle: A kinetic lithiation occurs ortho to a halogen. If the temperature is raised slightly, the lithium migrates to a more thermodynamically stable position (usually stabilizing the negative charge ortho to the halogen via induction), while the halogen migrates to the kinetic site.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • LDA (1.05 equiv)

  • Electrophile (1.1 equiv)

Step-by-Step Procedure:

  • Setup: Prepare LDA (1.05 equiv) in THF at -78°C as described in Protocol A.

  • Addition: Add 2,5-dibromopyridine dropwise.

    • Initial Species: Lithium-halogen exchange is faster than deprotonation here. You initially form the 2-lithio-5-bromopyridine.

  • The Dance: Stir at -78°C for 30 mins. The species will equilibrate.[2] If you want to force the dance to the most stable anion (often the 3-lithio-2,5-dibromo species if starting from tribromo, or specific migration patterns), you may need to adjust temp.

    • Note: For simple monobromo pyridines, lithiation ortho to Br followed by migration is common.

  • Trapping: Add electrophile at -78°C.

  • Workup: Standard aqueous workup.

Protocol C: The "Modern Standard" – Knochel-Hauser Base (Turbo-Grignard)

Best for: Substrates with sensitive functional groups (esters, nitriles) that would be attacked by n-BuLi.

Principle: TMPMgCl·LiCl is a bulky, non-nucleophilic base with high kinetic basicity but low nucleophilicity. The LiCl breaks up aggregates, making it a "Turbo" base.

Reagents:

  • Functionalized Pyridine (e.g., Ethyl nicotinate)

  • TMPMgCl[2][3]·LiCl (1.1 equiv, commercially available or prepared)

  • Solvent: THF[2][4][5][6][7][8][9]

Step-by-Step Procedure:

  • Temperature: Unlike BuLi, this reaction can often be run at 0°C to Room Temperature .

  • Addition: Add TMPMgCl·LiCl dropwise to the pyridine solution at 0°C.

  • Reaction: Stir for 30 mins to 2 hours.

    • Advantage:[7][9][10] The Mg-species is less basic than Li-species, tolerating esters on the ring.

  • Trapping: Add electrophile. The reaction with Mg species is slower; you may need to add CuCN·2LiCl (10 mol%) to catalyze reactions with alkyl halides or acid chlorides.

Protocol D: Lewis Acid Mediated Lithiation (BF3·OEt2)

Best for: Pyridines lacking a DMG, or to force lithiation at C4/C2 by blocking the Nitrogen lone pair.

Principle: Complexation of the pyridine nitrogen with


 prevents nucleophilic attack by the base. It also increases the acidity of the ring protons.

Step-by-Step Procedure:

  • Complexation: Dissolve pyridine derivative in THF at 0°C. Add

    
     (1.1 equiv). Stir for 15 mins. A white precipitate (the complex) may form.
    
  • Cooling: Cool the slurry to -78°C.

  • Base Addition: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Note: n-BuLi is too nucleophilic even with BF3; use a bulky amide base.

  • Reaction: Stir for 30-60 mins at -78°C.

  • Trapping: Add electrophile.

  • Hydrolysis: The workup requires removing the BF3. Quench with water, then adjust pH to basic to liberate the free pyridine from the boron complex.

Troubleshooting & Safety

Common Failure Modes
SymptomDiagnosisSolution
Low Yield / Tarry Residue Nucleophilic attack (BuLi added to ring).Switch to LDA or LiTMP.[9] Use BF3 protection strategy.
Wrong Regioisomer "Halogen Dance" occurred unintentionally.Keep temperature strictly at -78°C. Quench faster.
No Reaction Wet solvent or degraded base.Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone.
Explosion/Fire t-BuLi improper handling.Use cannulation techniques. Never use syringes for >5mL t-BuLi.
Visualization: The Mechanism of Failure vs. Success

Mechanism Pyridine Pyridine Substrate CoordinationN Coordination to N-Lone Pair Pyridine->CoordinationN No DMG DMG Coordination to DMG (CIPE) Pyridine->DMG With DMG Base Alkyllithium (R-Li) Attack Nucleophilic Attack at C2 CoordinationN->Attack ProductBad Dihydropyridine (Dead End) Attack->ProductBad Deprotonation Ortho-Deprotonation DMG->Deprotonation LiSpecies Ortho-Lithiated Species Deprotonation->LiSpecies Electrophile Electrophile Trapping LiSpecies->Electrophile ProductGood Functionalized Pyridine Electrophile->ProductGood

Figure 2: Mechanistic divergence between nucleophilic attack (failure) and Directed Ortho-Lithiation (success).

References

  • Snieckus, V. (1990).[3] Directed ortho metalation.[3][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Knochel, P., et al. (2011).[13] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Angewandte Chemie International Edition, 50(42), 9794-9824. Link

  • Schnürch, M., & Spivey, A. C. (2005). Halogen Dance Reactions on Pyridines.[8][11][14] Journal of Organic Chemistry, 70(24), 10123–10126. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of pyridine and quinoline derivatives complexed with boron trifluoride. Tetrahedron Letters, 21(43), 4137-4140. Link

Sources

Method

Application Note: Protecting Group Strategies for the Regioselective Bromination of 3-Aminopyridine

Introduction: The Regioselectivity Challenge In pharmaceutical and agrochemical development, halogenated aminopyridines are indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

In pharmaceutical and agrochemical development, halogenated aminopyridines are indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the direct electrophilic bromination of 3-aminopyridine presents a formidable synthetic challenge [1].

Mechanistic Causality: The amino group (–NH₂) is a powerful electron-donating group that strongly activates the pyridine ring toward electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions [1]. Conversely, the pyridine nitrogen is electron-withdrawing and deactivating. Because the activating effect of the amino group dominates, direct treatment with brominating agents like N-Bromosuccinimide (NBS) or Br₂ typically yields an intractable mixture of 2-bromo, 4-bromo, 6-bromo, and over-brominated (e.g., 2,6-dibromo) isomers [1, 2].

To achieve high regioselectivity and prevent polybromination, the electronic and steric profile of the amine must be strategically modulated using protecting groups (PGs).

Strategic Rationale: The Role of Protecting Groups

Protecting groups in this context serve beyond mere functional group preservation; they act as active directors of regiochemistry through two primary mechanisms:

  • Electronic Moderation (Amide Formation): Converting the highly activating amine to an amide (e.g., Acetamide or Pivalamide) delocalizes the nitrogen lone pair into the adjacent carbonyl group. This reduces the overall electron density of the pyridine ring, moderating its reactivity and effectively suppressing di-bromination [3].

  • Steric Shielding & Directed Metalation: Bulky groups (e.g., Pivalamide) sterically hinder the adjacent C2 and C4 positions, funneling electrophilic attack to the C6 position. Alternatively, carbamate protecting groups (e.g., Boc) can coordinate with organolithium reagents to enable Directed ortho-Metalation (DoM), exclusively functionalizing the otherwise difficult-to-access C4 position[4].

Workflow A 3-Aminopyridine (Highly Reactive) B PG-Protected Intermediate A->B Protection (Ac2O / Boc2O) C Brominated Protected Pyridine B->C Bromination (NBS or DoM) D Regiopure Bromopyridin-amine C->D Deprotection (Acid/Base)

Caption: Workflow of protecting group-mediated bromination of 3-aminopyridine.

Quantitative Comparison of Synthetic Strategies

The selection of a protecting group dictates the reagents required and the ultimate regiochemical outcome. The table below summarizes the empirical data associated with each strategy.

Strategy / Protecting GroupReagents & ConditionsPrimary Directing EffectMajor ProductTypical Yield
None (Direct Bromination) NBS, MeCN, RTortho/para (Mixed)6-Bromo (Mixture with 2-Br, 4-Br, Di-Br)30–45%
Acetamide (–NHAc) 1. Ac₂O 2. NBS, 0 °CElectronic Moderation6-Bromo-3-acetamidopyridine70–85%
Pivalamide (–NHPiv) 1. PivCl, Et₃N 2. NBS, MeCNSteric Shielding6-Bromo-3-pivalamidopyridine75–90%
Boc (–NHBoc) 1. Boc₂O 2. n-BuLi, Br₂Directed ortho-Metalation4-Bromo-3-(Boc-amino)pyridine60–80%

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints (e.g., TLC monitoring, specific quench reagents) to ensure the integrity of the reaction at each step.

Protocol A: Synthesis of 6-Bromopyridin-3-amine via Acetylation

This protocol utilizes electronic moderation to favor the 6-position kinetically.

Step 1: Acetylation of 3-Aminopyridine

  • Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise over 15 minutes.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The highly polar amine spot will disappear, replaced by a higher Rf amide spot.

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield N-(pyridin-3-yl)acetamide.

Step 2: Regioselective Bromination

  • Dissolve the N-(pyridin-3-yl)acetamide in anhydrous acetonitrile.

  • Cool the solution strictly to 0 °C using an ice bath. Causality: Low temperatures kinetically favor bromination at the less sterically hindered 6-position and suppress di-bromination [3].

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes in the dark.

  • Stir for 2–4 hours at 0 °C.

  • Validation: Quench the reaction with saturated aqueous sodium thiosulfate. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing uncontrolled halogenation during solvent evaporation [1].

  • Extract with ethyl acetate, concentrate, and purify via recrystallization (ethanol) to yield 6-bromo-3-acetamidopyridine.

Step 3: Deprotection

  • Reflux the intermediate in 2M HCl for 4 hours.

  • Cool, neutralize with NaOH to pH 8, and extract with DCM to yield pure 6-bromopyridin-3-amine.

Protocol B: Synthesis of 4-Bromopyridin-3-amine via Boc-Directed Metalation

Electrophilic bromination rarely favors the 4-position. This protocol circumvents electrophilic aromatic substitution entirely by utilizing Directed ortho-Metalation (DoM) [4].

Step 1: Boc Protection

  • Dissolve 3-aminopyridine (1.0 eq) in THF. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and heat to 50 °C until completion. Isolate tert-butyl (pyridin-3-yl)carbamate.

Step 2: Directed ortho-Metalation (DoM) and Halogenation

  • Dissolve the Boc-protected amine in strictly anhydrous THF under an argon atmosphere. Cool to -78 °C.

  • Add n-Butyllithium (n-BuLi) (2.2 eq) dropwise. Causality: The first equivalent deprotonates the carbamate N-H. The second equivalent is directed by the carbamate oxygen to selectively deprotonate the adjacent C4 position on the pyridine ring [4].

  • Stir at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of 1,2-dibromoethane or Br₂ (1.2 eq) in THF dropwise.

  • Validation: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl. The formation of the 4-bromo product can be confirmed via ¹H-NMR (loss of the C4 proton doublet).

  • Extract and purify to yield tert-butyl (4-bromopyridin-3-yl)carbamate.

Step 3: Deprotection

  • Stir the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours.

  • Concentrate under vacuum and neutralize to yield 4-bromopyridin-3-amine.

Mechanistic Pathway Visualization

DirectingEffects cluster_direct Direct Bromination (No PG) cluster_pg Protecting Group Strategies Start 3-Aminopyridine Mix Mixture of Isomers (2-Br, 4-Br, 6-Br, Di-Br) Start->Mix NBS or Br2 Poor Control Ac Acetylation (-NHAc) Electronic Moderation Start->Ac Ac2O, Base Boc Boc Protection (-NHBoc) Directed ortho-Metalation Start->Boc Boc2O, THF BrAc Selective 6-Bromo (Electrophilic Substitution) Ac->BrAc NBS, 0 °C BrBoc Selective 4-Bromo (Lithiation & Quench) Boc->BrBoc 1. n-BuLi 2. Br2 or C2Br6

Caption: Divergent regioselectivity pathways based on protecting group selection.

References

  • BenchChem.An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • BenchChem.Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Canibano, V. et al.Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis 2001(14): 2175-2179. (Thieme Connect).
  • National Institutes of Health (NIH).Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
Application

Application Notes and Protocols for the Chemoselective Reduction of 4-bromo-5-methoxy-3-nitropyridine

Introduction: The Strategic Importance of 3-Amino-4-bromo-5-methoxypyridine The transformation of 4-bromo-5-methoxy-3-nitropyridine to its corresponding aniline, 3-amino-4-bromo-5-methoxypyridine, is a critical step in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Amino-4-bromo-5-methoxypyridine

The transformation of 4-bromo-5-methoxy-3-nitropyridine to its corresponding aniline, 3-amino-4-bromo-5-methoxypyridine, is a critical step in the synthesis of a wide array of high-value compounds in the pharmaceutical and agrochemical industries. The resulting aminopyridine is a versatile building block, primed for further functionalization to create complex heterocyclic scaffolds. The primary challenge in this synthesis lies in achieving a chemoselective reduction of the nitro group while preserving the synthetically valuable bromo substituent. The carbon-bromine bond is susceptible to cleavage (hydrodehalogenation) under many standard reduction conditions, particularly catalytic hydrogenation. This guide provides a detailed analysis of field-proven protocols, explaining the rationale behind methodological choices to ensure high-yield, selective synthesis.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount to the success of this transformation. The ideal method must be potent enough to reduce the nitro group efficiently but mild enough to avoid cleaving the C-Br bond. We will compare the most effective and widely adopted protocols.

Metal-Mediated Reductions in Acidic Media

These methods are often the first choice for substrates with sensitive halogen substituents due to their excellent chemoselectivity.

  • Tin(II) Chloride (SnCl₂·2H₂O): A classic, reliable, and highly selective method for reducing aromatic nitro groups in the presence of halogens.[1][2] The reaction proceeds via electron transfer from the Sn(II) salt. While effective, this method requires a significant stoichiometric excess of the tin salt (often 3-5 equivalents), which can lead to cumbersome work-ups to remove the resulting tin oxides and salts.[2][3]

  • Iron (Fe) Powder: The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid (HCl) or a milder activator like ammonium chloride (NH₄Cl), is a robust, inexpensive, and industrially scalable option.[1][4] This method is well-regarded for its high chemoselectivity, leaving aryl halides intact. The reaction is heterogeneous, and the work-up involves filtering off the iron salts.

Catalytic Hydrogenation

While a powerful and clean reduction technique, catalytic hydrogenation requires careful catalyst selection to prevent dehalogenation.

  • Palladium on Carbon (Pd/C): This is the most common hydrogenation catalyst but is notoriously efficient at promoting hydrodehalogenation, especially with aryl bromides.[1] Its use is generally not recommended for this specific substrate without extensive optimization and specialized conditions.

  • Raney Nickel (Raney Ni): Often a better choice than Pd/C for substrates with halogens, as it can sometimes offer improved selectivity.[1] However, the risk of dehalogenation is not entirely eliminated and depends heavily on reaction conditions such as temperature, pressure, and solvent.

  • Sulfided Platinum on Carbon (Pt/C, sulfided): These "poisoned" catalysts are specifically designed to increase chemoselectivity. The sulfur treatment deactivates the catalyst surface just enough to prevent C-Br bond cleavage while still allowing for the reduction of the nitro group.[1]

Data Presentation: Protocol Comparison

MethodReagents & ConditionsAdvantagesDisadvantages & Key Considerations
Tin(II) Chloride SnCl₂·2H₂O (3-5 eq.), Ethanol or Ethyl Acetate, RefluxExcellent chemoselectivity (no dehalogenation).[1] Mild conditions.Requires large excess of tin reagent.[3] Work-up can be difficult due to tin salt precipitation.[2] Generates significant metal waste.
Iron/Acid Fe powder (excess), NH₄Cl or HCl (cat.), Ethanol/Water, RefluxHighly chemoselective.[1] Very low cost and scalable.[4] Readily available reagents.Heterogeneous reaction requires efficient stirring. Exothermic reaction needs careful control. Work-up involves filtration of fine iron oxides.
Catalytic Hydrogenation H₂ gas, Catalyst (e.g., Raney Ni, Sulfided Pt/C), Solvent (e.g., Methanol, Ethanol)Atom economical (H₂ is the only reagent).[5] Clean reaction with easy catalyst filtration work-up.High risk of dehalogenation, especially with Pd/C.[1] Requires specialized high-pressure equipment. Catalyst poisoning can be an issue.[6]

Visualization of Key Workflows

General Synthetic Transformation

SM 4-bromo-5-methoxy- 3-nitropyridine R Reduction Protocol (e.g., SnCl2 or Fe/NH4Cl) SM->R Chemoselective Reduction P 3-amino-4-bromo- 5-methoxypyridine R->P Formation of Amine

Caption: General workflow for the reduction of 4-bromo-5-methoxy-3-nitropyridine.

Decision-Making Flowchart for Nitro Group Reduction

start Start: Nitroarene Substrate check_halide Halogen (Br, Cl, I) Present? start->check_halide check_other Other Reducible Groups? (Alkenes, Nitriles, etc.) check_halide->check_other Yes pd_c H2, Pd/C (Standard Catalytic Hydrogenation) check_halide->pd_c No fe_hcl Fe/HCl or Fe/NH4Cl (Béchamp Reduction) check_other->fe_hcl No sncl2 SnCl2·2H2O check_other->sncl2 Yes (High Selectivity) poisoned_cat H2 with Poisoned Catalyst (e.g., Sulfided Pt/C) check_other->poisoned_cat Yes (Alternative)

Caption: Selection guide for an appropriate nitro reduction protocol.

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly reliable for preserving the bromo substituent, making it an excellent choice for lab-scale synthesis where reagent cost is less of a concern.

Materials:

  • 4-bromo-5-methoxy-3-nitropyridine (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Absolute Ethanol (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4-bromo-5-methoxy-3-nitropyridine (1 eq.) in absolute ethanol (approx. 10-20 mL per gram of substrate).

  • Addition of Reagent: To this solution, add tin(II) chloride dihydrate (5 eq.) portion-wise. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Quenching and Neutralization: Once complete, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is basic (pH ~8). This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxide.

    • Expert Insight: This neutralization step is critical. The resulting tin salts can form a thick, gelatinous precipitate. Stirring must be efficient to ensure complete neutralization. Sometimes, the precipitate can be difficult to filter; in such cases, diluting with more solvent and stirring for an extended period can help granulate the solid.

  • Extraction: Transfer the entire mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The tin salts will often remain as an emulsion or solid between the layers.

  • Washing: Combine the organic layers and wash with brine. This helps to remove residual water and some inorganic impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-amino-4-bromo-5-methoxypyridine can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

This is a cost-effective and highly selective method suitable for both small and large-scale synthesis. It avoids the use of large quantities of expensive and toxic tin salts.

Materials:

  • 4-bromo-5-methoxy-3-nitropyridine (1 equivalent)

  • Iron powder (<325 mesh) (5-10 equivalents)

  • Ammonium chloride (NH₄Cl) (5-10 equivalents)

  • Ethanol

  • Water

  • Celite® (diatomaceous earth)

  • Ethyl Acetate (for extraction)

  • Round-bottom flask, reflux condenser, mechanical stirrer (recommended), heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a powerful mechanical or magnetic stirrer and a reflux condenser, add the 4-bromo-5-methoxy-3-nitropyridine (1 eq.), iron powder (5-10 eq.), and ammonium chloride (5-10 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 or 5:1 ratio) to the flask.

  • Reaction: Heat the suspension to reflux with vigorous stirring. The reaction is often exothermic, so initial heating may only be needed to initiate the process.

    • Expert Insight: Vigorous stirring is essential for this heterogeneous reaction to ensure good contact between the reagents. A mechanical stirrer is highly recommended for scales larger than a few grams.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the hot or warm suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure all the product is recovered.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the product as described in Protocol 1, typically via silica gel chromatography or recrystallization.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Bhattacharya, S., & Mondal, S. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Wordpress.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. [Link]

  • Science Mania. (2024). Catalytic Hydrogenation. Science Mania. [Link]

  • Jenkins, S. S., McCullough, H. S., & Booth, C. W. (1944). Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society, 66(10), 1781–1782. [Link]

Sources

Method

Application Note: Site-Selective C4-H Arylation of 5-Methoxypyridin-3-amine

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of the privileged 5-methoxypyridin-3-amine scaffold. Executive Summary The fun...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of the privileged 5-methoxypyridin-3-amine scaffold.

Executive Summary

The functionalization of 3-aminopyridines is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands. However, regioselectivity remains a persistent bottleneck. Standard electrophilic aromatic substitution (SEAr) fails due to the electron-deficient pyridine core, while conventional C–H activation often favors the C2 position (α-to-nitrogen) due to innate acidity and coordination bias.

This guide details a Transient Directing Group (TDG) protocol to selectively activate the C4 position of 5-methoxypyridin-3-amine. By utilizing a catalytic aldehyde to form a reversible imine auxiliary, we override the inherent electronic bias of the pyridine nitrogen, directing the palladium catalyst to the sterically demanding but pharmacologically valuable C4 site.

Scientific Rationale & Mechanism

Substrate Analysis
  • Substrate: 5-methoxypyridin-3-amine.[1][2][3][4]

  • Electronic Landscape: The C3-amino group is an ortho/para donor. The C5-methoxy group is also an ortho/para donor.

  • The Target (C4): This position is electronically "sandwiched" between two electron-donating groups (-NH₂ and -OMe), making it the most nucleophilic carbon on the ring. However, it is sterically crowded.

  • The Competitor (C2): The C2 position is α-to-nitrogen (acidic) and ortho to the amine. Without specific control, Pd-catalysis typically favors C2 due to the "pyridyl-nitrogen effect" (chelation assistance).

The Transient Directing Group (TDG) Solution

To hit C4, we employ 2-hydroxynicotinaldehyde (or Glyoxylic Acid) as a catalytic TDG.

  • Condensation: The free amine condenses with the aldehyde to form a transient imine.

  • Coordination: The imine nitrogen and the hydroxyl/carboxyl group of the TDG chelate Pd(II), positioning the metal center towards the ortho C–H bonds.

  • Differentiation: While both C2 and C4 are accessible, the use of a bulky, electron-rich ligand (or specific solvent effects like HFIP) and the steric clash of the TDG with the pyridine nitrogen lone pair can be tuned to favor C4 arylation.

Mechanistic Pathway (Diagram)

CH_Activation_Mechanism Substrate 5-Methoxypyridin-3-amine Imine Transient Imine Species Substrate->Imine + TDG (-H2O) TDG Cat. 2-Hydroxynicotinaldehyde TDG->Imine Pd_Cycle Pd(II) Coordination (C-H Cleavage) Imine->Pd_Cycle + Pd(OAc)2 C4_Palladacycle C4-Palladacycle (Sterically Tuned) Pd_Cycle->C4_Palladacycle CMD Pathway Ox_Add Oxidative Addition (Ar-I) C4_Palladacycle->Ox_Add + Ar-I Red_Elim Reductive Elimination (C-C Bond Formed) Ox_Add->Red_Elim Hydrolysis Hydrolysis Red_Elim->Hydrolysis Release Pd(II) Hydrolysis->TDG Recycle TDG Product 4-Aryl-5-methoxypyridin-3-amine Hydrolysis->Product

Caption: Catalytic cycle showing the reversible formation of the imine directing group, enabling selective C4-palladation and subsequent product release.

Experimental Protocol

Reagents & Materials
ComponentReagentEquiv/Conc.Role
Substrate 5-Methoxypyridin-3-amine1.0 equiv (0.2 mmol)Starting Material
Coupling Partner Aryl Iodide (Ar-I)1.5 - 2.0 equivElectrophile
Catalyst Pd(OAc)₂10 mol%Pre-catalyst
TDG 2-Hydroxynicotinaldehyde20 mol%Transient Directing Group
Oxidant/Additive AgOAc2.0 equivHalide Scavenger/Promoter
Acid PivOH (Pivalic Acid)0.5 equivProton Shuttle (CMD)
Solvent HFIP (Hexafluoroisopropanol)0.1 MH-Bond Donor (Activates Ar-I)
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

  • In a 1-dram vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 2-hydroxynicotinaldehyde (4.9 mg, 0.04 mmol).

  • Add 0.5 mL of HFIP. Stir at room temperature for 10 minutes. Observation: Solution should turn from orange to a deep red-brown, indicating imine/Pd coordination.

Step 2: Reaction Assembly

  • To a clean 8 mL reaction tube equipped with a magnetic stir bar, add:

    • 5-methoxypyridin-3-amine (24.8 mg, 0.2 mmol).

    • Aryl Iodide (0.3 mmol).

    • AgOAc (66.7 mg, 0.4 mmol).

    • PivOH (10.2 mg, 0.1 mmol).

  • Transfer the pre-complexed catalyst solution (from Step 1) to the reaction tube.

  • Rinse the catalyst vial with remaining HFIP (1.5 mL) and add to the reaction (Total Vol = 2.0 mL).

  • Seal the tube with a Teflon-lined cap.

Step 3: Reaction Execution

  • Place the tube in a pre-heated aluminum block at 100 °C .

  • Stir vigorously (800-1000 rpm). Critical: AgOAc is insoluble; vigorous stirring is essential for mass transfer.

  • Run for 12-24 hours .

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove Ag salts.

  • Wash the filtrate with NaHCO₃ (sat. aq.) to neutralize PivOH and hydrolyze any remaining imine.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10). The free amine is polar.

Data Analysis & Troubleshooting (Self-Validating System)

Expected Results
ParameterMetricNotes
Conversion > 85%Monitored by UPLC/LCMS (254 nm).
Regioselectivity C4 : C2 > 5:1C2 is the minor isomer. C4 is identified by NOE (interaction between C5-OMe and Ar-H).
Isolated Yield 60 - 75%Dependent on the electronics of the Aryl Iodide.
Troubleshooting Matrix
  • Problem: Low Conversion (<20%)

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase PivOH to 1.0 equiv or switch solvent to t-Amyl Alcohol to reduce solubility of inhibitory species. Ensure AgOAc is fresh (light sensitive).

  • Problem: Poor Regioselectivity (High C2 byproduct)

    • Cause: TDG is not bulky enough to clash with the pyridine nitrogen at C2.

    • Fix: Switch TDG to 3,5-di-tert-butyl-2-hydroxybenzaldehyde . The added steric bulk will severely disfavor the C2-palladacycle, pushing the reaction to C4.

  • Problem: Imine Hydrolysis Failure

    • Cause: Stable imine intermediate.

    • Fix: Treat the crude mixture with 1N HCl in THF for 30 mins before neutralization.

Workflow Visualization

Experimental_Workflow Start Start: Weigh Reagents (Substrate, Ar-I, AgOAc) Combine Combine & Seal Add Acid (PivOH) Start->Combine Complex Pre-complex Catalyst Pd(OAc)2 + TDG in HFIP Complex->Combine Heat Heat at 100°C 12-24 Hours Combine->Heat Check In-Process Control (LCMS) Check C4:C2 Ratio Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Hydrolysis (Remove Ag, restore NH2) Check->Workup Conversion >80% Purify Column Chromatography Isolate C4 Product Workup->Purify

Caption: Operational workflow for the C4-selective arylation protocol.

References

  • Transient Directing Groups for C–H Activation

    • Zhang, F.-L., et al. "Thioether-Promoted Direct C–H Arylation of Amines." Angew.[5][6] Chem. Int. Ed., 2016 , 55, 8696. Link

    • Bull, J. A., et al. "Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds." Org.[3][7] Biomol. Chem., 2017 , 15, 9948. Link

  • C4-Functionalization of Pyridines

    • Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines." Science, 2013 , 342, 956. Link

    • Stephens, D. E., et al. "C4-Regioselective C–H Functionalization of Pyridines via a Transient Pyridinium Intermediate." Chem. Sci., 2021 , 12, 6385.[8] Link

  • Substrate-Specific Context (3-Aminopyridines)

    • Ye, M., et al. "Pd-Catalyzed C–H Functionalization of Amines via Transient Imines." J. Am. Chem. Soc., 2016 , 138, 12456. Link

Sources

Application

Application Note: Divergent Synthesis of Bicyclic Heterocycles from 4-Bromo-5-methoxypyridin-3-amine

Introduction & Strategic Rationale Bicyclic heterocycles, particularly azaindoles (pyrrolopyridines) and imidazopyridines, are privileged scaffolds in medicinal chemistry. They frequently serve as bioisosteres for indole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Bicyclic heterocycles, particularly azaindoles (pyrrolopyridines) and imidazopyridines, are privileged scaffolds in medicinal chemistry. They frequently serve as bioisosteres for indoles and purines in the development of kinase inhibitors, antiviral agents, and receptor antagonists[1][2]. However, the synthesis of these electron-deficient systems often presents significant challenges compared to their carbocyclic counterparts[3].

The compound 4-bromo-5-methoxypyridin-3-amine (CAS: 1804876-83-2) serves as a highly versatile, pre-functionalized ortho-haloaminopyridine building block[4]. The juxtaposition of the primary amine at C3 and the bromine atom at C4 provides the exact topological requirement for [c]-fused bicyclic systems. Crucially, the electron-donating methoxy group at C5 enriches the electron density of the pyridine ring. This mitigates the inherent electron-deficiency of the heterocycle, facilitating both metal-catalyzed cross-coupling and subsequent cyclization steps[3][5].

Mechanistic Pathways & Causality

Pathway A: Sonogashira Heteroannulation to 1H-Pyrrolo[2,3-c]pyridines (6-Azaindoles)

The construction of the pyrrolo[2,3-c]pyridine core is elegantly achieved via a tandem Sonogashira cross-coupling and intramolecular heteroannulation[2][5].

  • Causality in Catalysis: The Pd(0) catalyst undergoes oxidative addition into the C4-Br bond. The C5-methoxy group provides steric bulk but electronically enriches the metal center, stabilizing the Pd(II) intermediate. Following transmetalation with a copper-acetylide complex and reductive elimination, a C4-alkynylpyridine intermediate is formed.

  • Cyclization Dynamics: The C3-amine undergoes a 5-endo-dig or 5-exo-dig cyclization onto the activated alkyne. Strong bases (e.g., KOtBu) or Brønsted acids (e.g., TFA) are required to drive this ring closure, overcoming the deactivating nature of the pyridine nitrogen to yield a 2-substituted 4-methoxy-1H-pyrrolo[2,3-c]pyridine[6][7].

Pathway B: Amination and Condensation to 1H-Imidazo[4,5-c]pyridines (3-Deazapurines)

The imidazo[4,5-c]pyridine scaffold is accessed by converting the starting material into a 3,4-diaminopyridine intermediate, followed by cyclocondensation[1][8].

  • Causality in Cyclization: After converting the C4-bromide to an amine, the resulting 5-methoxypyridine-3,4-diamine is condensed with an aryl aldehyde. Mild Lewis acids, specifically Zinc(II) triflate (Zn(OTf)₂), catalyze the oxidative dehydrogenative cyclization of the Schiff base intermediate[8][9]. Zn(OTf)₂ is critical here as it effectively activates the imine for ring closure without requiring harsh, toxic dehydrating agents like POCl₃ or polyphosphoric acid, ensuring functional group tolerance[9].

Visualizations

G cluster_A Pathway A: Azaindole Synthesis cluster_B Pathway B: Imidazopyridine Synthesis SM 4-Bromo-5-methoxypyridin-3-amine Sono Sonogashira Coupling Pd(PPh3)4, CuI, Base SM->Sono Amination C-N Cross-Coupling Amine Source, Pd cat. SM->Amination CycloA Heteroannulation (Base or Acid Promoted) Sono->CycloA Alkyne Terminal Alkyne Alkyne->Sono ProdA 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (6-Azaindole) CycloA->ProdA Diamine 5-Methoxypyridine-3,4-diamine Amination->Diamine Condense Cyclocondensation Aldehyde, Zn(OTf)2 Diamine->Condense ProdB 4-Methoxy-1H-imidazo[4,5-c]pyridine (3-Deazapurine) Condense->ProdB

Divergent synthetic pathways from 4-bromo-5-methoxypyridin-3-amine to bicyclic heterocycles.

Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd SM TransMet Trans- metalation OxAdd->TransMet Pd(II) RedElim Reductive Elimination TransMet->RedElim Cu-Alkyne RedElim->Pd0 Alkynyl Cyclize 5-endo-dig Cyclization RedElim->Cyclize Base/Acid

Catalytic cycle for the Sonogashira coupling and subsequent heteroannulation.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine
  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromo-5-methoxypyridin-3-amine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%)[7].

  • Solvent & Base : Add anhydrous DMF (5.0 mL) and triethylamine (3.0 equiv). Stir for 5 minutes at room temperature to ensure homogenization.

  • Alkyne Addition : Dropwise add the terminal aryl alkyne (1.2 equiv).

  • Coupling : Heat the mixture to 80 °C for 4-6 hours. Monitor the consumption of the starting material via TLC (EtOAc/Hexanes 1:1)[10].

  • Cyclization : Once the intermediate is fully formed, add KOtBu (2.0 equiv) directly to the reaction mixture (one-pot) and maintain heating at 80 °C for an additional 4 hours. Alternatively, isolate the intermediate and treat with TFA/TFAA in MeCN at reflux for 8 hours[6][7].

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 15 mL). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution DCM to 5% MeOH in DCM).

Protocol B: Synthesis of 2-Aryl-4-methoxy-1H-imidazo[4,5-c]pyridine
  • Amination : Convert 4-bromo-5-methoxypyridin-3-amine to 5-methoxypyridine-3,4-diamine using aqueous ammonia and a Cu₂O catalyst in a sealed tube at 120 °C for 12 hours[1].

  • Condensation Setup : In a round-bottom flask, dissolve the resulting 5-methoxypyridine-3,4-diamine (1.0 equiv, 1.0 mmol) and an aryl aldehyde (1.0 equiv) in methanol (10 mL)[8].

  • Catalysis : Add Zinc(II) triflate (Zn(OTf)₂) (30 mol%) as a mild Lewis acid catalyst[8][9].

  • Reaction : Heat the mixture to reflux for 4-6 hours under an open atmosphere. The ambient air acts as the necessary oxidant for the dehydrogenative aromatization step[11].

  • Workup : Evaporate the methanol under reduced pressure. Dilute the residue with water and extract with EtOAc (3 x 15 mL).

  • Purification : Dry the organic phase, concentrate, and recrystallize the crude product from hot ethanol to yield analytically pure 1H-imidazo[4,5-c]pyridine derivatives[9].

Data Presentation: Reaction Optimization Summary

Scaffold TargetKey IntermediateCatalyst SystemAdditive / BaseSolventTemp (°C)Avg. Yield (%)
1H-Pyrrolo[2,3-c]pyridine 4-Alkynylpyridin-3-aminePd(PPh₃)₄ / CuIEt₃N, then KOtBuDMF8072 - 85
1H-Pyrrolo[2,3-c]pyridine 4-Alkynylpyridin-3-aminePdCl₂(PPh₃)₂ / CuITFA / TFAAMeCNReflux65 - 78
1H-Imidazo[4,5-c]pyridine 5-Methoxypyridine-3,4-diamineZn(OTf)₂ (30 mol%)Air (Oxidant)MeOHReflux80 - 92

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (MDPI). URL: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances. URL: [Link]

  • Synthesis of 2-Substituted-1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSM Chemistry. URL: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. URL: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

Sources

Method

Palladium-catalyzed cross-coupling of sterically hindered pyridyl bromides

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Pyridyl Bromides Part 1: Executive Summary & Technical Rationale The "Pyridyl Paradox" in Cross-Coupling Pyridines are ubiquitous pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Pyridyl Bromides

Part 1: Executive Summary & Technical Rationale

The "Pyridyl Paradox" in Cross-Coupling Pyridines are ubiquitous pharmacophores, yet they remain among the most challenging substrates for Palladium-catalyzed cross-coupling. This difficulty arises from two converging factors:

  • Catalyst Poisoning: The pyridine nitrogen possesses a localized lone pair that strongly coordinates to electrophilic Pd(II) centers, displacing labile ligands and forming catalytically inactive "off-cycle" complexes (Pd-N adducts).[1][2][3]

  • Steric Hindrance: In ortho-substituted pyridyl bromides (e.g., 2-substituted-3-bromopyridines or 2,6-disubstituted-4-bromopyridines), the steric bulk impedes the oxidative addition step and, more critically, the reductive elimination step, often leading to protodehalogenation side products.[1]

The Solution: Steric Demand as a Shield To couple hindered pyridyl bromides successfully, one must employ bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs) .[1] These ligands serve a dual purpose: they facilitate oxidative addition into electron-rich C–Br bonds and create a "steric umbrella" that physically blocks the pyridine nitrogen from coordinating to the metal center.

Part 2: Strategic Ligand & Catalyst Selection

The choice of ligand is the single determinant variable for success. Standard ligands like PPh₃ or dppf often fail with hindered pyridines.

Table 1: Ligand Selection Matrix for Pyridyl Bromides

Substrate ClassChallengeRecommended LigandCatalyst PrecursorBase
2-Substituted-3-Bromopyridine Steric bulk at C2; N-poisoning risk.SPhos or XPhos Pd(OAc)₂ or Pd-G3/G4K₃PO₄ (aq)
2,6-Disubstituted-4-Bromopyridine Extreme steric crowding; difficult reductive elimination.[1]RuPhos or BrettPhos Pd-G3/G4 PrecatalystsCs₂CO₃
Electron-Deficient Pyridines Slow oxidative addition.PEPPSI-iPr (NHC)In situ generatedK₂CO₃
Amination of 2-Halopyridines N-coordination; competitive β-hydride elimination.BrettPhos or tBuBrettPhos Pd-G3/G4 PrecatalystsNaOtBu

Part 3: Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the "Death Trap" (N-binding) and how bulky ligands prevent it.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br PyridineTrap Inactive Pd-N Complex (Catalyst Poisoning) Pd0->PyridineTrap Pyridine N-binding TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + R'-B(OH)2 / Base OxAdd->PyridineTrap Displacement of L RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 LigandShield Bulky Ligand (SPhos/XPhos) Blocks N-Coordination LigandShield->PyridineTrap PREVENTS

Caption: The Pd-Catalyzed cycle showing the off-cycle pyridine "trap" and its inhibition by sterically demanding ligands.

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Alkyl-3-Bromopyridine

Target: Synthesis of 2-methyl-3-(2-tolyl)pyridine (Sterically congested biaryl).

Rationale:

  • Catalyst: Pd-SPhos G3 (Precatalyst). We use the G3 precatalyst to ensure a 1:1 Pd:Ligand ratio and rapid initiation, avoiding the induction period of Pd(OAc)₂.

  • Solvent: Toluene/Water biphasic system allows for efficient inorganic salt solubility while keeping the catalyst in the organic phase.

Materials:

  • 3-Bromo-2-methylpyridine (1.0 equiv, 1.0 mmol)[1][4]

  • 2-Tolylboronic acid (1.5 equiv, 1.5 mmol)[1]

  • Catalyst: SPhos Pd G3 (2 mol%, 15 mg)[1]

  • Base: K₃PO₄ (Tribasic, 2.0 equiv, 2.0 mmol)[1]

  • Solvent: Toluene (4 mL) / Water (1 mL) (Degassed)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with the boronic acid (204 mg) and K₃PO₄ (424 mg).

  • Inerting: Cap the vial with a septum cap. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (1 mL) via syringe.

  • Substrate Addition: Add 3-Bromo-2-methylpyridine (113 µL) via syringe.

  • Catalyst Addition: Critical Step. Remove the septum briefly under a positive stream of Argon and add the SPhos Pd G3 solid quickly. Reseal immediately. (Alternatively, add as a stock solution in toluene).[1]

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm) for 12 hours. The biphasic mixture requires high shear to ensure phase transfer.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and separate phases. Wash organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination of 2,6-Dimethyl-4-Bromopyridine

Target: Coupling a hindered secondary amine to a hindered pyridine.[1]

Rationale:

  • Ligand: BrettPhos .[5] Designed specifically for primary and secondary amines, its bulk prevents N-binding of the pyridine substrate.[1]

  • Base: NaOtBu . Strong base required for amination; ensures deprotonation of the amine-Pd complex.

Materials:

  • 4-Bromo-2,6-dimethylpyridine (1.0 equiv)[1]

  • Morpholine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (1-2 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine the aryl halide, amine, NaOtBu, and BrettPhos Pd G3 in a reaction tube.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Thermal Activation: Seal the tube and heat to 110°C for 4–16 hours.

    • Note: Reaction progress should be monitored by LCMS. If conversion stalls, add an additional 1 mol% catalyst.[1]

  • Workup: Filter through a pad of Celite eluting with DCM. Concentrate and purify via reverse-phase prep-HPLC (due to the polarity of the aminopyridine).

Part 5: Troubleshooting & Optimization Workflow

Use this logic flow when yields are low (<40%).

Optimization Start Low Yield? Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenated product forming? Check1->Check2 No (Side reactions) Sol1 Increase Temp or Switch to XPhos/PEPPSI Check1->Sol1 Yes (Catalyst died) Sol2 Switch Solvent (Dioxane -> tAmylOH) or Lower Temp Check2->Sol2 Yes (Protodehalogenation) Sol3 Check Oxygen levels (Strict Degassing) Check2->Sol3 No (Complex mixture)

Caption: Decision tree for troubleshooting stalled reactions or side-product formation.

Part 6: References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6][7] Journal of the American Chemical Society, 130(29), 9613–9627.[1] Link[1]

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 46(28), 5359-5363.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

Sources

Application

Application Note: Scalable Access to 3,4,5-Substituted Pyridine Amines

Topic: Scalable Synthesis Routes for 3,4,5-Substituted Pyridine Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Summary The 3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis Routes for 3,4,5-Substituted Pyridine Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary

The 3,4,5-trisubstituted pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Sotorasib), GPCR ligands, and agrochemicals. However, this substitution pattern represents a significant synthetic bottleneck.

Classical electrophilic aromatic substitution (SEAr) on pyridine is sluggish and regiochemically limited to the 3-position. Conversely, nucleophilic substitution (SNAr) favors the 2- and 4-positions. Accessing the 3,4,5-pattern—particularly with an amine handle—requires breaking these innate electronic biases.

This guide details three scalable, field-proven strategies to access these cores, moving beyond gram-scale academic curiosities to robust, kilo-ready processes.

Strategic Route Selection

Before initiating synthesis, the specific substitution pattern dictates the methodology. Use the decision matrix below to select the optimal route.

RouteSelection Start Target Molecule Analysis Pattern1 4-Amino-3,5-dihalopyridine (or 3,5-diaryl) Start->Pattern1 Symmetry at C3/C5 Pattern2 3-Amino-4,5-disubstituted (Asymmetric) Start->Pattern2 Asymmetry/Late Stage N Pattern3 Polysubstituted Pyridine (De Novo Construction) Start->Pattern3 Alkyl-heavy substitution RouteA Route A: Oxidative Halogenation Start: 4-Aminopyridine Pattern1->RouteA Most Scalable RouteB Route B: Directed Magnesiation (TurboGrignard) Start: 3,5-Dibromopyridine Pattern2->RouteB High Regiocontrol RouteC Route C: (3+3) Cycloaddition Start: Enamines + Enals Pattern3->RouteC Avoids Pd-Coupling

Figure 1: Strategic Decision Matrix for selecting the synthesis route based on target substitution patterns.

Route A: The "Classic" Oxidative Halogenation

Best for: Symmetric 3,5-dihalo-4-aminopyridines (intermediates for Suzuki couplings). Scalability: High (Multi-kg). Mechanism: Electrophilic aromatic substitution on the electron-rich 4-aminopyridine.

While elemental bromine (


) is difficult to handle on scale due to vapor pressure and toxicity, the use of in situ generated bromine via HBr and hydrogen peroxide (

) is a superior "green chemistry" alternative adopted by process groups.
Protocol 1: One-Pot Synthesis of 3,5-Dibromo-4-aminopyridine

Target: 4-Amino-3,5-dibromopyridine (CAS: 84539-34-4)[1]

Reagents:

  • 4-Aminopyridine (1.0 equiv)

  • Hydrobromic acid (48% aq., 2.2 equiv)

  • Hydrogen Peroxide (30% aq., 2.2 equiv)

  • Solvent: Water (or Acetic Acid for higher solubility)

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with 4-aminopyridine and water (5 vol). Cool to 0–5 °C.

  • Acidification: Slowly add HBr (48%) while maintaining internal temperature <15 °C. The pyridinium salt will form.

  • Oxidation (Critical Step): Add

    
     dropwise over 2 hours.
    
    • Note: The reaction is exothermic. Ensure robust stirring and cooling. The oxidation of

      
       generates 
      
      
      
      in situ, which immediately reacts with the electron-rich C3/C5 positions.
  • Digestion: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Cool to 5 °C. Neutralize carefully with 50% NaOH or

    
     to pH 8–9. The product will precipitate as a white/off-white solid.
    
  • Isolation: Filter the slurry. Wash the cake with cold water (2x) to remove inorganic salts.

  • Drying: Vacuum oven at 45 °C.

Yield Expectation: 85–92%. QC Marker:


 NMR (DMSO-

) shows disappearance of C3/C5 protons; singlet at ~8.2 ppm (C2/C6).

Route B: Directed Magnesiation (The Knochel Route)

Best for: Asymmetric 3,4,5-substitution or introducing the amine late-stage. Scalability: Medium to High (Requires cryogenic or flow reactors). Core Concept: The "Halogen Dance" and TurboGrignard reagents.

Standard organolithiums (


-BuLi) often cause "halogen dance" (migration of halogens) on pyridine rings, leading to mixtures. The use of Knochel-Hauser bases  (

) or TurboGrignards (

) allows for kinetic control at higher temperatures (-20 °C to 0 °C) compared to lithiations (-78 °C).
Protocol 2: Regioselective C4-Functionalization of 3,5-Dibromopyridine

Target: 3,5-Dibromo-4-formylpyridine (versatile intermediate for reductive amination).

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • 
     (TurboGrignard, 1.3 M in THF, 1.1 equiv)
    
  • DMF (Electrophile, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck flask under Argon flow.

  • Solvation: Dissolve 3,5-dibromopyridine in anhydrous THF (0.5 M concentration). Cool to -20 °C.

  • Exchange: Add

    
     dropwise.
    
    • Mechanistic Insight: The

      
       selectively inserts at the C4 position (kinetic product) due to the inductive effect of the adjacent bromines.
      
    • Stirring: Stir at -20 °C for 30 minutes. Do not warm, or the Mg may migrate to C2 (thermodynamic product).

  • Electrophile Trapping: Add DMF dropwise at -20 °C.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale.

Data Validation:

  • Reaction: 3,5-dibromopyridine +

    
    
    
    
    
    3,5-dibromo-4-magnesiopyridine.
  • Product: 3,5-dibromo-4-formylpyridine.

Magnesiation Substrate 3,5-Dibromopyridine Intermediate 4-Magnesio Species (Kinetic Control) Substrate->Intermediate Br/Mg Exchange Reagent iPrMgCl·LiCl (-20°C, THF) Reagent->Intermediate Product 3,5-Dibromo-4-E-pyridine Intermediate->Product Trapping Electrophile Electrophile (E+) (e.g., DMF, I2, TosCN) Electrophile->Product

Figure 2: Regioselective Magnesiation pathway using TurboGrignard reagents.

Route C: De Novo Construction (The "Sotorasib" Route)

Best for: Highly substituted pyridines (alkyl/aryl) where C-H activation is too difficult. Scalability: Validated on >50g scale by Amgen. Mechanism: Formal (3+3) cycloaddition of enamines and unsaturated carbonyls.[2]

This route builds the pyridine ring around the desired substituents, avoiding the need to force groups onto a deactivated ring.

Protocol 3: Formal (3+3) Cycloaddition

Target: 2-isopropyl-4-methylpyridin-3-amine (Sotorasib intermediate).[2]

Reagents:

  • 
    -Enamino ester or amide (Component A)
    
  • 
    -Unsaturated aldehyde/ketone (Component B)
    
  • Catalyst:

    
     (mild Lewis acid) or 
    
    
    
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Preparation: Combine the enamine (1.0 equiv) and the enal (1.0 equiv) in Ethanol.

  • Cyclization: Add

    
     (2.0 equiv) and heat to reflux (80 °C).
    
    • Note: The ammonium acetate serves as the nitrogen source for the ring closure if not present in the enamine.

  • Oxidation: If the product is a dihydropyridine (DHP), an oxidation step is required.[3] Add DDQ or simply air-sparge in the presence of activated carbon.

  • Workup: Concentrate solvent, partition between water/EtOAc.

  • Purification: Acid-base extraction. The product is basic; extract into 1M HCl, wash organics, then basify aqueous layer to precipitate product.

Comparative Data & Scalability Analysis

FeatureRoute A (Halogenation)Route B (Knochel/Mg)Route C (De Novo)
Start Material Cost Low (4-AP is commodity)Medium (3,5-dibromo)Low (Aldehydes/Amines)
Regiocontrol Fixed (Symm. 3,5)Tunable (Kinetic vs Thermo)High (Defined by precursors)
Temp. Range 0 °C to 25 °C-20 °C to 0 °C60 °C to 100 °C
Hazard Profile Exotherm (

)
Water reactive (Grignard)Low
Purification Precipitation (Easy)Crystallization/ColumnAcid/Base Extraction
Throughput High (Batch)Medium (Batch) / High (Flow)High (Batch)

References

  • Knochel, P., et al. (2013).[4] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Link

    • Context: Authoritative review on using TMPMgCl·LiCl for pyridine functionalization.[4][5][6][7]

  • Lote, H., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition. The Journal of Organic Chemistry. Link

    • Context: Describes the scalable synthesis of the Sotorasib intermedi
  • Balkenhohl, M., & Knochel, P. (2018).[6][7] Regioselective C–H Activation of Substituted Pyridines. SynOpen. Link

    • Context: Protocols for handling sensitive pyridine-magnesium species.[8]

  • Malinowski, Z., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls. Molecules. Link

    • Context: Hantzsch-type str
  • Organ, M.G., et al. (2011). Palladium-catalyzed amination reactions in flow. Chemical Science. Link

    • Context: Flow chemistry approaches to overcome clogging and exotherms in pyridine amin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselective Bromination of 5-Methoxypyridin-3-amine

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the electrophilic aromatic substitution (EAS) of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the electrophilic aromatic substitution (EAS) of highly activated pyridine derivatives.

Here, we dissect the causality behind isomeric mixtures in the bromination of 5-methoxypyridin-3-amine and provide field-proven, self-validating protocols to achieve precise regiocontrol.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does direct bromination of 5-methoxypyridin-3-amine yield an intractable mixture of mono-, di-, and tri-brominated products? The Causality: The pyridine ring is inherently electron-deficient, but the presence of the 3-amino (


) and 5-methoxy (

) groups fundamentally alters its electronic landscape. Both groups are strong electron-donating groups via resonance (

effect) and direct electrophiles to their respective ortho and para positions.
  • The

    
     group directs to C2, C4, and C6.
    
  • The

    
     group directs to C4, C6, and C2.
    Because the amino group is a more powerful electron donor than the methoxy group, its directing effects dominate. However, the synergistic activation makes C2, C4, and C6 all highly nucleophilic. When using harsh reagents like 
    
    
    
    in acetic acid at room temperature, the reaction lacks the kinetic control needed to differentiate these positions, leading to rapid over-bromination [1].

Q2: I need to selectively synthesize the 6-bromo isomer. How can I suppress bromination at C2 and C4? The Causality: You must modulate both the electronics and the sterics of the primary amine. By converting the free amine into a bulky carbamate (e.g., N-Boc) or amide (e.g., N-Pivaloyl), you achieve two things:

  • Electronic Dampening: The carbonyl group pulls electron density away from the nitrogen, reducing the overall

    
     activation of the pyridine ring and preventing polybromination.
    
  • Steric Shielding: The massive steric bulk of a tert-butyl group physically blocks the adjacent C2 and C4 positions. When a mild electrophile like N-Bromosuccinimide (NBS) is introduced at low temperatures (0 °C), it is forced to attack the least sterically hindered activated position: C6 [2].

Q3: My target is the 4-bromo isomer, but steric shielding pushes the bromine to C6. What is the alternative? The Causality: Electrophilic Aromatic Substitution (EAS) is the wrong mechanistic approach for C4-selectivity in this substrate. The C4 position is sandwiched between the two substituents, making it the most sterically hindered site. To overcome this, you must switch to Directed ortho-Metalation (DoM) . By using the N-Boc group as a Directed Metalation Group (DMG), the oxygen atoms of the Boc group coordinate with a lithium base (like


-BuLi), bringing the strong base into close proximity to the C4 proton. This forces selective deprotonation at C4. The resulting lithiated intermediate can then be trapped with an electrophilic bromine source [3].

Part 2: Quantitative Data & Strategy Comparison

To select the correct workflow, consult the following empirical summary of bromination strategies for 5-methoxypyridin-3-amine derivatives.

Target IsomerDirecting StrategyReagents & ConditionsMechanistic RationaleExpected Regiopurity
Mixture (Avoid)None (Free Amine)

, AcOH, RT
Uncontrolled

effects lead to rapid polybromination at C2, C4, and C6.
< 20% (Complex mixture)
6-Bromo Steric Shielding1)

2) NBS, DCM, 0 °C
Bulky N-protecting group sterically blocks C2 and C4; NBS provides mild

.
> 85%
4-Bromo Directed ortho-Metalation1)

-BuLi, THF, -78 °C 2)

N-Boc acts as a DMG, coordinating

and forcing deprotonation at C4.
> 90%

Part 3: Experimental Workflows & Methodologies

Protocol A: C6-Selective Bromination via Steric Shielding

This protocol utilizes steric bulk to direct EAS exclusively to the C6 position.

  • Amine Protection: Dissolve 5-methoxypyridin-3-amine (1.0 eq) in anhydrous THF. Add LiHMDS (1.1 eq) at 0 °C, stir for 15 minutes, then add Di-tert-butyl dicarbonate (

    
    , 1.1 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Work up with aqueous 
    
    
    
    and extract with EtOAc to isolate tert-butyl (5-methoxypyridin-3-yl)carbamate.
  • Preparation for Bromination: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Kinetic Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent C2 bromination.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Critical: Wrap the flask in aluminum foil to keep the reaction in the dark. This suppresses radical bromination pathways (which target alkyl groups) and ensures a strict polar EAS mechanism [1].

  • Quench and Workup: After 2 hours at 0 °C, quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted NBS. Extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 6-bromo isomer.

Protocol B: C4-Selective Bromination via Directed ortho-Metalation (DoM)

This protocol bypasses EAS limitations by utilizing the N-Boc group to direct lithiation to the sterically hindered C4 position.

  • System Purging: Flame-dry a Schlenk flask and purge with ultra-pure Nitrogen or Argon. Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Directed Lithiation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq) followed by the dropwise addition of

    
    -Butyllithium (
    
    
    
    -BuLi, 2.2 eq of a 2.5 M solution in hexanes). Self-Validation: A deep color change (usually deep red/orange) indicates successful formation of the lithiated species. Stir at -78 °C for 1 hour [2].
  • Electrophilic Trapping: Add 1,2-dibromoethane (1.2 eq) dropwise. This reagent acts as a clean

    
     source without the harsh oxidative properties of elemental bromine.
    
  • Recovery: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous

    
    . Extract with EtOAc, dry, and purify via chromatography to yield the 4-bromo isomer.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by your choice of reaction conditions and directing groups.

G Start 5-methoxypyridin-3-amine (Highly Activated) Direct Direct EAS (Br2 or NBS, RT) Start->Direct Protect N-Protection (Boc or Pivaloyl) Start->Protect Mix Mixture of 2-, 4-, 6-bromo & polybromo isomers Direct->Mix Uncontrolled +M effects Protected N-Protected Intermediate (Sterically Hindered) Protect->Protected EAS EAS with NBS (0°C, DCM, Dark) Protected->EAS DoM Directed ortho-Metalation (n-BuLi, THF, -78°C) Protected->DoM Steric Steric Blockade of C2/C4 EAS->Steric Bromo6 Selective 6-Bromo Isomer Steric->Bromo6 Electrophilic attack Lithiation Directed Lithiation at C4 DoM->Lithiation Bromo4 Selective 4-Bromo Isomer Lithiation->Bromo4 Quench with Br-source

Workflow for regioselective bromination of 5-methoxypyridin-3-amine via steric control and DoM.

References

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Aminopyridine Coupling

Introduction: The "Silent Killer" of Catalytic Cycles Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific frustration: your Buchwald-Hartwig or Suzuki coupling involves an a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Killer" of Catalytic Cycles

Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific frustration: your Buchwald-Hartwig or Suzuki coupling involves an aminopyridine moiety, and the reaction stalls at low conversion despite using "standard" high-activity catalysts.

The Diagnosis: You are experiencing heteroatom-induced catalyst poisoning . Unlike simple aryl halides, aminopyridines possess a basic pyridine nitrogen and an exocyclic amine. These features allow the substrate (or product) to act as a competitive ligand, displacing your phosphine/NHC ligand and forming a stable, catalytically inactive Palladium-bis(pyridine) complex.

This guide moves beyond generic advice to provide mechanistic root-cause analysis and self-validating protocols designed to sterically exclude these "poisonous" nitrogens from the metal center.

Part 1: Diagnostics & Mechanisms (Q&A)

Q1: My reaction turns black and stalls after 15 minutes. Is this oxidation?

Answer: Not necessarily. While Pd-black formation often indicates catalyst decomposition (particle agglomeration), in aminopyridine couplings, it is often a symptom of ligand displacement .

The Mechanism: The pyridine nitrogen (


) is a strong 

-donor. If your engineered ligand (L) is not bulky or tightly bound enough, the high concentration of substrate displaces L.
  • Displacement:

    
     (Inactive resting state).
    
  • Agglomeration: Without the stabilizing ligand L, the Pd centers cluster together to form Pd-black.

Immediate Action:

  • Check your Ligand/Pd ratio: For aminopyridines, a 1:1 ratio is insufficient. Increase to 1.5:1 or 2:1 (Ligand:Pd) to shift the equilibrium back toward the active catalyst.

  • Switch Ligand Class: If you are using simple phosphines (PPh3, dppf), stop. They cannot compete with the pyridine nitrogen. You require Dialkylbiaryl phosphines (Buchwald ligands) or NHCs (PEPPSI).

Q2: Why does the reaction fail specifically with 2-aminopyridines but work with 3- or 4-aminopyridines?

Answer: This is due to the "Amidine Chelation Effect." 2-Aminopyridines can act as bidentate ligands. The pyridine nitrogen and the deprotonated exocyclic amine can form a 4-membered chelate ring with the Palladium center. This creates an exceptionally stable, catalytically dead species that prevents oxidative addition.

Visualization of the Poisoning Pathway:

PoisoningMechanism ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive Cycle) ActiveCat->OxAdd  Steric Bulk  Prevents N-Binding Poisoned Inactive Complex [Pd(N-N) Chelate] ActiveCat->Poisoned  Ligand Displacement  by Pyridine N Substrate 2-Aminopyridine (Substrate) Substrate->Poisoned PdBlack Pd Black (Irreversible Death) Poisoned->PdBlack  Ligand Loss

Figure 1: The competitive binding pathway where the substrate acts as a poison, diverting the catalyst from the productive cycle.

Part 2: Ligand Selection & Optimization

Q3: Which specific ligands overcome this poisoning?

Answer: You need ligands that create a "steric roof" over the Pd center, allowing the flat aryl halide to approach for oxidative addition while physically blocking the coordination of the orthogonal pyridine nitrogen.

Top Tier Recommendations:

Ligand / CatalystMechanism of ActionBest Use Case
BrettPhos / RuPhos Steric Occlusion: The bulk of the isopropyl/cyclohexyl groups prevents N-coordination.Coupling primary amines or ammonia to aminopyridines.
Pd-PEPPSI-IPent NHC Stability: The N-Heterocyclic Carbene (NHC) bond is stronger than phosphines, preventing displacement. The "IPent" (pentyl) steric bulk is massive."Difficult" substrates: 2-aminopyridines, electron-deficient chlorides.
XantPhos Bite Angle: Large bite angle favors reductive elimination, speeding up the cycle before poisoning can occur.Coupling amides or sulfonamides to aminopyridines.
Q4: I am using Pd(OAc)2 and RuPhos but getting inconsistent results. Why?

Answer: This is likely an activation issue . RuPhos is air-sensitive, and reducing Pd(II) to Pd(0) in situ can be sluggish, allowing the aminopyridine to sequester the Pd(II) before the active catalyst forms.

The Fix: Use a Pre-catalyst .[1][2]

  • Switch to: RuPhos Pd G3 or Pd-PEPPSI-IPent.

  • Why: These contain pre-formed Pd(0) or easily activated Pd(II) species with the ligand already attached in the optimal 1:1 ratio. This bypasses the precarious induction period.

Part 3: Validated Experimental Protocols

Protocol A: The "Bulletproof" Method (Pd-PEPPSI-IPent)

Recommended for coupling sterically hindered or highly basic 2-aminopyridines.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[3]

  • 2-Aminopyridine (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPentCl (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or K2CO3 (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a vial, combine the Pd-PEPPSI-IPentCl, NaOtBu, and the solid coupling partners.

    • Checkpoint: If using K2CO3, ensure it is finely ground/micronized. Particle size affects kinetics significantly here.

  • Solvent Addition: Add anhydrous dioxane. Concentration should be high (0.5 M to 1.0 M ).

    • Note: High concentration favors the bimolecular coupling over unimolecular catalyst decomposition.

  • Activation: Seal the vessel and heat to 80°C .

    • Visual Check: The reaction should turn from yellow to a dark amber/brown. If it turns black immediately, oxygen was present.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Success Criteria: You should see <10% dehalogenated side product. If dehalogenation is high, lower the temperature to 60°C.

Protocol B: The "Buchwald G3" Method (Primary Amines)

Recommended for coupling primary amines to halopyridines.

Reagents:

  • Halopyridine (1.0 equiv)

  • Primary Amine (1.2 equiv)[4]

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: LHMDS (1.0 M in THF) (2.0 equiv)

  • Solvent: THF

Step-by-Step Workflow:

  • Charge Solids: Add BrettPhos Pd G3 and the aryl halide to the vial. Seal and purge with Nitrogen/Argon.[4]

  • Add Liquids: Add THF and the amine via syringe.

  • Base Addition: Add LHMDS dropwise at room temperature.

    • Why LHMDS? It is soluble and non-nucleophilic, preventing SNAr side reactions on the pyridine ring.

  • Heating: Heat to 65°C .

    • Checkpoint: This reaction is often fast (< 2 hours). Do not overheat for prolonged periods to avoid product inhibition.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

Troubleshooting Start Reaction Failed / Low Yield CheckColor Did the reaction turn black? Start->CheckColor YesBlack Yes: Catalyst Decomposed CheckColor->YesBlack Yes NoBlack No: Catalyst Poisoned/Stalled CheckColor->NoBlack No Action1 1. Switch to Pre-catalyst (G3/PEPPSI) 2. Increase Ligand:Pd ratio 3. Degas solvent thoroughly YesBlack->Action1 CheckSM Is Aryl Halide consumed? NoBlack->CheckSM SMRemains SM Remains CheckSM->SMRemains SMConsumed SM Consumed (Dehalogenation) CheckSM->SMConsumed Action2 Oxidative Addition Failure. Use bulkier ligand (BrettPhos) to block N-coordination. SMRemains->Action2 Action3 Reductive Elimination Failure. Switch to Pd-PEPPSI or lower temperature. SMConsumed->Action3

Figure 2: Decision tree for diagnosing reaction failure modes based on visual and analytical cues.

References

  • Organ, M. G., et al. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[1][2][5][6] Chemistry – A European Journal. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][5][6][7][8][9] Chemical Reviews. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Amines and Related Nucleophiles. Chemistry – A European Journal. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 2-Aminopyridines with Aryl Chlorides and Bromides. Organic Letters. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Unstable Pyridine Amine Intermediates

Welcome to the Technical Support Center. Pyridine amine intermediates present unique purification challenges in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridine amine intermediates present unique purification challenges in drug development. Their basicity, high polarity, and propensity for oxidation or metal coordination often lead to severe streaking on standard silica, product degradation during solvent concentration, and poor overall recovery.

This guide is designed for researchers and scientists to systematically troubleshoot and resolve these bottlenecks using field-proven chromatographic and ion-exchange methodologies.

Decision Workflow for Pyridine Amine Purification

Workflow Start Crude Pyridine Amine Mixture CheckStability Is the intermediate thermally/air stable? Start->CheckStability Stable Standard Flash Chromatography (Add 1% TEA) CheckStability->Stable Yes Unstable Assess Polarity & pKa CheckStability->Unstable No HighPolarity Highly Polar / Low pKa (< 5) Unstable->HighPolarity Basic Basic (pKa > 5) Unstable->Basic AmineSilica Amine-Functionalized Silica (NH2) Column HighPolarity->AmineSilica SCX SCX-2 Catch & Release Ion Exchange Basic->SCX

Workflow for selecting the optimal purification strategy for pyridine amine intermediates.

Troubleshooting & FAQs: Resolving Common Bottlenecks

Q1: Why do my pyridine amine intermediates streak severely on standard silica gel, resulting in poor resolution and low recovery? A1: Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. Because pyridine amines are basic, they interact strongly with these acidic sites via ionic and hydrogen bonding[1]. This creates a mixed-mode retention mechanism (adsorption + ion exchange), causing the solute to irreversibly adsorb or elute with severe tailing[1].

  • Solution: Switch to an amine-functionalized silica gel column. The covalently bonded aminopropyl silane groups neutralize the acidic silanols, creating a chemical environment conducive to basic compounds without the need to spike your mobile phase with triethylamine (TEA)[2][3].

Q2: How can I purify highly unstable pyridine amines that degrade or oxidize during prolonged solvent evaporation? A2: Unstable electron-rich amines are prone to N-oxidation or polymerization when exposed to heat and atmospheric oxygen. Standard normal-phase chromatography often requires large volumes of polar solvents (e.g., Methanol/DCM) which take a long time to evaporate, increasing thermal stress.

  • Solution: Implement a Catch-and-Release strategy using a Strong Cation Exchange (SCX-2) propylsulfonic acid resin[4]. This traps the basic amine on the column while non-basic impurities are washed away. The product is then rapidly eluted using a volatile methanolic ammonia solution, which evaporates quickly at room temperature, minimizing thermal degradation[4].

Q3: I am trying to separate a secondary pyridine amine from a tertiary pyridine amine byproduct. Standard chromatography fails. What is the best approach? A3: Because both species are basic, they will often co-elute even on SCX-2 resin, which binds all basic compounds indiscriminately[5].

  • Solution: Utilize a Derivatization Purification Technique (DPT). Treat the crude mixture with Di-tert-butyl dicarbonate (

    
    ). The less sterically hindered secondary amine will rapidly form a neutral carbamate, destroying its basicity. The tertiary amine cannot react and remains basic. Pass this mixture through an SCX-2 column; the tertiary amine is retained, while the Boc-protected secondary amine flows through cleanly[5]. The Boc group can later be cleaved with TFA to recover the pure secondary amine.
    

Q4: My reaction involved a palladium cross-coupling step, and I am losing my pyridine amine product on the column. What is happening? A4: Pyridine rings are excellent bidentate or monodentate ligands for transition metals. Your product is likely coordinating with trace Palladium (Pd) from the reaction, forming a highly polar metal-amine complex that sticks permanently to the silica[6].

  • Solution: SCX-2 resin has a natural propensity to bind transition metals with a +I or +II oxidation state (including Pd, Rh, and Ru)[6]. Passing the crude mixture through an SCX-2 cartridge will scavenge the metal ions, breaking the coordination complex and allowing you to isolate the free amine[4][6].

Validated Methodologies

Protocol A: Amine-Functionalized Silica Gel Chromatography

Use this method for polar, basic amines that tail on standard silica but are relatively stable to concentration.

  • Column Selection: Select an amine-functionalized silica column (e.g., Biotage KP-NH or equivalent). Do not pre-treat the column or spike your solvents with TEA, as the stationary phase is already basic and TEA will interfere with fraction concentration[2][7].

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of the weak non-polar solvent (e.g., Hexane or Heptane).

  • Sample Loading: Dissolve the crude pyridine amine in a minimal amount of the weak solvent. If the sample is insoluble, use a minimal amount of DCM.

    • Self-Validation Check: Spot the loaded sample on an amine-functionalized TLC plate to confirm the

      
       value matches your expected gradient profile.
      
  • Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane. The amine-bonded silica decreases the underlying silica's acidity, preventing ionic interactions and allowing the basic compound to elute symmetrically[3].

  • Recovery: Monitor fractions via UV (254 nm). Pool product-containing fractions and concentrate under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation.

Protocol B: SCX-2 Catch-and-Release Ion Exchange

Use this method for highly unstable amines, rapid solvent switching, or removing metal catalysts.

  • Sorbent Conditioning: Condition the SCX-2 (propylsulfonic acid) cartridge with 2–3 CV of Methanol, followed by 2–3 CV of DCM[4].

  • Sample Loading: Load the crude mixture dissolved in DCM or DMF onto the cartridge. The basic pyridine amine will be retained by the sulfonic acid groups[4].

  • Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol. This removes non-basic impurities, neutral byproducts, and excess DMF[4].

    • Self-Validation Check: Spot the flow-through and wash fractions on a standard TLC plate and visualize with UV light or Dragendorff's reagent. If the basic product is detected in the wash, the resin's loading capacity (mg/g) was exceeded.

  • Elution: Elute the target pyridine amine using 2–3 CV of 2.0 M Ammonia in Methanol[4]. The ammonia outcompetes the amine for the sulfonic acid sites, releasing the product.

  • Concentration: Evaporate the volatile ammonia/methanol solution under a gentle stream of nitrogen at room temperature to yield the purified free base[4].

Quantitative Performance Data

The following table summarizes the operational parameters for selecting the correct sorbent based on the physicochemical properties of your intermediate.

Sorbent TypeRetention MechanismOptimal Analyte pKaLoading Capacity (mg/g)Recommended SolventsPrimary Use Case
Bare Silica Gel Normal Phase (Adsorption)< 4.050 – 100Hexane/EtOAc, DCM/MeOHNon-basic or weakly basic stable intermediates.
Amine-Functionalized Silica Normal Phase (H-bonding neutralized)4.0 – 8.020 – 50Hexane/EtOAc, Aqueous buffersPolar, basic amines prone to tailing without TEA.
SCX-2 (Propylsulfonic Acid) Strong Cation Exchange> 5.020 – 50MeOH, DCM, DMFCatch-and-release, rapid solvent switching, metal scavenging.

References

1.1, sorbtech.com 2. 2, teledyneisco.com 3.4, biotage.com 4. 3, biotage.com 5.6, biotage.com 6.5, biotage.co.jp 7.7, biotage.com

Sources

Optimization

Technical Support Center: Solubility Optimization for Brominated Aminopyridines

Current Status: Operational Topic: Solubility enhancement and solvent selection for brominated aminopyridines (e.g., 2-amino-5-bromopyridine, 3-amino-2-bromopyridine). Audience: Organic Chemists, Process Engineers, Formu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solubility enhancement and solvent selection for brominated aminopyridines (e.g., 2-amino-5-bromopyridine, 3-amino-2-bromopyridine). Audience: Organic Chemists, Process Engineers, Formulation Scientists.

Core Technical Insight: The "Push-Pull" Solubility Paradox

Brominated aminopyridines present a unique solubility challenge due to conflicting molecular forces. The amino group (-NH₂) and pyridine nitrogen act as hydrogen bond donors/acceptors, favoring polar protic solvents. Conversely, the bromine substituent introduces significant lipophilicity and polarizability (dispersion forces), while often increasing the crystal lattice energy due to halogen bonding.

  • The Consequence: These compounds often display "middle-ground" insolubility—too polar for pure hexanes, yet too hydrophobic for pure water.

  • The Solution: Solubility is rarely solved by a single solvent. It requires Binary Solvent Systems or Thermodynamic Tuning (Temperature/pH).

Diagnostic Workflow: Solvent Selection Strategy

Do not guess. Use this logic gate to determine the correct solvent system based on your operational goal (Reaction vs. Purification).

SolventSelection Start Start: Define Objective Goal Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Recrystallization Goal->Purification Temp High Temp (>80°C)? Reaction->Temp Polarity Polar Mechanism (e.g., Suzuki, Buchwald)? Temp->Polarity Yes Solv_DMF Use Dipolar Aprotic (DMF, DMSO, NMP) Polarity->Solv_DMF Yes Solv_Dioxane Use 1,4-Dioxane or Toluene Polarity->Solv_Dioxane No SolubilityCheck Soluble in Hot EtOH? Purification->SolubilityCheck CoSolvent Binary System Required (Jouyban-Acree Model) SolubilityCheck->CoSolvent Partial AntiSolvent Add Water (Antisolvent) Dropwise at T_boil SolubilityCheck->AntiSolvent Yes SwitchSolvent Switch to EtOAc/Hexane SolubilityCheck->SwitchSolvent No CoSolvent->AntiSolvent

Figure 1: Decision matrix for solvent selection based on process requirements.

Troubleshooting Guide: Common Solubility Failures

Issue 1: "The compound oils out instead of crystallizing."

Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is entering the "labile zone" (rapid nucleation) too quickly. Technical Fix:

  • Switch Solvent Class: If using Ethanol/Water, switch to Ethyl Acetate/Heptane . The lower polarity difference reduces the tendency to phase separate into an oil.

  • Seed at Metastable Zone: Do not cool rapidly to 0°C. Cool to the Metastable Zone Width (MSZW) boundary (typically 5-10°C below saturation temperature) and add seed crystals.

Issue 2: "Inconsistent solubility data between batches."

Diagnosis: Polymorphism. Brominated aminopyridines are prone to polymorphism due to different H-bonding networks (e.g., dimer formation vs. chain formation). Technical Fix:

  • Verify Crystal Form: Run PXRD (Powder X-Ray Diffraction) on the raw material.

  • Standardize Dissolution: Always heat to 5°C above the clearing point to destroy any "memory effects" of the previous crystal lattice before cooling.

Issue 3: "Poor solubility in green solvents (e.g., water, ethanol)."

Diagnosis: The hydrophobic bromine atom dominates the solvation thermodynamics. Technical Fix:

  • pH Adjustment: The pyridine nitrogen has a pKa ~5-6. Lowering the pH (using 0.1M HCl or Acetic Acid) will protonate the ring, drastically increasing aqueous solubility by converting it to a pyridinium salt [1].

  • Hydrotropy: Add Nicotinamide or Sodium Benzoate as hydrotropes to disrupt the water structure and accommodate the brominated ring.

Advanced Protocols

Protocol A: Determination of Metastable Zone Width (MSZW)

Required for reproducible crystallization and avoiding "oiling out."

Objective: Define the temperature window where the solution is supersaturated but spontaneous nucleation does not occur.

  • Preparation: Prepare a saturated solution of the brominated aminopyridine in your chosen solvent (e.g., Ethanol) at 30°C.

  • Heating (Dissolution): Heat at a constant rate (0.5°C/min) until the solution becomes perfectly clear. Record this as

    
     .
    
  • Overheating: Heat 5°C above

    
     and hold for 10 minutes to ensure total dissolution.
    
  • Cooling (Nucleation): Cool at a constant rate (0.5°C/min) using a turbidity probe or visual inspection. Record the temperature where the first distinct crystal appears. This is

    
     .
    
  • Calculation:

    
    
    Target: If 
    
    
    
    , you need seed crystals. If
    
    
    , cooling must be extremely slow to avoid amorphous precipitation.
Protocol B: Binary Solvent Screening (Jouyban-Acree Method)

Use when single solvents fail.

Objective: Find the optimal ratio of Solubilizer (Solvent A) and Antisolvent (Solvent B).

  • Select Pair: Common effective pairs for brominated aminopyridines are:

    • Methanol + Water (Polar)

    • Ethyl Acetate + Hexane (Non-polar)[1]

    • DMSO + Ethanol (High solubility)

  • Experimental Grid: Prepare 5 vials with mole fractions of Solvent A (

    
    ) at: 0.2, 0.4, 0.6, 0.8.
    
  • Saturation: Add excess solid, shake for 24h at 25°C. Filter and quantify (HPLC/UV).

  • Modeling: Fit data to the Jouyban-Acree Model [2] to predict the peak solubility:

    
    
    Where 
    
    
    
    is the solubility in the mixture, and
    
    
    are interaction constants.

Reference Data: Solubility Characteristics

Qualitative Solubility Map (25°C)
Solvent ClassRepresentative SolventSolubility StatusUsage Recommendation
Dipolar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Stock solutions, Reaction media.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)Recrystallization (with water).
Chlorinated Chloroform, DCMGood (50-80 mg/mL)Extraction, Chromatography.
Ester/Ether Ethyl Acetate, THFModerate Standard workup solvent.
Hydrocarbon Hexane, HeptanePoor (<1 mg/mL)Antisolvent only.
Aqueous Water (pH 7)Very Poor Antisolvent.
Aqueous Acid 0.1M HClHigh Dissolution for analysis.
Thermodynamic Parameters

Dissolution of brominated aminopyridines is typically endothermic (


) and entropy-driven  [3]. This means solubility increases significantly with temperature, following the Modified Apelblat Equation :


  • A, B, C: Empirical constants specific to the solvent-solute pair.

  • Implication: A cooling crystallization yields high recovery rates because solubility drops sharply as

    
     decreases.
    

References

  • BenchChem Technical Support. (2025).[2][3][4] Solubility Profile and Stability of 3-Amino-5-bromopyridine. Retrieved from

  • Jouyban, A. (2019). Review of the Jouyban–Acree Model for Mathematical Analysis of Drug Solubility in Solvent Mixtures.
  • Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • PubChem. (2025).[5][6] 2-Amino-5-bromopyridine Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Product Specification: 3-Amino-2-bromopyridine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination During Reduction Steps

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the unintended loss of halogen atoms—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the unintended loss of halogen atoms—specifically debromination—during the reduction of other functional groups, such as nitroarenes or ketones.

This guide synthesizes mechanistic theory with field-proven protocols to help you achieve absolute chemoselectivity. We will explore the causality behind these side reactions, provide decision-making workflows, and supply self-validating experimental procedures to ensure your target molecules remain intact.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does standard Palladium on Carbon (Pd/C) cause severe debromination during nitroarene reduction? A: Palladium is highly active for the oxidative addition into C-Br bonds. During catalytic hydrogenation, highly reactive palladium-hydride (Pd-H) species are generated on the catalyst surface. Once the C-Br bond undergoes oxidative addition to the Pd center, reductive elimination of H-Br occurs, replacing the bromine with a hydrogen atom. Because the C-Br bond is relatively weak, this hydrodebromination pathway often outcompetes or runs parallel to the desired nitro reduction[1].

Q2: What are the best heterogeneous catalysts to prevent hydrodebromination? A: Platinum on carbon (Pt/C) is inherently less active for carbon-halogen bond cleavage than Pd/C. To further suppress debromination, "poisoning" the catalyst with sulfur (e.g., using sulfided Pt/C) electronically deactivates the metal surface towards oxidative addition while maintaining sufficient activity for nitro reduction. Modified Raney-Nickel is another excellent alternative that preserves halogens during hydrogenation[2].

Q3: Are there reliable non-catalytic methods for chemoselective nitro reduction? A: Yes. Metal-mediated reductions (Béchamp-type reductions) using Iron (Fe) or Zinc (Zn) powder are highly chemoselective. To avoid harsh acidic conditions that might promote side reactions, use mild proton sources like saturated aqueous ammonium chloride (NH₄Cl)[2]. Additionally, recent protocols utilize hypodiboric acid (B₂(OH)₄) for mild, DNA-compatible nitro reductions that completely bypass transition-metal intermediates, thus preventing dehalogenation entirely[3].

Q4: I am reducing an


-bromoketone to an 

-bromoalcohol using NaBH₄. Why am I losing the bromine, and how do I stop it?
A: In standard hydride reductions, the basicity of the hydride reagent can trigger enolization of the ketone. Once the enolate forms, the

-bromine can be expelled as a leaving group. To prevent this, switch to Luche reduction conditions (NaBH₄ with CeCl₃ in methanol). The Lewis acidic Cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack strictly to the carbonyl carbon (1,2-addition), while simultaneously suppressing the basicity of the medium to prevent enolization.

Part 2: Mechanistic Pathways & Decision Workflows

Understanding the competing pathways is critical for selecting the right reagents. Below is the mechanistic divergence that occurs on a palladium surface.

Mechanism SM Bromonitroarene (Starting Material) PdH Metal-Hydride (M-H) Active Species SM->PdH H2 adsorption & activation Desired Bromoaniline (Desired Product) PdH->Desired Chemoselective nitro reduction Side Aniline (Debrominated Byproduct) PdH->Side Oxidative addition into C-Br & Reductive elimination Desired->Side Over-reduction (Prolonged time)

Reaction pathway showing desired reduction vs. competing hydrodebromination.

When planning your synthesis, use the following decision matrix to select a reduction strategy that preserves labile halogens.

Workflow Start Target: Nitro Reduction CheckBr Is a labile Halogen (Br, I) present? Start->CheckBr Standard Use standard Pd/C & H2 CheckBr->Standard No Options Select Chemoselective Method CheckBr->Options Yes Cat Catalytic: Pt/C (sulfided) or Raney-Ni Options->Cat Metal Metal-Mediated: Fe/NH4Cl Options->Metal

Decision matrix for selecting a reduction strategy to preserve halogens.

Part 3: Quantitative Catalyst Comparison

The table below summarizes the expected outcomes when reducing 1-bromo-4-nitrobenzene using various standard and chemoselective reductive systems.

Reductive SystemConversion (%)Yield: 4-Bromoaniline (%)Yield: Aniline (Debrominated) (%)
Pd/C, H₂ (1 atm) >99<10>90
Pt/C, H₂ (1 atm) >998515
Pt/C (Sulfided), H₂ (1 atm) >99>98<2
Raney-Ni, H₂ (1 atm) >99955
Fe powder, NH₄Cl, Heat >99>98<1

Note: Data reflects general trends observed in standard synthetic applications[1],[2].

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction using Iron and Ammonium Chloride

Causality Note: Iron serves as the single-electron reductant, while NH₄Cl acts as a mild proton donor. This avoids the generation of metal-hydride species entirely, eliminating the primary pathway for hydrodebromination[2].

  • Preparation: In a round-bottom flask, dissolve the bromonitroarene (1.0 equiv) in a mixture of Ethanol and Water (typically 4:1 v/v, 0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 80 °C (reflux) with vigorous stirring. The high surface area of the iron powder is critical for efficient electron transfer.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Complete consumption of the nitro compound typically occurs within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron sludge, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure bromoaniline.

Protocol 2: Catalytic Hydrogenation using Sulfided Pt/C

Causality Note: The sulfur poison selectively binds to the most active catalytic sites on the platinum surface, sterically and electronically hindering the oxidative addition of the C-Br bond while still allowing the highly exothermic nitro group reduction to proceed.

  • Setup: To an oven-dried hydrogenation flask, add the bromonitroarene (1.0 equiv) and dissolve in anhydrous Methanol or Ethyl Acetate (0.1 M).

  • Catalyst Addition: Carefully add 5% Platinum on Carbon, sulfided (typically 1-5 mol% Pt). Safety: Always add the catalyst under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a balloon of H₂ (1 atm).

  • Monitoring: Stir vigorously at room temperature. Monitor strictly by LC-MS to ensure the reaction is stopped immediately upon consumption of the starting material, minimizing any background debromination.

  • Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo. The product is usually obtained in high purity, but can be recrystallized if trace debromination is observed.

References
  • Postprint - Diva-portal.org: Catalytic Hydrogenation Protocols. Source: Diva-portal. 1

  • Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. Source: Benchchem. 2

  • A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4. Source: PMC (NIH).3

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Aminopyridine Derivatives

Status: Operational | Topic: Aminopyridine Handling & Optimization | Ticket ID: AP-PYR-001 Welcome to the Technical Support Hub Subject: Troubleshooting oxidation, catalyst poisoning, and purification failures in aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Aminopyridine Handling & Optimization | Ticket ID: AP-PYR-001

Welcome to the Technical Support Hub

Subject: Troubleshooting oxidation, catalyst poisoning, and purification failures in aminopyridine chemistry.

Executive Summary: Aminopyridine derivatives are notoriously deceptive. While often appearing stable as solids, they possess a "dual-threat" reactivity profile: the electron-rich amine facilitates rapid oxidative degradation (often turning samples into black tar), while the pyridine nitrogen acts as a potent ligand that poisons transition metal catalysts (specifically Palladium). This guide provides field-proven protocols to stabilize these reagents, restore stalled cross-coupling reactions, and achieve pristine separation.

Module 1: Storage & Stability (The "Black Tar" Phenomenon)
Common Issue: "My white powder turned into a black/brown gum overnight."

Diagnosis: You are witnessing oxidative dimerization and N-oxide formation . Aminopyridines are electron-rich heterocycles. Upon exposure to atmospheric oxygen, they undergo radical cation formation followed by polymerization or dimerization (often forming azo- or hydrazine-linkages), resulting in highly colored, intractable tars. This is accelerated by moisture, which facilitates ring-opening hydrolysis in rare cases, but primarily acts to lower the energy barrier for oxidation.

The Mechanism of Failure:

  • N-Oxidation: The pyridine nitrogen is oxidized to the N-oxide.

  • Radical Coupling: The exocyclic amine forms radical species that couple to form azo-dimers (highly colored).

  • Hygroscopicity: 4-aminopyridines, in particular, are hygroscopic; absorbed water catalyzes further decomposition.

Visualizing the Degradation Pathway

AminopyridineDegradation Start Pure Aminopyridine (White/Pale Solid) Oxygen + O2 / Moisture Start->Oxygen NOxide N-Oxide Formation (Polar Impurity) Oxygen->NOxide Path A Radical Amine Radical Generation Oxygen->Radical Path B Tar Polymerization/Tar (Black Gum) NOxide->Tar Slow Dimer Azo-Dimerization (Color Change: Yellow/Red) Radical->Dimer Dimer->Tar

Figure 1: Oxidative degradation pathways leading to sample loss.

Protocol: The "Argon Blanket" Storage System

Do not rely on standard screw-caps.

  • Initial Receipt: Immediately transfer the compound to a Schlenk tube or a vial with a PTFE-lined septum under an inert atmosphere (Glovebox preferred).

  • Long-term Storage: Store at -20°C. Cold temperatures significantly retard the radical oxidation kinetics.

  • Active Use: If a glovebox is unavailable, flush the headspace with Argon (heavier than air) rather than Nitrogen after every use. Tape the cap with Parafilm to prevent moisture ingress.

Module 2: Reaction Optimization (Buchwald-Hartwig Coupling)
Common Issue: "My reaction stalled at 20% conversion."

Diagnosis: Catalyst Poisoning. The pyridine nitrogen is a strong


-donor. In standard Buchwald-Hartwig conditions, the substrate competes with your phosphine ligand for the Palladium center. If the aminopyridine binds to the Pd, it forms a stable, non-reactive complex (Pd-dead), halting the catalytic cycle.

Troubleshooting Matrix: Restoring Reactivity

VariableRecommendationTechnical Rationale
Ligand Class Use Bulky Phosphines (e.g., XPhos, BrettPhos)Steric bulk prevents the pyridine nitrogen from coordinating to the Pd center, forcing the reductive elimination to occur [1].
Base Selection Strong Bases (NaOtBu, LiHMDS)Weak bases (Carbonates) are often insufficient to deprotonate the amine-Pd complex when competing coordination exists.
Solvent 1,4-Dioxane or Toluene Avoid polar aprotic solvents (DMF/DMSO) if possible, as they can also coordinate to Pd.[1]
Degassing Freeze-Pump-Thaw (Required) Sparging is insufficient. Oxygen acts as a catalyst poison and promotes homocoupling of the amine.
Standard Operating Procedure: Freeze-Pump-Thaw Degassing

Strict adherence to this protocol is required for reproducible yields.

  • Setup: Place the solvent in a Schlenk flask (fill max 50%). Connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (10-15 mins). Crucial: This removes gas from the headspace.

  • Thaw: Close the stopcock. Remove LN2. Thaw in a warm water bath. Gas bubbles will evolve from the melting solid.

  • Repeat: Perform minimal 3 cycles until no bubbles are observed upon thawing.

  • Backfill: Backfill with Argon only after the final thaw is complete.

Module 3: Purification (The "Streaking" Column)[2]
Common Issue: "My product streaks from R_f 0.5 to 0.1 on the column."

Diagnosis: Acid-Base Interaction. Silica gel is slightly acidic (pH ~5-6). Aminopyridines are basic (pKa ~6-9 depending on substitution). The amine "sticks" to the acidic silanol groups on the silica, causing peak tailing, material loss, and co-elution with impurities.

Decision Tree: Choosing the Right Purification Path

PurificationStrategy Start Crude Aminopyridine Mixture Check Is the compound acid-sensitive? Start->Check Alumina Use Neutral Alumina (Brockmann Grade III) Check->Alumina Yes Silica Use Silica Gel Check->Silica No Modifier Add 1% Triethylamine (TEA) to Mobile Phase Silica->Modifier Standard PreTreat Pre-wash Column with 10% TEA/Hexane Silica->PreTreat Difficult Separation

Figure 2: Selecting the correct stationary phase to prevent tailing.

Protocol: Triethylamine (TEA) Doped Chromatography

This method neutralizes silanol groups, sharpening the peaks.[2]

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., 10% EtOAc/Hexane).

  • Doping: Add 1% v/v Triethylamine to the slurry and the mobile phase solvent reservoir.

    • Note: TEA is high boiling. It must be removed thoroughly after the column.

  • Elution: Run the column normally.

  • Post-Column Workup: The collected fractions will contain TEA.

    • Method A: Rotovap at slightly higher temp (45°C) to remove TEA.

    • Method B (Preferred): Dissolve the combined fractions in DCM and wash once with saturated NaHCO3 to remove residual TEA salts, then dry and concentrate.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Purification of 2-Aminopyridine-3,4-diol." BenchChem Technical Bulletins.

  • Sigma-Aldrich. (n.d.). "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)." Sigma-Aldrich Technical Library.

  • University of Washington. (n.d.). "Freeze-Pump-Thaw Degassing of Liquids." Dept of Chemistry Safety Protocols.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography of Polar Pyridine Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the purification of polar pyridine isomers (e.g., aminopyridines, hydroxypyridines,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the purification of polar pyridine isomers (e.g., aminopyridines, hydroxypyridines, and pyridinecarboxylic acids). These compounds are notorious for severe peak tailing, irreversible adsorption, and co-elution on standard normal-phase silica.

This guide bypasses generic advice to focus on the causality of these chromatographic failures. By understanding the surface chemistry at play, we can design self-validating solvent systems that guarantee high-purity isolation of your target isomers.

Diagnostic Workflow: Pyridine Isomer Purification

Workflow Start Polar Pyridine Isomers Crude Mixture TLC TLC Screening (DCM/MeOH or EtOAc/Hex) Start->TLC Tailing Severe Tailing or Streaking? TLC->Tailing AddBase Add 0.1-1% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes GoodShape Isomers Resolved? Tailing->GoodShape No AddBase->GoodShape PrepNP Run Normal-Phase Flash (Type B Silica + Base) GoodShape->PrepNP Yes SwitchRP Switch to Reversed-Phase (C18 Column) GoodShape->SwitchRP No (Co-elution) LowPH Adjust Mobile Phase pH 2.5-3.0 (Protonate Silanols) SwitchRP->LowPH PrepRP Run Reversed-Phase Flash (Water/MeCN Gradient) LowPH->PrepRP

Decision tree for selecting the optimal flash chromatography solvent system for pyridine isomers.

Core Troubleshooting Guides (FAQs)

Q1: Why do my polar pyridine isomers streak endlessly on silica, and how do I fix it? The Causality: The basic nitrogen atom in pyridine (pKa ~5.2) interacts strongly with the stationary phase. Standard silica gel is populated with acidic silanol groups (Si-OH). Older "Type A" silica contains metal impurities that act as chelates and lower the pKa of these silanols, making them highly active (1)[1]. The basic pyridine nitrogen interacts with these silanols via strong hydrogen bonding and ion-exchange, causing the compound to stick and release slowly, which manifests as a "tail" (2)[2]. The Solution:

  • Upgrade to "Type B" ultra-pure silica, which lacks these metal impurities[1].

  • Add a competing base (silanol suppressor) to your mobile phase. For Hexane/EtOAc systems, add 0.1–1% Triethylamine (TEA); for Dichloromethane/Methanol (DCM/MeOH) systems, add 1–2% aqueous Ammonium Hydroxide (NH₄OH) (3)[3]. The TEA/NH₄OH associates with the anionic silanol groups, masking them and preventing interaction with your analytes (4)[4].

Q2: I'm trying to separate 2-substituted and 3-substituted pyridine isomers, but they co-elute even with TEA. What's the next step? The Causality: Positional isomers of polar pyridines often have identical retention factors on normal-phase silica because their dipole moments and hydrogen-bonding capacities are too similar for silica's surface chemistry to differentiate. The Solution: Switch to Reversed-Phase (RP) Flash Chromatography using an end-capped C18 column (5)[5]. By lowering the mobile phase pH to 2.5–3.0 with a phosphate buffer, you fully protonate the residual silanol groups (neutralizing them to prevent ion-exchange) while simultaneously protonating the pyridine isomers (2)[2]. This forces the separation to rely entirely on the subtle hydrophobic differences of the isomer substitution against the C18 chains.

Q3: Can I just use a highly polar solvent like 100% Methanol to push the pyridines off the column? The Causality: No. If retention is driven by ion-exchange, neutral polar solvents won't break the ionic bonds. Furthermore, if you attempt to combine high concentrations of basic modifiers with methanol to force elution, you risk destroying the stationary phase. Silica gel dissolves in highly polar, basic environments. You must stay below 20-30% basic methanol in any DCM/MeOH gradient to maintain column integrity[3].

Quantitative Data: Solvent System Performance Metrics
Solvent SystemStationary PhaseAdditivePrimary Mechanism of ActionTypical Tailing FactorIsomer Resolution
Hexane / EtOAcSilica (Type A)NoneH-bonding & Ion-exchange> 2.5 (Severe)Poor
Hexane / EtOAcSilica (Type B)0.1–1% TEASilanol masking via competing base1.1 - 1.3Moderate
DCM / MeOHSilica (Type B)1% NH₄OHSilanol masking & pH elevation1.0 - 1.2Moderate
Water / MeCNC18 (End-capped)pH 2.5 BufferSilanol protonation (suppresses ion-exchange)1.0 - 1.1Excellent
Experimental Protocols
Protocol A: Silanol-Masked Normal-Phase Flash Chromatography

Use this protocol when isomers have distinct Rf values on TLC but suffer from severe tailing.

  • Mobile Phase Preparation: Prepare a binary gradient system.

    • Solvent A: Hexane containing 0.5% TEA.

    • Solvent B: EtOAc containing 0.5% TEA. (Note: TEA must be added to both solvents to maintain a constant modifier concentration throughout the gradient[3]).

  • Column Equilibration (Critical Step): Flush a Type B silica flash column with 3 to 5 Column Volumes (CV) of Solvent A.

    • Causality: The ammonia/TEA interacts with the silica and must be given time to deactivate the silanol groups before the sample is introduced[3].

  • Sample Loading: Dissolve the pyridine isomer mixture in a minimum volume of Solvent A. If the sample is insoluble in Hexane, utilize a dry-loading technique (adsorb the sample onto TEA-neutralized silica and evaporate the solvent before loading).

  • Elution: Run a shallow gradient from 0% to 50% Solvent B over 15 CV.

    • Self-Validation Check: Spot the column eluate on a TLC plate during equilibration. If the baseline Rf of a standard shifts, the column was not adequately pre-equilibrated. Stop, flush with 2 more CVs of basic solvent, and restart.

Protocol B: pH-Controlled Reversed-Phase (C18) Flash Chromatography

Use this protocol when positional isomers co-elute on normal-phase silica.

  • Mobile Phase Preparation:

    • Solvent A: 10–20 mM Potassium phosphate buffer, adjusted to pH 2.5 using phosphoric acid[4].

    • Solvent B: HPLC-grade Acetonitrile.

  • Column Equilibration: Select an end-capped C18 flash column[5]. Equilibrate the column with 5 CV of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dissolve the sample in the initial mobile phase (95:5 A:B).

  • Elution & Recovery: Run a gradient from 5% B to 60% B over 20 CV. Monitor via UV detection at 254 nm.

    • Self-Validation Check: Monitor the system backpressure. A sudden pressure spike indicates that the phosphate buffer is precipitating in high concentrations of acetonitrile. To validate mobile phase stability beforehand, mix the highest gradient ratio (e.g., 40% Buffer / 60% MeCN) in a beaker; if it remains clear for 10 minutes, the system is safe to execute.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?[Link]

  • UHPLCs Lab. The little secrets of silica gel in liquid chromatography columns_. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for 4-bromo-5-methoxypyridin-3-amine

The following guide provides a high-fidelity structural assignment workflow for 4-bromo-5-methoxypyridin-3-amine , specifically addressing the critical challenge of distinguishing the isomeric protons H2 and H6. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-fidelity structural assignment workflow for 4-bromo-5-methoxypyridin-3-amine , specifically addressing the critical challenge of distinguishing the isomeric protons H2 and H6.

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and heterocyclic intermediates, 4-bromo-5-methoxypyridin-3-amine presents a classic spectroscopic ambiguity. The molecule possesses two isolated aromatic protons (H2 and H6) on a pyridine core. In standard 1D


H NMR, both appear as singlets in the aromatic region (7.5–8.5 ppm), often leading to misassignment based on chemical shift heuristics alone.

The Risk: Misidentifying H2 vs. H6 compromises the structural validation of subsequent coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C4-bromide position, potentially leading to incorrect regioisomer claims in patent literature.[1]

The Solution: This guide compares the Standard 1D Analysis (prone to error) with the Integrated 2D NOE/HMBC Workflow (The "Product"), demonstrating why the latter is the mandatory standard for this scaffold.

Technical Comparison: Standard vs. Integrated Workflow

FeatureMethod A: Standard 1D Analysis Method B: Integrated 2D Workflow (Recommended)
Primary Data Chemical Shift (

) & Multiplicity only.[1]
Through-space (NOESY) & Through-bond (HMBC) correlations.[1]
H2/H6 Logic Relies on predicted shielding effects (SCS).Relies on physical proximity to substituents (-OMe, -NH

).[1]
Ambiguity High. H2 and H6 shifts are often within <0.3 ppm.Zero. The -OMe group provides a definitive "NOE Lock" for H6.
Solvent Dep. High. Peaks may overlap in CDCl

.
Robust. DMSO-

stabilizes -NH

protons for additional correlations.[1]
Outcome Probabilistic Assignment (Guesswork).Definitive Structural Proof.

Predicted & Experimental Data Profile

Based on substituent chemical shift (SCS) additivity rules and experimental data from the close analog 3-bromo-5-methoxypyridine [1], the expected profile is defined below.

Reference Data Anchor
  • Analog: 3-bromo-5-methoxypyridine[1][2]

  • Experimental Shifts: H2 (

    
     8.28), H6 (
    
    
    
    8.24) [1].
  • Observation: Without the amine, the protons are nearly magnetically equivalent.

Target Molecule: 4-bromo-5-methoxypyridin-3-amine

The introduction of the 3-amino (-NH


)  group induces specific shielding effects:
  • On H2 (Ortho): Strong shielding (

    
     to 
    
    
    
    ppm).[1]
  • On H6 (Para): Moderate shielding (

    
     to 
    
    
    
    ppm).[1]

Table 1: Chemical Shift Assignment (DMSO-


, 400 MHz) 
PositionGroupTypePredicted Shift (

ppm)
Diagnostic Correlation (2D)
2 Ar-H Singlet7.60 – 7.80 HMBC: C3, C4; NOESY: NH

(weak)
3 -NH

Broad s5.20 – 5.80NOESY: H2
4 -BrQuat. C~100-110 (C-13)HMBC pivot point
5 -OMeQuat. C~152-155 (C-13)HMBC pivot point
6 Ar-H Singlet7.90 – 8.10 NOESY: OMe (Strong); HMBC: C4, C5
-OMe -OCH

Singlet3.85 – 3.95NOESY: H6

Note: H2 is consistently upfield of H6 due to the strong ortho-shielding effect of the amine.

Experimental Protocol: The "NOE Lock" Method

This protocol validates the structure by "locking" the position of H6 relative to the methoxy group.

Step 1: Sample Preparation
  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why? DMSO minimizes exchange of the -NH

      
       protons, allowing them to be visible and participate in NOE correlations. CDCl
      
      
      
      often leads to broad/invisible amine peaks.
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse, D1 = 1.0 sec.

  • NOESY (1D or 2D):

    • Mixing Time: 500 ms (optimal for small molecules).

    • Target: Irradiate the -OMe singlet (~3.9 ppm).

  • HMBC: Optimized for

    
     Hz.
    
Step 3: Assignment Logic (Self-Validating)
  • Identify the Singlets: Locate the two aromatic singlets (approx. 7.7 and 8.0 ppm).

  • The "NOE Lock": Check the NOESY spectrum at the -OMe frequency.

    • Result: The -OMe group will show a strong Through-Space correlation to only one aromatic singlet.[1]

  • The Amine Check: The remaining singlet is H2 . It may show a weak NOE to the broad -NH

    
     peak.[1]
    
  • HMBC Confirmation:

    • H6 should correlate to the Carbon bearing the OMe (C5, highly deshielded, ~152 ppm).

    • H2 should correlate to the Carbon bearing the NH

      
       (C3, moderately deshielded, ~140 ppm).
      

Structural Visualization & Logic Flow

The following diagram illustrates the definitive correlations required to distinguish the isomers.

NMR_Assignment cluster_molecule 4-bromo-5-methoxypyridin-3-amine OMe Methoxy (-OCH3) ~3.9 ppm Method NOESY Experiment (Mixing: 500ms) OMe->Method Irradiation NH2 Amine (-NH2) ~5.5 ppm H2 H2 Proton (Ortho to NH2) ~7.7 ppm NH2->H2 Weak NOE (Secondary Check) H6 H6 Proton (Ortho to OMe) ~8.0 ppm Assignment Definitive Structure H6->Assignment Confirmed as H6 H2->Assignment Confirmed as H2 Method->H6 Strong NOE (Diagnostic) Method->H2 NO SIGNAL

Caption: The "NOE Lock" Strategy. The strong nuclear Overhauser effect (NOE) between the methoxy group and H6 is the primary discriminator, as H2 is spatially distant from the methoxy group.

References

  • Royal Society of Chemistry. (2011).[2] Electronic Supplementary Information for Chemical Communications: Synthesis of 3-bromo-5-methoxypyridine. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Bromo-4-methoxypyridin-2-amine.[1] Retrieved from [Link]

  • Aires-de-Sousa, J., et al. (2002).[3] Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.[3] Retrieved from [Link]

Sources

Comparative

Distinguishing 4-Bromo vs. 2-Bromo Pyridine Isomers by NOESY NMR: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, distinguishing positional isomers in heterocyclic chemistry is a routine yet critical analytical hurdle. While 1D H NMR can often differentiate parent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, distinguishing positional isomers in heterocyclic chemistry is a routine yet critical analytical hurdle. While 1D


H NMR can often differentiate parent constitutional isomers based on symmetry and scalar coupling[1], 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive, through-space spatial mapping required when dealing with complex mixtures, heavily substituted derivatives, or ambiguous coupling constants. This guide objectively compares the NOESY spectral signatures of 4-bromopyridine and 2-bromopyridine and provides a self-validating experimental protocol for their unambiguous identification.

The Mechanistic Basis of NOESY Differentiation

The differentiation of bromopyridine isomers via NOESY relies entirely on the geometric distribution of their protons. NOESY detects spatial proximity (typically < 5 Å) through dipole-dipole cross-relaxation, independent of through-bond connectivity[2].

  • 4-Bromopyridine (Symmetric): The bromine atom at the 4-position preserves the molecule's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     rotational symmetry. The 
    
    
    
    -protons (H2, H6) are chemically and magnetically equivalent, as are the
    
    
    -protons (H3, H5). Because the distance between the ortho-protons (e.g., H2 to H3) is approximately 2.5 Å, NOESY will exhibit a single, highly intense cross-peak correlating the
    
    
    and
    
    
    environments.
  • 2-Bromopyridine (Asymmetric): The bromine atom at the 2-position breaks all symmetry, resulting in an ABCD spin system with four distinct proton environments[3]. The NOESY spectrum will display a sequential chain of cross-peaks corresponding to the continuous ortho-relationships: H6

    
     H5, H5 
    
    
    
    H4, and H4
    
    
    H3.
Logical Decision Framework

Isomer_Logic Start Analyze NOESY Spectrum of Bromopyridine Q1 Symmetric Cross-Peak Pattern? (Only 1 major ortho correlation) Start->Q1 Q2 Asymmetric Cross-Peak Pattern? (Sequential H3↔H4↔H5↔H6) Start->Q2 Iso4 4-Bromopyridine (H2/H6 ↔ H3/H5) Q1->Iso4 Yes Iso2 2-Bromopyridine (H6↔H5, H5↔H4, H4↔H3) Q2->Iso2 Yes

Logical decision tree for distinguishing bromopyridine isomers via NOESY cross-peaks.

Comparative Data Analysis: 1D vs. 2D Spectral Signatures

To effectively interpret the NOESY spectrum, the 1D chemical shifts must first be accurately assigned. The tables below summarize the expected quantitative data and spatial correlations for both isomers.

Table 1: NMR Signatures of 4-Bromopyridine | Proton Position | Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, ppm) | Multiplicity | NOESY Cross-Peaks (< 5 Å) |
| :--- | :--- | :--- | :--- |
| H2, H6  (

to N) | ~8.53 | Doublet (

Hz) | Strong correlation to H3, H5 | | H3, H5 (

to N) | ~7.49 | Doublet (

Hz) | Strong correlation to H2, H6 | Data referenced from standard CDCl

characterization.

Table 2: NMR Signatures of 2-Bromopyridine | Proton Position | Chemical Shift (


, ppm) | Multiplicity | NOESY Cross-Peaks (< 5 Å) |
| :--- | :--- | :--- | :--- |
| H6  (

to N) | ~8.31 | Doublet (

Hz) | Correlation to H5 | | H3 (ortho to Br) | ~7.46 | Doublet (

Hz) | Correlation to H4 | | H4 (para to N) | ~7.40 | Triplet/Multiplet | Correlation to H3, H5 | | H5 (meta to N) | ~7.17 | Doublet of Doublets | Correlation to H4, H6 | Data referenced from standard CDCl

characterization[3].

Self-Validating Experimental Protocol

To ensure the NOESY data is trustworthy and free from artifacts (such as spin diffusion or


 quenching), the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
  • Sample Preparation & Degassing (Critical Step)

    • Action: Dissolve ~15 mg of the bromopyridine isomer in 0.6 mL of CDCl

      
      . Transfer to a high-quality 5 mm NMR tube. Perform three freeze-pump-thaw cycles and seal the tube under an argon atmosphere.
      
    • Causality: Molecular oxygen is a paramagnetic diradical that provides an efficient, non-radiative pathway for longitudinal (

      
      ) relaxation. If dissolved O
      
      
      
      is not removed, it will compete with the dipole-dipole cross-relaxation mechanism, severely quenching the NOE signal[2].
  • 
     Relaxation Measurement 
    
    • Action: Run a standard 1D Inversion-Recovery sequence (180° -

      
       - 90° - ACQ) to measure the 
      
      
      
      of the pyridine ring protons.
    • Causality: The NOE buildup rate is intrinsically linked to the molecule's relaxation rate. Knowing the exact

      
       allows for the mathematical optimization of the NOESY mixing time (
      
      
      
      ).
  • NOESY Acquisition Parameters

    • Action: Set the mixing time (

      
      ) to approximately 
      
      
      
      (typically 300–500 ms for small, rigid heterocycles). Ensure the inter-scan relaxation delay (D1) is at least
      
      
      .
    • Causality: A

      
       that is too short prevents the NOE from building up to a detectable level. Conversely, a 
      
      
      
      that is too long allows for "spin diffusion" (e.g., magnetization transferring from H6
      
      
      H5
      
      
      H4), creating false-positive cross-peaks that misrepresent actual spatial distances[4]. Note: If the molecule's tumbling rate (
      
      
      ) results in a near-zero NOE, ROESY should be used as a reliable alternative[4].
  • Data Processing

    • Action: Apply a squared sine-bell window function shifted by 90° (or Gaussian apodization) in both dimensions (

      
       and 
      
      
      
      ) prior to 2D Fourier Transformation.
    • Causality: This specific apodization minimizes truncation artifacts (sinc wiggles) and enhances resolution, ensuring that cross-peaks close to the diagonal (such as the H4-H5 correlation in 2-bromopyridine) are clearly resolved and not obscured by diagonal tailing.

Experimental Workflow Diagram

NOESY_Workflow A 1. Sample Prep (Freeze-Pump-Thaw Degassing) B 2. 1D 1H NMR (Reference & Peak ID) A->B C 3. T1 Measurement (Inversion Recovery) B->C D 4. NOESY Acquisition (Mixing Time: 300-500 ms) C->D E 5. 2D Processing (Apodization & FT) D->E

Step-by-step NOESY NMR experimental workflow for accurate isomer analysis.

References
  • [1] Title : How NMR Helps Identify Isomers in Organic Chemistry? | Source : creative-biostructure.com | URL : 1

  • [4] Title : Stereochemistry Information from NOESY/ROESY data … Part 1 | Source : acdlabs.com | URL : 4

  • [2] Title : 5.4: NOESY Spectra | Source : libretexts.org | URL : 2

  • [3] Title : 2-Bromopyridine(109-04-6) 1 H NMR | Source : chemicalbook.com | URL : 3

  • [5] Title : Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis | Source : princeton.edu | URL : 5

Sources

Validation

13C NMR Spectra Analysis of Polysubstituted Pyridines: A Comparative Guide to Regioisomer Elucidation

Topic: 13C NMR Spectra Analysis of Polysubstituted Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In drug discovery, the pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Spectra Analysis of Polysubstituted Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug discovery, the pyridine ring is a ubiquitous scaffold, yet its polysubstituted derivatives present a recurring analytical bottleneck: Regioisomer Ambiguity . When a pyridine ring is heavily substituted (e.g., tetra-substituted), the lack of ring protons renders standard 1H NMR insufficient for structural assignment.

This guide objectively compares the performance of 13C NMR Chemical Shift Analysis (SCS) against its primary alternatives—2D NMR (HMBC/HSQC) and DFT-GIAO Prediction —for the unequivocal identification of polysubstituted pyridine regioisomers.

The Challenge: The "Silent" Pyridine Ring

In polysubstituted pyridines, the primary challenge is the "proton desert." A 2,3,5-trisubstituted pyridine, for example, retains only two protons. If these protons are not adjacent (para-positioned), they appear as singlets, eliminating 3J-coupling (vicinal coupling) data that typically guides assignment.

The Core Method: 13C NMR Chemical Shift Analysis (SCS)

This method relies on the additivity of Substituent Chemical Shifts (SCS).[1] By applying known substituent effects to the base shifts of the pyridine ring, researchers predict the theoretical 13C spectrum of potential isomers and match them to experimental data.

Base Pyridine Shifts (in CDCl3):

  • C2/C6 (α): ~150.0 ppm (Deshielded by Nitrogen)

  • C3/C5 (β): ~124.0 ppm (Shielded)

  • C4 (γ): ~136.0 ppm[2]

Comparative Analysis: SCS vs. 2D NMR vs. DFT

We evaluated three workflows for distinguishing between 2,3-disubstituted and 2,5-disubstituted pyridine isomers.

Performance Matrix
FeatureMethod A: 13C SCS Analysis Method B: 2D NMR (HMBC/HSQC) Method C: DFT-GIAO Prediction
Primary Mechanism Additivity of empirical shift increments.Through-bond correlations (2J, 3J).Quantum mechanical calculation of magnetic shielding.
Sample Requirement High (>10 mg) for quaternary carbons.Medium (~2-5 mg).N/A (Computational).
Time to Result Fast (<1 hr acquisition + analysis).Medium (2-4 hrs acquisition).Slow (12-24 hrs CPU time).
Regioisomer Specificity Moderate (Ambiguous if SCS values cancel out).High (Definitive connectivity).Very High (Can distinguish subtle electronic differences).
Cost Low (Standard instrument time).Medium (Longer instrument time).High (Software license + Computing power).
Best Use Case Initial screening of simple isomers.Gold Standard for de novo structure elucidation.Verification when experimental data is ambiguous.
Supporting Experimental Data: The "Ambiguity Gap"

Consider the differentiation of 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine .

  • Experimental Observation: Both isomers show similar proton singlets in 1H NMR if the coupling is unresolved.

  • 13C NMR Analysis:

    • The ipso carbon attached to the Nitro group (

      
      ) is the diagnostic handle.
      
    • In the 3-nitro isomer, the

      
       is flanked by the Amino group (ortho) and the ring Nitrogen (ortho).
      
    • In the 5-nitro isomer, the

      
       is flanked by a proton (ortho) and a ring carbon (meta to N).
      

Table 1: Predicted vs. Experimental Shifts (ppm)

Carbon PositionBase PyridineSubstituent Effect (NO2)Substituent Effect (NH2)Predicted Net Shift Diagnostic Power
C-NO2 (ipso) ~124 (β-pos)+18 (Deshielding)-12 (Ortho-shielding)~130 ppm Low (Overlaps with C4)
C-NH2 (ipso) ~150 (α-pos)-5 (Ortho-shielding)+15 (Deshielding)~160 ppm High (Distinct downfield)

Analysis: While 13C SCS provides clues, the electronic "push-pull" of amino (donor) and nitro (acceptor) groups often deviates from strict additivity, leading to assignment errors. Method B (HMBC) resolves this by showing a correlation from the


 protons to the specific quaternary carbons (

and

), instantly identifying the 2,3-isomer.

Detailed Experimental Protocols

Protocol A: Quantitative 13C NMR (for SCS Analysis)

To ensure all quaternary carbons are visible and integrals are reliable (if quantitative analysis is needed), specific parameters must be used to mitigate long


 relaxation times of pyridine ring carbons.
  • Sample Prep: Dissolve 20-30 mg of analyte in 0.6 mL

    
     (or 
    
    
    
    for polar derivatives).
  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE and ensure quantitative integrals, or standard zgpg for structural ID only.

  • Relaxation Delay (D1): Set to 5–10 seconds . Quaternary carbons C2 and C6 adjacent to Nitrogen have very long relaxation times. Short D1 results in missing peaks.

  • Spectral Width: 240 ppm (to capture potential C=S or C=O shifts in derivatives).

  • Scans (NS): Minimum 1024 scans for S/N > 50:1 on quaternary carbons.

Protocol B: 2D HMBC (The Validator)
  • Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz  (standard) or 5 Hz  (if expecting weak 4-bond couplings across the Nitrogen).
    
  • Analysis: Look for "spots" connecting the substituent protons (e.g.,

    
     or 
    
    
    
    ) to the ring carbons.
    • Critical Check: A correlation from a substituent proton to a carbon with a chemical shift of ~150 ppm usually indicates connectivity to C2 or C6.

Visualization of Workflows

Decision Tree for Method Selection

This diagram guides the researcher on when to rely on 13C SCS versus escalating to 2D or DFT methods.

G Start Start: Polysubstituted Pyridine Sample H_NMR 1. Acquire 1H NMR Start->H_NMR Protons Are there >2 adjacent Ring Protons? H_NMR->Protons Standard Use Standard 1H Coupling Analysis Protons->Standard Yes C13 2. Acquire 13C NMR (D1=5s) Protons->C13 No (Singlets/None) SCS_Check Do Shifts Match SCS Prediction? C13->SCS_Check Confirmed Structure Confirmed SCS_Check->Confirmed Yes (Within 2ppm) Ambiguous Ambiguous / Poor Match SCS_Check->Ambiguous No (>3ppm dev) HMBC 3. Run 1H-13C HMBC + 1H-15N HMBC Ambiguous->HMBC HMBC->Confirmed Correlations Clear DFT 4. Run DFT-GIAO Calculation HMBC->DFT Still Ambiguous DFT->Confirmed

Caption: Decision matrix for escalating analytical methods based on spectral ambiguity.

HMBC Correlation Logic

Visualizing how 2D NMR bridges the gap left by 13C SCS analysis.

HMBC cluster_0 Diagnostic Power Subst_H Substituent Proton (e.g., N-CH3) Ring_C_Ortho Ring Carbon (Ortho) (Quaternary) Subst_H->Ring_C_Ortho 3J Correlation (Strong) Ring_C_Meta Ring Carbon (Meta) (CH) Subst_H->Ring_C_Meta 4J Correlation (Weak/Absent) Desc HMBC links 'floating' substituents to specific ring positions via 3-bond couplings.

Caption: HMBC establishes connectivity between substituent protons and "silent" quaternary ring carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews, 112(3), 1839-1862. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Katritzky, A. R., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Journal of Chemical Information and Computer Sciences. Link

Sources

Comparative

Structural Elucidation of Brominated Methoxypyridines: A Comparative MS Guide

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Methoxypyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Brominated methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Methoxypyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Brominated methoxypyridines (e.g., 2-bromo-6-methoxypyridine, 3-bromo-2-methoxypyridine) are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for Suzuki-Miyaura couplings in the synthesis of kinase inhibitors. However, their structural ambiguity—specifically the differentiation of regioisomers—poses a significant analytical challenge.

This guide objectively compares the fragmentation behaviors of these species under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . It provides a self-validating workflow to distinguish isomers based on the "Ortho Effect" and specific neutral losses, ensuring the integrity of your synthetic pipeline.

Part 1: The Analytical Challenge & Isotopic Signatures

Before analyzing fragmentation, one must confirm the elemental composition. Brominated methoxypyridines possess a unique "fingerprint" due to the natural abundance of bromine isotopes.

  • The Bromine Doublet: Any molecular ion (

    
     in EI or 
    
    
    
    in ESI) will exhibit a characteristic 1:1 intensity ratio between the
    
    
    and
    
    
    peaks, corresponding to
    
    
    and
    
    
    .
  • The Nitrogen Rule: As these molecules contain a single nitrogen atom, the nominal mass of the molecular ion in EI (

    
    ) will be an odd number .
    
Comparative Ionization Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)EI is superior for structural fingerprinting.
Molecular Ion Distinct

(often intense)
Dominant

ESI is better for purity checks/MW confirmation.
Fragmentation Spontaneous, rich structural dataMinimal (requires CID/MS-MS)EI provides immediate isomer differentiation.
Sample State Gas Phase (GC-MS)Liquid Phase (LC-MS)Context-dependent.

Part 2: Fragmentation Mechanisms & Isomer Differentiation

The core of this guide focuses on the mechanistic pathways that allow you to distinguish isomers, particularly differentiating 2-methoxy variants (capable of tautomerization) from 3-methoxy or 4-methoxy variants.

The Primary Pathway: Methyl Radical Loss (The "Pyridone" Driver)

In methoxypyridines, the dominant fragmentation pathway in EI is the loss of a methyl radical (


, 15 Da).
  • Mechanism: The ether oxygen stabilizes the radical cation. Homolytic cleavage of the O-Me bond expels a methyl radical.

  • Driving Force: This generates a stable

    
    -methyl-pyridone-like cation .
    
  • Observation: A doublet of peaks at

    
    .
    
The Secondary Pathway: Carbon Monoxide Loss

Following methyl loss, the resulting cation typically eliminates carbon monoxide (CO, 28 Da).

  • Observation: A doublet of peaks at

    
    .
    
The "Ortho Effect" (Regioisomer Differentiation)

This is the critical differentiator.

  • Scenario A: Substituents are Adjacent (e.g., 2-methoxy-3-bromopyridine).

    • Steric compression and electronic interaction between the Br and OMe groups weaken the C-O bond.

    • Result: The

      
       peak is often the base peak  (100% abundance). The bromine atom is retained, preserving the isotopic pattern.
      
  • Scenario B: Substituents are Distant (e.g., 2-methoxy-6-bromopyridine).

    • While methyl loss still occurs, the lack of immediate steric pressure often results in a higher relative abundance of the molecular ion

      
       compared to the ortho-isomer.
      
    • Result: Stronger

      
      , moderate 
      
      
      
      .
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation valid for both EI and ESI-CID experiments.

FragmentationPathway M_Ion Molecular Ion (M+•) [m/z 187/189] Methyl_Loss Pyridone Cation [M - 15]+ (Loss of •CH3) M_Ion->Methyl_Loss Primary Path (Alpha Cleavage) Br_Loss Pyridyl Cation [M - 79/81]+ (Loss of •Br) M_Ion->Br_Loss Minor Path (C-Br Cleavage) CO_Loss Cyclic Cation [M - 43]+ (Loss of CO) Methyl_Loss->CO_Loss Secondary Path (Ring Contraction)

Figure 1: Stepwise fragmentation of 2-bromo-6-methoxypyridine (MW ~188). The methyl loss is the diagnostic step.

Part 3: Experimental Data & Protocol

Comparative Data Table (EI-MS at 70 eV)

Note: Data represents characteristic relative abundances observed in standard quadrupole GC-MS systems.

Fragment Ion (

)
Assignment2-Bromo-6-methoxypyridine (Meta-like)3-Bromo-2-methoxypyridine (Ortho-like)
187 / 189

(Molecular Ion)
High (80-100%) Moderate (40-60%)
172 / 174

High (60-80%)Base Peak (100%)
158 / 160

Low (<10%)Low (<10%)
144 / 146

Moderate (30-50%)High (50-70%)
108

Low (5-10%)Low (5-10%)
Standardized Protocol for Isomer Identification

To ensure reproducibility, follow this self-validating workflow.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (for LC-MS) or Dichloromethane (for GC-MS).

  • Critical Step: Ensure solvent is free of protic contaminants that could suppress ionization in ESI.

2. Instrument Setup (GC-MS Preferred):

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Inlet Temp: 250°C (Split 20:1).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[1]

3. Validation Logic:

  • Step A: Check for 187/189 doublet. If missing, sample is not brominated.

  • Step B: Calculate Ratio

    
    .
    
    • If

      
      , suspect Ortho-substitution  (e.g., 3-bromo-2-methoxy).
      
    • If

      
      , suspect Distal-substitution  (e.g., 2-bromo-6-methoxy).
      
Workflow Diagram

Workflow Start Unknown Brominated Methoxypyridine Ionization Select Method: GC-MS (EI) Preferred Start->Ionization Check_M Observe Molecular Ion (m/z 187/189) Ionization->Check_M Check_Frag Analyze [M-15] (m/z 172/174) Check_M->Check_Frag Decision Ratio [M-15]/[M] Check_Frag->Decision Ortho High Ratio (>1.5) Ortho Isomer (3-Br-2-OMe) Decision->Ortho High Meta Low Ratio (<1.0) Distal Isomer (2-Br-6-OMe) Decision->Meta Low

Figure 2: Decision logic for structural assignment based on fragmentation intensity ratios.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-bromo-6-methoxy- Mass Spectrum. National Institute of Standards and Technology.[2][3][4][5] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6-methoxypyridine. Link (For physical property verification).

Sources

Validation

Melting Point Comparison and Application Guide for Bromo-Methoxypyridin-3-Amine Isomers

Executive Summary & Chemical Context Bromo-methoxypyridin-3-amine derivatives are highly versatile heterocyclic building blocks extensively utilized in modern drug discovery. They serve as critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Bromo-methoxypyridin-3-amine derivatives are highly versatile heterocyclic building blocks extensively utilized in modern drug discovery. They serve as critical synthetic intermediates, particularly in the development of dual PI3K/mTOR inhibitors and Factor XIa inhibitors[1]. Because the relative positioning of the bromo, methoxy, and amino substituents on the pyridine core drastically alters the molecule's symmetry, dipole moment, and steric profile, these isomers exhibit significantly different physicochemical properties.

Understanding these differences—especially their melting points—is crucial for researchers optimizing purification protocols, verifying compound identity, and designing downstream cross-coupling reactions.

Quantitative Physicochemical Comparison

The following table summarizes the key thermodynamic properties of four primary bromo-methoxypyridin-3-amine isomers.

Isomer NomenclatureCAS NumberMelting Point (°C)Boiling Point (°C at 760 mmHg)Flash Point (°C)
6-bromo-2-methoxypyridin-3-amine 89466-18-278 – 79[2]277.6121.7
5-bromo-6-methoxypyridin-3-amine 53242-18-562 – 65[3]292.4N/A
5-bromo-2-methoxypyridin-3-amine 884495-39-053 – 55[4]266.5125.9
2-bromo-6-methoxypyridin-3-amine 135795-46-930 – 35[5]293.9131.6

Mechanistic Insights: Causality Behind Melting Point Variations

As a Senior Application Scientist, I often emphasize that a melting point is not just a number on a specification sheet; it is a direct macroscopic readout of microscopic crystal lattice enthalpy. The massive 49 °C variance between the highest and lowest melting isomers is driven by three structural factors:

  • High Melting Point (6-bromo-2-methoxypyridin-3-amine, 78–79 °C): In this isomer, the bulky bromine atom at the 6-position is spatially separated from the methoxy (position 2) and amino (position 3) groups. This "para-like" distribution minimizes steric crowding, allowing the molecule to adopt a highly planar conformation. This planarity facilitates a tightly packed crystal lattice driven by strong, highly ordered intermolecular hydrogen bonding between the primary amine donor and the pyridine nitrogen acceptor[2].

  • Intermediate Melting Points (5-bromo-6-methoxypyridin-3-amine & 5-bromo-2-methoxypyridin-3-amine): Moving the bromine atom to the 5-position introduces mild steric interference with the adjacent groups. This slightly distorts the optimal hydrogen-bonding angle and increases the free volume within the crystal lattice. Consequently, less thermal energy is required to break the lattice, resulting in depressed melting points of 62–65 °C[3] and 53–55 °C[4], respectively.

  • Low Melting Point (2-bromo-6-methoxypyridin-3-amine, 30–35 °C): Here, the bulky bromine atom is positioned directly adjacent to the primary amino group (positions 2 and 3). This severe steric clash forces the amino group out of the aromatic plane, drastically weakening its ability to participate in intermolecular hydrogen bonding. The resulting crystal lattice is loosely packed and highly disordered, leading to the lowest melting point among the isomers[5].

Experimental Protocol: Self-Validating Melting Point Determination

To ensure absolute trustworthiness in compound verification, melting point analysis must be treated as a self-validating system rather than a simple visual test. The following protocol guarantees high-fidelity thermodynamic data.

Phase 1: Sample Desiccation
  • Action: Dry 50 mg of the isomer under high vacuum (0.1 mbar) at 25 °C for 12 hours.

  • Causality: Residual moisture acts as a plasticizer. Water molecules intercalate into the crystal lattice, disrupting hydrogen bonds and artificially depressing the observed melting point.

Phase 2: Capillary Preparation
  • Action: Pack the dried sample into a standard glass capillary tube to a uniform depth of 2–3 mm. Tap the capillary firmly against a hard surface 10-15 times.

  • Causality: Loose packing creates microscopic air pockets. Because air is a poor thermal conductor, this leads to uneven heat distribution and broadened melting ranges.

Phase 3: Apparatus Calibration (The Self-Validating Step)
  • Action: Calibrate the Büchi Melting Point B-540 apparatus[1] using a certified reference standard (e.g., vanillin, MP 81–83 °C) immediately prior to running the test sample.

  • Causality: This ensures the heating block's digital sensor is perfectly aligned with true thermodynamic temperatures, eliminating instrument drift as a variable.

Phase 4: Thermal Ramp Execution
  • Action: Heat the apparatus rapidly to 15 °C below the expected melting point, then reduce the ramp rate strictly to 1 °C/min .

  • Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster ramp rates cause thermal lag, where the block is significantly hotter than the sample, resulting in an artificially high reading.

Phase 5: Orthogonal Validation via DSC
  • Action: Run a parallel 3 mg sample using Differential Scanning Calorimetry (DSC) at a 10 °C/min ramp under a nitrogen purge.

  • Causality: Visual capillary methods are subjective. The onset temperature of the endothermic fusion peak in a DSC thermogram provides an orthogonal, user-independent validation of the visual result.

Synthetic Workflows & Applications

These isomers are frequently utilized as aryl halide precursors in palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-methoxypyridin-3-amine is a foundational building block in the synthesis of novel Imidazo[1,2-a]pyridine derivatives, which act as potent PI3Kα inhibitors for oncology applications[1].

Below is a generalized workflow demonstrating how this specific isomer is activated in a catalytic cycle.

G A 5-bromo-2-methoxypyridin-3-amine (Aryl Halide) C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O A->C B Aryl Boronic Acid (Nucleophile) B->C D C-C Coupled Scaffold (PI3K/mTOR Precursor) C->D Suzuki-Miyaura Coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow utilizing 5-bromo-2-methoxypyridin-3-amine.

References

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide: 4-Bromo-5-methoxypyridin-3-amine

Executive Summary & Analytical Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-bromo-5-methoxypyridin-3-amine (CAS: 1804876-83-2) requires navigating several competing physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-bromo-5-methoxypyridin-3-amine (CAS: 1804876-83-2) requires navigating several competing physicochemical properties. This molecule is a highly functionalized heterocycle featuring a basic pyridine nitrogen, a primary amine, an electron-donating methoxy group, and a polarizable bromine atom.

As an application scientist, I frequently see methods fail for this class of compounds because generic reversed-phase (RP) screening templates are applied without considering the analyte's specific ionization state. This guide objectively compares stationary phase alternatives and provides a self-validating protocol grounded in chromatographic causality.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating method, we must first deconstruct why this molecule behaves the way it does on a silica bed:

  • Ionization & pH Sensitivity: Pyridine derivatives typically possess a pKa between 5.2 and 6.0[1]. At an acidic pH (e.g., pH 2.5), both the pyridine ring and the primary amine are fully protonated. This dramatically increases hydrophilicity, leading to poor retention on traditional reversed-phase columns[2].

  • Silanophilic Interactions: Basic compounds are notorious for interacting with residual, ionized silanols (pKa ~3.5–4.5) on silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and reduced theoretical plates[3].

  • Halogen-π & Hydrophobic Interactions: The bromo-substituent provides a unique opportunity to leverage halogen-π interactions and enhanced hydrophobicity to improve selectivity, but only if the molecule is kept in its neutral state[4].

Method Development Logic

Because the analyte is highly polar when ionized, utilizing a low-pH mobile phase requires either ion-pairing reagents (which suppress MS ionization) or highly aqueous conditions (which risk phase collapse). The scientifically sound approach is to utilize a high-pH mobile phase (pH > 9.0) to suppress the ionization of the basic nitrogens. This maximizes hydrophobic retention and neutralizes charge-charge interactions with residual silanols[5].

MethodDev start Analyte Profiling: 4-bromo-5-methoxypyridin-3-amine pKa Basic pKa ~5.5 (Pyridine & Amine) start->pKa lowpH Low pH (2.0-3.0) Fully Ionized pKa->lowpH Acidic Mobile Phase highpH High pH (9.0-10.5) Neutral State pKa->highpH Basic Mobile Phase lowRet Poor Retention, Good Peak Shape (Requires Ion-Pairing) lowpH->lowRet highRet Strong Retention, Maximized Hydrophobicity highpH->highRet colSelect Select High-pH Stable End-capped C18 highRet->colSelect

Figure 1: Decision tree for mobile phase pH selection based on pyridine ionization.

Comparative HPLC Performance Data

To objectively evaluate the optimal stationary phase, we compared three distinct column chemistries under conditions tailored to their strengths.

Table 1: Quantitative HPLC Performance Comparison for 4-bromo-5-methoxypyridin-3-amine

Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (vs. Impurities)
Standard C18 (Active Silica)2.5 (0.1% TFA)2.451.854,500Poor
Polar-Embedded C18 2.5 (0.1% TFA)3.101.208,200Moderate
Ultra-Inert C18 (High-pH Stable)9.5 (NH₄HCO₃)8.75 1.05 14,500 Excellent

Data Synthesis & Causality:

  • Standard C18 (Low pH): Suffers from early elution and severe tailing. The protonated analyte interacts strongly with active silanols, degrading peak integrity.

  • Polar-Embedded C18 (Low pH): Mitigates tailing by shielding silanols via an embedded amide/carbamate group, but the fully ionized analyte still exhibits low retention.

  • Ultra-Inert C18 (High pH): Delivers the best performance. The analyte is neutral, maximizing hydrophobic retention. The ultra-inert, hybrid-silica matrix resists degradation at high pH, and the absence of charge-charge interactions yields a near-perfect Gaussian peak[6].

Interactions analyte Analyte (Basic) c18 C18 Chain (Hydrophobic) analyte->c18 Primary Retention silanol Residual Silanol (-O⁻) analyte->silanol Secondary Tailing halogen Halogen-π Interactions analyte->halogen Bromo Selectivity

Figure 2: Chromatographic interaction pathways between the analyte and stationary phase.

Optimized Experimental Protocol (Self-Validating)

A robust method must be self-validating. The following protocol integrates System Suitability Testing (SST) to ensure the chromatographic system is capable of generating reliable data before sample analysis begins.

Chromatographic Conditions
  • Column: Ultra-Inert High-pH Stable C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9.5 with dilute Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Improves mass transfer and reduces system backpressure).

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 220 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.04060
12.0595
12.1955
16.0955 (Re-equilibration)
Self-Validation Workflow (Step-by-Step)
  • System Purge & Equilibration: Flush the system with Mobile Phase A and B for 20 minutes. Monitor the baseline at 220 nm. Causality: A drifting baseline indicates incomplete column equilibration or buffer precipitation.

  • Blank Injection (Self-Check 1): Inject 5 µL of sample diluent (e.g., 90:10 Water:Acetonitrile). Verify that no ghost peaks elute at the expected retention time of 8.75 min.

  • System Suitability Test (SST) (Self-Check 2): Inject a standard mixture containing Uracil (void volume marker) and 4-bromo-5-methoxypyridin-3-amine (100 µg/mL).

    • Acceptance Criteria: Tailing factor (Tf) for the active pharmaceutical ingredient must be ≤ 1.2. Theoretical plates (N) must be ≥ 10,000.

  • Sample Analysis & Bracketing: Inject unknown samples. Conclude the sequence with a bracketing standard injection. Causality: Retention time drift > 2.0% between the first and last standard indicates mobile phase evaporation or column fouling.

References

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.2

  • HPLC.eu. The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.5

  • Helix Chromatography. HPLC Methods for analysis of Pyridine.1

  • Kyoto University. Studies on π-interactions in liquid phase separations.4

  • Scribd / Shimadzu Technical Report. Mobile Phase in Reverse Phase HPLC.3

  • Agilent Technologies. The LC Handbook.6

Sources

Comparative

Analytical Modalities for API Characterization: Resolving Primary Amine and Methoxy IR Signatures

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when characterizing Active Pharmaceutical Ingredients (APIs). A common challenge is the accurate identificati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when characterizing Active Pharmaceutical Ingredients (APIs). A common challenge is the accurate identification of specific functional groups—namely, primary amines (-NH₂) and methoxy groups (-OCH₃)—using Fourier-Transform Infrared (FTIR) spectroscopy.

While modern laboratories default to Attenuated Total Reflectance (ATR) for its speed, relying on a single sampling modality can compromise scientific integrity. The physics of the sampling method must align with the vibrational physics of the target molecule. This guide objectively compares ATR-FTIR against classic Transmission (KBr Pellet) FTIR, detailing the causality behind why certain functional groups demand specific experimental workflows.

Spectroscopic Signatures: The Theoretical Grounding

Before selecting an instrument accessory, we must define the target absorption bands.

Primary Amines (-NH₂): Because the nitrogen atom is bonded to two hydrogen atoms, primary amines exhibit a highly characteristic1[1]. This doublet represents the asymmetric and symmetric stretching modes of the NH₂ group. Additionally, a strong N-H bending (scissoring) vibration occurs2[2].

Methoxy Groups (-OCH₃): The methoxy group is dominated by a strong C-O-C stretching vibration3[3]. However, because ether linkages are common, the true diagnostic confirmation of a methoxy group specifically relies on its aliphatic C-H stretch. This manifests as a4[4], occurring at a lower frequency than standard alkane C-H stretches.

Table 1: Diagnostic IR Absorption Bands
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity / Characteristics
Primary Amine N-H Stretch (Asymmetric)3500 - 3400Medium, sharp (Doublet peak 1)
Primary Amine N-H Stretch (Symmetric)3400 - 3300Medium, sharp (Doublet peak 2)
Primary Amine N-H Bend (Scissoring)1650 - 1580Medium-Strong, broad
Methoxy C-H Stretch (Aliphatic)2860 - 2800Weak, highly diagnostic
Methoxy C-O-C Stretch (Asymmetric)1250 - 1150Strong

The Causality of Choice: ATR vs. Transmission

Choosing between ATR and KBr transmission is not a matter of preference; it is dictated by optical physics and chemical interference.

The Hygroscopic Conundrum (Why ATR wins for Amines)

To detect a primary amine, you must clearly resolve the N-H doublet at 3500-3300 cm⁻¹. Potassium Bromide (KBr) used in transmission spectroscopy5[5]. During the grinding process, KBr absorbs atmospheric moisture, generating a massive, broad O-H stretching band from 3600 to 3200 cm⁻¹. This water artifact will completely mask the delicate N-H doublet of your amine. Because6[6], it entirely bypasses the moisture issue, making it the definitive choice for amine characterization.

Evanescent Wave Decay (Why KBr wins for Methoxy)

The diagnostic C-H stretch of a methoxy group at ~2850 cm⁻¹ is inherently weak. In ATR spectroscopy, the penetration depth (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the evanescent wave is directly proportional to the wavelength of the infrared light. Consequently,[5]. This causes high-frequency bands to appear artificially weak in ATR spectra. A weak methoxy C-H band may disappear entirely into the baseline noise of an ATR scan. Transmission (KBr) provides a longer, uniform effective pathlength, offering the superior sensitivity required to confirm trace methoxy groups.
Table 2: Modality Performance Matrix
ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)
Primary Amine Detection Excellent (No O-H interference)Poor (Hygroscopic O-H masking)
Methoxy C-H Detection Poor (Shallow penetration at high freq)Excellent (Long effective pathlength)
Sample Preparation None (Neat sample)High (Grinding, vacuum pressing)
Spectral Artifacts Wavelength-dependent intensity decayChristiansen scattering, moisture

Workflow & Decision Architecture

FTIR_Optimization Sample Solid Pharmaceutical API Target Target Functional Group? Sample->Target Amine Primary Amine (-NH₂) Target: 3500-3300 cm⁻¹ Target->Amine Methoxy Methoxy (-OCH₃) Target: 2860-2800 cm⁻¹ Target->Methoxy RiskAmine Risk: KBr moisture (O-H) masks N-H doublet Amine->RiskAmine RiskMethoxy Risk: ATR penetration depth weakens high-freq C-H Methoxy->RiskMethoxy ATR Method: ATR-FTIR (Diamond Crystal) RiskAmine->ATR Mitigates O-H overlap KBr Method: Transmission (KBr Pellet) RiskMethoxy->KBr Maximizes pathlength

Figure 1: Decision matrix for selecting FTIR sampling modalities based on functional group physics.

Self-Validating Experimental Protocols

To guarantee data integrity, protocols must include internal validation checks.

Protocol A: ATR-FTIR Workflow (Optimized for Primary Amines)
  • Background Acquisition: Clean the diamond ATR crystal with isopropyl alcohol. Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure the baseline noise is <0.001 Absorbance Units (AU) before proceeding.

  • Sample Application: Deposit 2-5 mg of the neat API powder directly onto the crystal.

  • Pressure Application: Lower the anvil to apply pressure.

    • Validation Check: Monitor the live IR throughput. Stop applying pressure once the strongest peak (usually C-C or C-O) reaches ~0.6 to 0.8 AU to prevent band distortion while ensuring intimate contact.

  • Data Collection: Execute the scan.

  • Post-Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing for accurate comparison against transmission libraries.

Protocol B: KBr Transmission Workflow (Optimized for Methoxy Groups)
  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for a minimum of 2 hours. Store in a desiccator.

  • Sample Milling: Weigh 1-2 mg of the API and 100 mg of the dried KBr. Grind together in an agate mortar for 2-3 minutes.

    • Validation Check: The powder must be milled to a particle size of <2 μm. Larger particles will cause the Christiansen effect (anomalous scattering), resulting in a sloped, distorted baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or moisture and must be discarded.

  • Data Collection: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution). Focus analysis on the 2860-2800 cm⁻¹ region.

References

1.2 - OrgChemBoulder 2. 4 - Optica (Appl. Spectrosc. 22, 164-166) 3. - Chemistry LibreTexts 4.6 - Specac Ltd. 5. - AZoM 6.3 - Benchchem

Sources

Validation

Elemental Analysis Standards for Brominated Heterocyclic Amines: A Comparative Methodological Guide

Brominated heterocyclic amines are structural cornerstones in modern drug discovery, organic light-emitting diodes (OLEDs), and advanced flame retardants. However, extracting accurate elemental composition data from thes...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated heterocyclic amines are structural cornerstones in modern drug discovery, organic light-emitting diodes (OLEDs), and advanced flame retardants. However, extracting accurate elemental composition data from these molecules presents a notorious analytical challenge. The robust carbon-nitrogen bonds within the heterocyclic ring resist complete thermal decomposition, while the presence of bromine introduces severe matrix effects, catalyst poisoning, and spectral interferences.

This guide objectively evaluates the performance of the leading elemental analysis modalities for these challenging compounds. By dissecting the causality behind experimental deviations and establishing self-validating protocols, this document empowers researchers to select and execute the optimal analytical strategy for their specific matrix.

The Mechanistic Challenges of Brominated Heterocycles

To achieve absolute scientific integrity in elemental analysis, one must first understand why standard methods fail when applied to brominated heterocycles.

  • Catalyst Poisoning in Traditional CHN Analysis: When subjected to standard Dumas combustion (CHNS analysis), brominated heterocycles often yield skewed carbon and nitrogen results. During combustion, bromine readily forms non-volatile copper bromides (

    
    ) that coat the copper reduction catalyst. This coats the active sites, prematurely exhausting the packing material and preventing the complete reduction of 
    
    
    
    to
    
    
    , which leads to falsely elevated nitrogen readings.
  • Incomplete Matrix Destruction: The heterocyclic ring (e.g., pyridines, triazoles) is thermally highly stable. Traditional wet acid digestions often fail to break the ring completely, leaving organically bound bromine intact and leading to severe under-reporting of the halogen content.

  • Ionization and Spectral Interferences: In plasma-based techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), halogens exhibit exceptionally high ionization potentials (Bromine = 11.8 eV). Consequently, they ionize poorly in a standard argon plasma (15.76 eV)[1]. Furthermore, argon-based polyatomic species create spectral overlaps with bromine isotopes (

    
     and 
    
    
    
    ), necessitating advanced mass filtering to prevent false positives[1].

Comparative Modalities for Bromine Quantification

To overcome these challenges, three primary analytical modalities are utilized, each tailored to specific concentration ranges and throughput requirements.

A. Combustion Ion Chromatography (CIC)

CIC integrates automated pyrohydrolytic combustion with ion chromatography. The sample is oxidized at elevated temperatures (up to 1100 °C) in an argon/oxygen atmosphere[2]. The halogens are converted to


 or 

, absorbed in an aqueous solution, and separated via an anion-exchange column[2]. Causality for Selection: CIC completely bypasses the need for hazardous liquid acid digestions. The extreme heat guarantees the destruction of the heterocyclic ring, while the IC separation ensures that bromide is distinctly quantified without interference from chloride or fluoride[3].
B. Triple Quadrupole ICP-MS (TQ-ICP-MS)

While single-quadrupole ICP-MS fails at trace halogen analysis due to the aforementioned spectral interferences, TQ-ICP-MS utilizes a collision/reaction cell (CRC) flushed with pure oxygen gas (TQ-


 mode)[1].
Causality for Selection:  The oxygen cell gas reacts with the polyatomic interferences, neutralizing them or shifting them to a different mass-to-charge ratio (

). This allows the third quadrupole to isolate and detect trace bromine down to sub-ppb levels without background noise[1].
C. Oxygen Flask Combustion (Schöniger Technique)

Following standards like ASTM E442, the sample is wrapped in filter paper and combusted in a heavy-walled flask filled with oxygen[4]. Bromine compounds are converted to bromate/bromide, reduced with hydrazine sulfate, and titrated potentiometrically with a standard ethanolic solution of silver nitrate[4]. Causality for Selection: This is a highly cost-effective, classical wet-chemistry approach ideal for bulk purity analysis (>0.1% Br) where the capital expenditure of a CIC or ICP-MS is not justified.

Quantitative Performance Comparison
Analytical ModalityOptimal Br ConcentrationSample Matrix TolerancePrimary InterferencesThroughput
Combustion IC (CIC) 1 ppm – >50%High (Solids, Liquids, Polymers)High concentrations of transition metalsMedium (10-15 mins/sample)
TQ-ICP-MS (TQ-

)
Sub-ppb – 100 ppmLow (Requires liquid dilution)Ar-based polyatomics (Mitigated by

cell)
High (2-3 mins/sample)
Schöniger Titration >0.1% (Bulk Purity)Medium (Combustible organics)Other halogens (Cl, I) overlapping endpointsLow (Manual, 30+ mins/sample)

Experimental Protocols & Self-Validating Workflows

Trustworthy analytical chemistry relies on self-validating systems. The following protocols embed quality control checks directly into the methodology.

Protocol 1: Automated Combustion Ion Chromatography (CIC)

Target: Bulk bromine quantification in a solid brominated triazole derivative.

  • System Blank Validation: Run a complete combustion cycle using an empty sample boat to establish the baseline conductivity and ensure the furnace tube is free of residual halogens[3].

  • Sample Preparation: Weigh 1-5 mg of the brominated heterocycle into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into the horizontal furnace. Program the multi-zone furnace to ramp to 1100 °C under a continuous flow of

    
     and water vapor[2]. Causality: Water vapor is critical as it provides the hydrogen necessary to convert 
    
    
    
    gas into highly soluble
    
    
    .
  • Gas Absorption: Route the evolved gases into an absorber module containing high-purity

    
     water or a mild hydrogen peroxide solution to ensure complete conversion to bromide (
    
    
    
    )[2].
  • Chromatographic Separation: Automatically inject a 20 µL aliquot of the absorbent into the IC system equipped with a hydroxide-selective anion-exchange column (e.g., IonPac AS19)[3].

  • Self-Validation (CRM Spike): Concurrently run a Certified Reference Material (e.g., ERM-EC 681k) through the exact same combustion process. The recovery of the CRM must fall within 95-105% to validate the sample batch[3].

CIC_Workflow A Solid Sample Intro (Brominated Heterocycle) B Pyrohydrolytic Combustion (1100°C, Ar/O2 + H2O) A->B C Gas Absorption (Aqueous Conversion to Br-) B->C D Ion Chromatography (Anion Exchange Separation) C->D E Conductivity Detection (Quantification of Br-) D->E

Automated Combustion Ion Chromatography (CIC) workflow for halogen quantification.
Protocol 2: Trace Bromine Determination via TQ-ICP-MS

Target: Sub-ppm bromine impurity profiling in a liquid pharmaceutical intermediate.

  • Matrix Dilution: Dilute the liquid sample in 2% (v/v)

    
     to reduce the organic load. Causality: High organic content extinguishes the argon plasma and causes carbon buildup on the interface cones.
    
  • Instrument Tuning (TQ-

    
     Mode):  Ignite the plasma and flush the collision/reaction cell (CRC) with pure 
    
    
    
    gas[1].
  • Mass Filtering:

    • Set Quadrupole 1 (Q1) to allow

      
       79 and 81 (Bromine isotopes) and their isobaric interferences to pass[1].
      
    • In the CRC,

      
       reacts with polyatomic interferences (e.g., 
      
      
      
      ), neutralizing them, while Bromine passes through unreacted.
    • Set Quadrupole 3 (Q3) to strictly monitor

      
       79 and 81.
      
  • Self-Validation (Spike Recovery): Spike a known aliquot of the sample with a 10 ppb Bromine standard. Calculate the recovery percentage to prove that the organic matrix is not suppressing the bromine ionization[1].

TQ_ICP_MS A Argon Plasma Ionization (High IP for Br) B Quadrupole 1 (Q1) Mass Filter (m/z 79, 81) A->B C Collision/Reaction Cell (O2 Gas Addition) B->C D Interference Neutralization (Polyatomics React) C->D E Quadrupole 3 (Q3) Interference-Free Detection D->E

Triple Quadrupole ICP-MS (TQ-O2 mode) mechanism for resolving spectral interferences.

Conclusion & Best Practices

When dealing with brominated heterocyclic amines, the selection of the elemental analysis technique must be dictated by the required limit of detection and the thermal stability of the matrix. For routine, high-precision bulk analysis, Combustion Ion Chromatography (CIC) stands as the gold standard, offering complete matrix destruction and eliminating the catalyst poisoning associated with traditional Dumas analyzers[2]. Conversely, for trace-level impurity profiling, TQ-ICP-MS operated in


 reaction mode is unparalleled in its ability to bypass the high ionization potential limitations of halogens[1].

Always ensure that your chosen protocol includes matrix-matched blanks and CRM spike recoveries to create a self-validating data package suitable for regulatory submission.

References

  • EAG Laboratories.Combustion Ion Chromatography (CIC).
  • ASTM International.ASTM E442: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Thermo Fisher Scientific.Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS.
  • SciSpace.Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methoxypyridin-3-amine

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 4-Bromo-5-methoxypyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 4-Bromo-5-methoxypyridin-3-amine are critical components of our laboratory operations. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Chemical Profile

Key Hazards:

  • Skin and Eye Irritation: Like many aromatic amines, this compound is expected to cause skin and serious eye irritation[1].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[1][2].

  • Toxicity: Aromatic amines as a class are known for their potential toxicity, with some being carcinogenic. They can be harmful if swallowed, in contact with skin, or if inhaled[2][3].

  • Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and should be disposed of with care to prevent contamination of soil and water[4].

Property Value/Information Source
Chemical Class Halogenated Aromatic AmineN/A
Likely Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed/Inhaled/Absorbed through skin[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents and strong acids.[1][5][6]
Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling 4-Bromo-5-methoxypyridin-3-amine:

  • Hand Protection: Wear nitrile rubber gloves. Given that some aromatic amines can permeate certain types of gloves, consider double-gloving for extended handling procedures[7][8]. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[5][9].

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended[8][9].

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[9][10]. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection.

Experimental Workflow: Disposal of 4-Bromo-5-methoxypyridin-3-amine

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-Bromo-5-methoxypyridin-3-amine.

start Start: Handling 4-Bromo-5-methoxypyridin-3-amine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in a Labeled, Sealed 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in a Labeled, Sealed 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store Waste Container in a Designated Hazardous Waste Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for 4-Bromo-5-methoxypyridin-3-amine.

Spill Management Procedures

Accidental spills should be handled promptly and safely.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.

Waste Disposal Protocol

The disposal of 4-Bromo-5-methoxypyridin-3-amine must comply with local, state, and federal regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited[10].

Step-by-Step Disposal Procedure:

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. This is because the disposal methods and costs can differ significantly[11]. 4-Bromo-5-methoxypyridin-3-amine and any materials contaminated with it should be classified as halogenated organic waste .

  • Containerization:

    • Solid Waste: Unused or waste 4-Bromo-5-methoxypyridin-3-amine, as well as contaminated items like gloves, weigh boats, and paper towels, should be placed in a clearly labeled, durable, and sealable container. The label should read "Hazardous Waste: Halogenated Organic Solids" and list the chemical name.

    • Liquid Waste: Solutions containing 4-Bromo-5-methoxypyridin-3-amine should be collected in a separate, compatible, and clearly labeled container. The label should read "Hazardous Waste: Halogenated Organic Liquids" and list all chemical components and their approximate concentrations. Do not mix with incompatible waste streams.

  • Storage of Waste: Waste containers must be kept tightly closed except when adding waste[1][12]. They should be stored in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. These entities are equipped to handle the final treatment and disposal, which will likely involve high-temperature incineration in a facility with scrubbers to neutralize acidic gases produced during combustion[13].

Logical Framework for Chemical Waste Segregation

The following diagram illustrates the critical decision points for segregating laboratory waste containing 4-Bromo-5-methoxypyridin-3-amine.

start Waste Generated is_halogenated Does the waste contain a halogenated compound? start->is_halogenated halogenated_stream Halogenated Waste Stream is_halogenated->halogenated_stream Yes non_halogenated_stream Non-Halogenated Waste Stream is_halogenated->non_halogenated_stream No is_solid Is the waste solid or liquid? halogenated_stream->is_solid solid_container Collect in 'Halogenated Solid Waste' Container is_solid->solid_container Solid liquid_container Collect in 'Halogenated Liquid Waste' Container is_solid->liquid_container Liquid final_disposal Professional Disposal solid_container->final_disposal liquid_container->final_disposal

Caption: Decision tree for waste segregation.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • SKC Ltd. (n.d.). Aromatic Amines Test Kit Instructions.
  • Industrial Amines. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sustainability Dictionary. (2025, December 1). Aromatic Amine Pollution.
  • ECHEMI. (n.d.). 5-BROMO-3-METHOXYPYRIDIN-2-AMINE SDS.
  • Fisher Scientific. (2009, August 13). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • PubMed. (2001, December 14). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Chemical Waste Disposal Guidelines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (2026, January 17). 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet.
  • SKC Inc. (2023, December 22). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of Louisville Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-Methoxypyridin-3-amine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Apollo Scientific. (2023, July 6). Pyridine Safety Data Sheet.
  • EHS Today. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-methoxypyridin-3-amine

Hazard Assessment: Understanding the Risks Substituted aminopyridines are known to be toxic and can be readily absorbed through the skin.[2][3] The primary hazards associated with this class of compounds include: Acute T...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Substituted aminopyridines are known to be toxic and can be readily absorbed through the skin.[2][3] The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or inhaled.[4] Exposure can affect the central nervous system, leading to symptoms like headache, dizziness, convulsions, and even respiratory failure in severe cases.[1][2][5]

  • Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation.[4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is essential for ensuring operator safety.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is your primary defense against chemical exposure. Each component is chosen to mitigate specific risks associated with the compound's likely routes of exposure.

Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling 4-Bromo-5-methoxypyridin-3-amine.[8][9] Given the severe irritation potential of aminopyridines, standard safety glasses are insufficient.[3] For procedures with a higher risk of splashing, such as transferring solutions or during quenching reactions, the use of a full face shield over chemical goggles is the authoritative recommendation.[3][10]

Hand Protection: This compound can be absorbed through the skin, making glove selection critical.[2][3] Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[10][11] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving to provide an additional barrier. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[9][12]

Body Protection: A fully buttoned, knee-length laboratory coat must be worn to protect against skin contact.[8][10] For tasks involving larger quantities or a significant risk of spillage, an impervious apron or chemical-resistant suit should be worn over the lab coat. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1][5]

Respiratory Protection: All handling of solid 4-Bromo-5-methoxypyridin-3-amine and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] The fume hood provides essential ventilation, capturing dust and vapors at the source.[9] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge is required.[1][8]

Table 1: Summary of Required Personal Protective Equipment
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash GogglesProtects against splashes and aerosols.
Face Shield (in addition to goggles)Required for high-splash-risk procedures.[3][10]
Hands Nitrile or Butyl Rubber GlovesProvides chemical resistance against pyridine derivatives; crucial to prevent dermal absorption.[10][11]
Body Laboratory CoatProtects against incidental skin contact.[10]
Chemical-Resistant ApronRecommended for larger quantities or high-splash-risk tasks.
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of dust and vapors.[11]
NIOSH-Approved RespiratorNecessary if engineering controls are unavailable or insufficient.[1]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for safety. The following procedure ensures that safety is integrated into every step of the handling process.

  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.[11]

    • Don all required PPE as outlined in Table 1.[10]

    • Gather all necessary labware and reagents.

    • Place an absorbent, plastic-backed liner on the work surface of the fume hood to contain any potential spills.

  • Handling:

    • Weigh the solid compound carefully within the fume hood to prevent the generation of dust.[9]

    • When transferring the compound, use tools like a spatula or powder funnel to minimize the risk of spillage.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup & Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Dispose of all waste, including contaminated gloves, liners, and disposable labware, in a designated hazardous waste container.[8][10]

    • Properly remove PPE, starting with the most contaminated items first (gloves, apron), and wash hands thoroughly with soap and water.[12]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don All Required PPE A->B C Prepare Work Area B->C D Weigh Compound in Hood C->D E Transfer to Reaction Vessel D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Dispose of Waste F->G H Remove PPE & Wash Hands G->H

Caption: Safe handling workflow for 4-Bromo-5-methoxypyridin-3-amine.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Collection: All waste contaminated with 4-Bromo-5-methoxypyridin-3-amine, including residual solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, absorbent pads), must be collected in a clearly labeled, sealed hazardous waste container.[10][13]

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste stream with other incompatible waste types. Consult your institution's Environmental Health and Safety (EHS) office for specific segregation guidelines.[10]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[8]

Emergency Procedures: First Aid Measures

Accidents can happen despite the best precautions. Knowing the correct first aid response is vital.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Always prioritize a thorough understanding of the potential hazards and the correct procedures to mitigate them.

References

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  • BenchChem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • New Jersey Department of Health. (2001, January). HAZARD SUMMARY: 2-AMINOPYRIDINE.
  • Sdfine. Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. Aminopyridines.
  • International Programme on Chemical Safety. (1990). ICSC 0214 - 2-AMINOPYRIDINE.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine.
  • Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.
  • Safety Data Sheet. 3-Bromo-5-fluoro-2-methoxypyridine. (2025, December 26).
  • Safety Data Sheet. 3-BROMO-4-METHYLPYRIDINE. (2010, November 16).
  • Safety Data Sheet. 3-Amino-5-bromo-2-methylpyridine. (2025, December 26).
  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3-methoxyaniline. (2009, August 13).
  • ECHEMI. 5-BROMO-3-METHOXYPYRIDIN-2-AMINE SDS, 42409-58-5 Safety Data Sheets.
  • Sigma-Aldrich. 5-Bromo-4-methoxypyridin-3-amine.
  • ChemicalBook. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet. (2026, January 17).
  • PubChem. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O.
  • PubChemLite. 3-bromo-5-methoxypyridin-4-amine (C6H7BrN2O).

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